molecular formula C18H35NO3 B8606697 N-lauroyl-6-aminocaproic acid

N-lauroyl-6-aminocaproic acid

Cat. No.: B8606697
M. Wt: 313.5 g/mol
InChI Key: SPCWGIMHYNOHIQ-UHFFFAOYSA-N
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Description

N-lauroyl-6-aminocaproic acid is a useful research compound. Its molecular formula is C18H35NO3 and its molecular weight is 313.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H35NO3

Molecular Weight

313.5 g/mol

IUPAC Name

6-(dodecanoylamino)hexanoic acid

InChI

InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-11-14-17(20)19-16-13-10-12-15-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)

InChI Key

SPCWGIMHYNOHIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and purification of N-lauroyl-6-aminocaproic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Purification of N-lauroyl-6-aminocaproic acid

Abstract: This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound, a lipoamino acid of significant interest in drug development, cosmetics, and material science. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, rationalizes experimental choices, and offers field-proven insights to empower researchers in achieving high-yield, high-purity synthesis. The guide details a robust protocol based on the Schotten-Baumann reaction, followed by systematic purification via recrystallization. It establishes a self-validating workflow by integrating in-process controls and rigorous analytical characterization techniques, including NMR, IR, and HPLC, ensuring the final product meets stringent quality standards.

Introduction and Strategic Importance

This compound is a fascinating hybrid molecule, wedding the lipophilic 12-carbon tail of lauric acid with the hydrophilic, flexible 6-carbon spacer of 6-aminocaproic acid. This amphiphilic nature imparts unique physicochemical properties, making it a valuable building block.

Chemical Identity and Properties
  • Chemical Name: this compound (or N-(1-oxododecyl)-6-aminohexanoic acid)

  • Molecular Formula: C₁₈H₃₅NO₃

  • Structure: An amide linkage connects the carboxyl group of lauric acid to the amino group of 6-aminocaproic acid.

  • Significance of Components:

    • Lauric Acid: A saturated fatty acid that confers significant hydrophobicity, enabling interaction with lipidic environments.

    • 6-Aminocaproic Acid (6-AHA): A derivative of the amino acid lysine, it serves as a flexible, hydrophilic spacer.[1] In various applications, 6-AHA is used as a linker to reduce steric hindrance and modify the properties of active molecules.[2]

Applications and Relevance

The unique structure of N-acyl amino acids (NAAAs) makes them suitable for a wide range of applications. They are extensively used as surfactants in cosmetics and are explored as components in drug delivery systems to improve the solubility and stability of hydrophobic drugs.[3][4][5] The 6-aminocaproic acid backbone, in particular, is a monomer used in the production of polyamide polymers like Nylon-6, highlighting its role in material science.[1][2]

The Synthetic Blueprint: The Schotten-Baumann Reaction

The formation of the robust amide bond between a fatty acid and an amino acid is most reliably achieved via the Schotten-Baumann reaction.[6][7] This method is a cornerstone of NAAA synthesis due to its efficiency and scalability.[8]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution. The amino group of 6-aminocaproic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of lauroyl chloride.

Causality Behind Experimental Choices:

  • Why Lauroyl Chloride? While one could attempt to directly couple lauric acid and 6-aminocaproic acid, this requires harsh conditions (high heat, dehydrating agents) and often results in low yields. Converting lauric acid to the highly reactive lauroyl chloride (an acid chloride) makes the carbonyl carbon far more susceptible to nucleophilic attack under mild conditions.

  • The Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base (typically NaOH) is crucial for two reasons:

    • It neutralizes the generated HCl, preventing the protonation of the amine starting material, which would render it non-nucleophilic.

    • It maintains a basic pH, ensuring the amino group of 6-aminocaproic acid remains deprotonated and thus, a potent nucleophile.

  • Two-Phase Solvent System: The "Schotten-Baumann conditions" typically refer to a biphasic system (e.g., an organic solvent like dichloromethane and water).[7] This is a critical choice: the water-insoluble lauroyl chloride resides in the organic phase, while the water-soluble 6-aminocaproic acid and NaOH are in the aqueous phase. The reaction occurs at the interface, which ingeniously protects the highly reactive lauroyl chloride from bulk hydrolysis by water.

Visualizing the Reaction Pathway

Schotten_Baumann cluster_reactants Reactants cluster_conditions Conditions Lauroyl_Cl Lauroyl Chloride (in Organic Phase) Product This compound (at interface, moves to organic phase) Lauroyl_Cl->Product Nucleophilic Attack AHA 6-Aminocaproic Acid (in Aqueous Phase) AHA->Product Base Aqueous Base (NaOH) Byproduct HCl (neutralized by base) NaCl + H₂O Base->Byproduct Neutralization Solvent Two-Phase Solvent

Caption: Schotten-Baumann reaction for this compound.

Protocol: Synthesis of this compound

This protocol details a robust lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Moles (mol)Equiv.Notes
6-Aminocaproic AcidC₆H₁₃NO₂131.170.101.0Soluble in water.[9]
Lauroyl ChlorideC₁₂H₂₃ClO218.770.111.1Moisture sensitive, corrosive.
Sodium Hydroxide (NaOH)NaOH40.000.222.2Used to dissolve AHA and neutralize HCl.
Dichloromethane (DCM)CH₂Cl₂84.93~200 mL-Organic solvent.
Deionized WaterH₂O18.02~400 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-For acidification during workup.
Step-by-Step Synthesis Procedure
  • Preparation of Aqueous Phase: In a 1 L beaker, dissolve 13.12 g (0.10 mol) of 6-aminocaproic acid and 8.8 g (0.22 mol) of sodium hydroxide in 200 mL of deionized water. Stir until fully dissolved and cool the solution to 0-5 °C in an ice bath.

  • Preparation of Organic Phase: In a separate flask, dissolve 24.1 g (0.11 mol) of lauroyl chloride in 200 mL of dichloromethane.

  • Reaction Execution: While vigorously stirring the cooled aqueous solution, add the lauroyl chloride solution dropwise over 30-45 minutes. Use a dropping funnel for controlled addition. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

    • Expert Insight: The slow, dropwise addition is critical. It prevents localized overheating and minimizes the hydrolysis of lauroyl chloride, maximizing amide formation.

  • Reaction Completion: After the addition is complete, allow the mixture to stir vigorously in the ice bath for another hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours.

  • In-Process Control (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC). A sample from the organic layer is spotted against a standard of lauroyl chloride. The disappearance of the lauroyl chloride spot indicates reaction completion.

The Path to Purity: A Systematic Approach

The crude product from the reaction mixture contains the desired this compound, unreacted lauric acid (from hydrolysis of the chloride), and salts. A multi-step purification process is essential.

Workup: Isolation of the Crude Product

The first step is to separate the product from the aqueous phase and unreacted materials. This is achieved by acidification.

  • Principle of Acidification: The product exists as its sodium salt (sodium N-lauroyl-6-aminocaproate) in the basic aqueous solution. By adding a strong acid like HCl, the carboxylate is protonated, rendering the this compound molecule neutral and largely insoluble in water, causing it to precipitate.

Recrystallization: The Key to High Purity

Recrystallization is a powerful technique for purifying solid organic compounds.[10] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[11]

  • Solvent Selection: An ideal solvent should:

    • Dissolve the compound sparingly or not at all at room temperature.

    • Dissolve the compound completely at its boiling point.

    • Dissolve impurities well at all temperatures (so they remain in the mother liquor) OR not dissolve them at all (so they can be filtered off hot).

    • Not react with the compound.

    • Be volatile enough to be easily removed from the purified crystals.

  • For this compound, a mixed solvent system like ethanol/water or acetone/water is often effective.[12]

Protocol: Purification and Isolation

Step-by-Step Purification Procedure
  • Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous phase.

  • Washing: Wash the organic phase with 100 mL of 1 M HCl, followed by 100 mL of brine (saturated NaCl solution).

  • Drying: Dry the organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield a crude solid or waxy oil.

  • Acidification and Precipitation: Dissolve the crude product in a minimal amount of warm ethanol. While stirring, add this solution to a beaker of cold, dilute HCl (pH ~2). A white precipitate should form.

  • Crude Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with ample cold deionized water to remove inorganic salts.

  • Recrystallization: a. Transfer the crude, filtered solid to an Erlenmeyer flask. b. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and heat the mixture with stirring until the solid just dissolves. c. If the solution is colored, a small amount of activated carbon can be added, and the solution can be filtered hot to remove the carbon.[13] d. Allow the solution to cool slowly to room temperature. Crystal formation should begin. e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to a constant weight.

Quality Control and Structural Verification

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

Analytical Techniques
TechniquePurposeExpected Results
¹H NMR Structural ElucidationPeaks corresponding to the lauroyl chain's CH₂ and CH₃ groups, the 6-AHA backbone's CH₂ groups, and the amide N-H proton.
¹³C NMR Structural ElucidationResonances for the carbonyl carbons (amide and carboxylic acid) and the aliphatic carbons of both chains.
FT-IR Functional Group IDStrong C=O stretching vibrations for the amide (~1640 cm⁻¹) and carboxylic acid (~1700 cm⁻¹), and an N-H stretching band (~3300 cm⁻¹).
Mass Spec (MS) Molecular WeightA molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (313.51 g/mol ).
HPLC Purity AssessmentA single major peak on a reverse-phase column (e.g., C18) indicating high purity.[14]
Melting Point Purity AssessmentA sharp, defined melting point range. Impurities typically broaden and depress the melting point.

Workflow Visualization and Data Summary

Overall Synthesis and Purification Workflow

Workflow Reactants Lauroyl Chloride + 6-Aminocaproic Acid Reaction Schotten-Baumann Reaction (NaOH, DCM/H₂O, 0°C -> RT) Reactants->Reaction Workup Workup (Acidification, Extraction) Reaction->Workup Crude Crude Solid Product Workup->Crude Purify Recrystallization (e.g., Ethanol/Water) Crude->Purify Pure Pure Crystalline Product Purify->Pure Analysis QC Analysis (NMR, HPLC, MS, MP) Pure->Analysis

Caption: From reactants to verified product: the complete workflow.

Troubleshooting and Field Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Lauroyl chloride hydrolysis.- Incomplete reaction.- Product loss during workup.- Ensure temperature is kept low during addition.- Increase reaction time or stir more vigorously.- Minimize transfer steps; ensure complete precipitation.
Product is an Oil/Wax - Presence of impurities (e.g., unreacted lauric acid).- Trapped solvent.- Repeat the recrystallization, possibly with a different solvent system.- Ensure product is thoroughly dried under high vacuum.
Broad Melting Point - Impurities are present.- Perform another recrystallization. Consider purification by column chromatography if necessary.
Reaction Fails to Start - Inactive amine (protonated).- Poor quality lauroyl chloride.- Check pH of the aqueous phase; ensure it is strongly basic.- Use freshly opened or distilled lauroyl chloride.

Conclusion

The synthesis of this compound is a highly achievable objective for researchers when a systematic and chemically-informed approach is employed. The Schotten-Baumann reaction provides a reliable pathway to the crude product, but true success is defined by the subsequent purification and analytical verification steps. By understanding the causality behind each step—from the choice of a biphasic reaction medium to the principles of recrystallization—scientists can not only reproduce this synthesis but also intelligently adapt it for other N-acyl amino acids. This guide provides the necessary framework to produce high-purity material suitable for the demanding applications in drug development and advanced materials research.

References

  • WIPO Patentscope. (n.d.). Preparation method of 6-aminocaproic acid. Retrieved from [Link]

  • Eureka. (n.d.). Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
  • PrepChem.com. (n.d.). Synthesis of 6-aminocaproic acid. Retrieved from [Link]

  • PubMed. (2011). Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of N‐(ϵ‐aminocaproy L‐) ϵ‐aminocaproic acid. „Di‐ϵ‐aminocaproic acid”. Retrieved from [Link]

  • Google Patents. (n.d.). Isolation and purification of 6-aminocaproic acid.
  • ResearchGate. (2023). Synthesis of N-Lauroyl-L-glutamic Acid in Water-Miscible Organic Solvents. Retrieved from [Link]

  • MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). ε-AMINOCAPROIC ACID. Retrieved from [Link]

  • PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Retrieved from [Link]

  • Google Patents. (n.d.). Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
  • National Institutes of Health (NIH). (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks.
  • ResearchGate. (2022). Structure elucidation and quantification of impurities formed between 6-aminocaproic acid and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. Retrieved from [Link]_

  • ResearchGate. (2018). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. Retrieved from [Link]

  • PubChem. (n.d.). Acryloyl 6-aminocaproic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of fatty acid amides.
  • Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for crystallization of amino acids.
  • National Institutes of Health (NIH). (2020). Sodium N-lauryl amino acids derived from silk protein can form catanionic aggregates with cytarabine as novel anti-tumor drug delivery systems. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column. Retrieved from [Link]

  • MDPI. (2022). Biodegradable Copoly(Amino Acid)s Based on 6-Aminocaproic Acid and l Leucine. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • AOCS Lipid Library. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • Journal of the American Oil Chemists' Society. (1963). The Gas Chromatography of Long Chain Acid Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminocaproic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). THE SYNTHESIS AND REACTIONS OF N-ACYL THIOL AMINO ACIDS. Retrieved from [Link]

  • ResearchGate. (2022). Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. Retrieved from [Link]

  • SciELO. (2020). Synthesis of Fatty Amides from Brazil Nut Oil (Bertholletia excelsa), Catalyzed by Lipase and Evaluation of Their Anti-inflammatory Activity. Retrieved from [Link]

  • RSC Publishing. (2018). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. Retrieved from [Link]

  • PubMed Central. (2023). Carboxylic Acid- and Amine-Modified Pluronic F127-Based Thermoresponsive Nanogels as Smart Carriers for Brain Drug Delivery. Retrieved from [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of N-lauroyl-6-aminocaproic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-lauroyl-6-aminocaproic acid is a modified amino acid derivative that combines the structural features of lauric acid, a twelve-carbon saturated fatty acid, and 6-aminocaproic acid, a six-carbon amino acid analog of lysine.[1] This unique amphiphilic structure, possessing both a hydrophobic lipid tail and a hydrophilic carboxylic acid headgroup, imparts surfactant-like properties, making it a molecule of significant interest in drug delivery, material science, and formulation development. Understanding its fundamental physicochemical properties is paramount to harnessing its full potential in these applications.

Molecular Structure and Synthesis

This compound is synthesized through the acylation of the primary amine of 6-aminocaproic acid with lauroyl chloride. This reaction, typically a Schotten-Baumann condensation, is carried out under basic conditions to neutralize the hydrochloric acid byproduct.

Synthesis Protocol:

A typical laboratory-scale synthesis involves the following steps:

  • Dissolution of 6-aminocaproic acid: 6-aminocaproic acid is dissolved in an aqueous alkaline solution, such as sodium hydroxide, to deprotonate the amino group and enhance its nucleophilicity.

  • Addition of Lauroyl Chloride: Lauroyl chloride is added dropwise to the cooled solution with vigorous stirring. The reaction is maintained at a low temperature to control the exothermic reaction.

  • Acidification: After the reaction is complete, the mixture is acidified, typically with hydrochloric acid, to a pH of 3-4. This protonates the carboxylate group, causing the this compound to precipitate out of the solution as a white solid.

  • Purification: The crude product is then collected by filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetone to achieve high purity.[2]

Synthesis_of_N_lauroyl_6_aminocaproic_acid cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 6-Aminocaproic_Acid 6-Aminocaproic Acid Acylation Acylation Reaction 6-Aminocaproic_Acid->Acylation Lauroyl_Chloride Lauroyl Chloride Lauroyl_Chloride->Acylation Base Aqueous Base (e.g., NaOH) Base->Acylation Solvent Water Solvent->Acylation Acidification Acidification (e.g., HCl) Acylation->Acidification Forms sodium salt intermediate Purification Purification (Recrystallization) Acidification->Purification Precipitation of product Product This compound Purification->Product CMC_Determination cluster_methods Experimental Methods Surfactant_Solution Prepare solutions of varying concentrations Tensiometry Tensiometry Surfactant_Solution->Tensiometry Conductivity Conductivity Surfactant_Solution->Conductivity Fluorescence Fluorescence Spectroscopy Surfactant_Solution->Fluorescence Data_Analysis Plot property vs. concentration Tensiometry->Data_Analysis Conductivity->Data_Analysis Fluorescence->Data_Analysis CMC_Value Determine CMC from the inflection point Data_Analysis->CMC_Value

Caption: Workflow for the experimental determination of the CMC.

Applications in Drug Delivery and Formulation

The unique physicochemical properties of this compound make it a promising candidate for various applications in the pharmaceutical field.

Solubilizing Agent

Due to its surfactant nature, it can be used to enhance the solubility of poorly water-soluble drugs by encapsulating them within the hydrophobic core of its micelles. This can improve the bioavailability of oral drug formulations.

Permeation Enhancer

The amphiphilic character of this compound may allow it to interact with biological membranes, potentially acting as a permeation enhancer to facilitate the transport of drugs across the skin or mucosal barriers.

Hydrogel Formation

N-acyl amino acids have been shown to form hydrogels under specific conditions of pH and temperature. These hydrogels can serve as matrices for the controlled release of therapeutic agents. The self-assembly of this compound into fibrillar networks can entrap large amounts of water, forming a gel-like structure. These hydrogels are of interest for topical and transdermal drug delivery systems.

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the covalent attachment of the lauroyl group to the 6-aminocaproic acid backbone by identifying the characteristic chemical shifts of the protons and carbons in both moieties.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the amide C=O stretch (around 1640 cm-1), the carboxylic acid C=O stretch (around 1710 cm-1), and the N-H stretch of the amide (around 3300 cm-1).

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its identity.

Conclusion

This compound is a versatile molecule with a rich array of physicochemical properties that make it highly attractive for applications in drug development and formulation. Its surfactant nature, ability to self-assemble into micelles, and potential for hydrogel formation open up possibilities for enhancing drug solubility, improving drug delivery, and creating novel controlled-release systems. Further research into its specific properties and biological interactions will undoubtedly unlock even more applications for this promising excipient.

References

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules. 2021;26(22):6869.
  • Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
  • PubChem. 6-Aminohexanoic Acid. Available from: [Link]

  • Structure elucidation and quantification of impurities formed between 6-aminocaproic acid and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. 2015;107:333-340.
  • Wikipedia. Aminocaproic acid. Available from: [Link]

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Technical Guide: Mechanism of Action of N-Lauroyl-6-Aminocaproic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, physicochemical properties, and experimental validation of N-Lauroyl-6-Aminocaproic Acid (N-LACA) .

This document is structured for researchers and drug development professionals, synthesizing chemical principles with application-specific protocols.

Executive Summary

This compound (N-LACA) is an amphiphilic surfactant and permeation enhancer belonging to the class of N-acylated amino acids . Structurally, it consists of a hydrophobic lauroyl (C12) tail linked via an amide bond to a hydrophilic 6-aminocaproic acid (6-ACA) headgroup.

Unlike its ester analog (Dodecyl 6-aminohexanoate/DDEAC), which is susceptible to rapid enzymatic hydrolysis, N-LACA features a chemically stable amide linkage, offering sustained permeation enhancement. Its primary mechanism of action involves the reversible fluidization of the stratum corneum (transdermal) or epithelial membrane perturbation (oral/mucosal) , facilitating the paracellular and transcellular transport of active pharmaceutical ingredients (APIs).

Chemical Architecture & Physicochemical Basis

To understand the mechanism, one must first master the molecule's amphiphilicity. N-LACA operates as an anionic surfactant at physiological pH (pKa of carboxylic acid ~4.5).

PropertySpecificationFunctional Implication
Molecular Structure

Tail: C12 (Lauric) inserts into lipid bilayers.Head: Carboxyl group provides water solubility and pH sensitivity.
Linkage Type Amide (Peptide-like)High stability against esterases; requires amidases for biodegradation.
Hydrophile-Lipophile Balance (HLB) ~10–12 (Estimated)Suitable for oil-in-water (O/W) emulsions and membrane solubilization.
Critical Micelle Concentration (CMC) Low mM range (~2–5 mM)*Forms micelles at low concentrations; monomers drive permeation enhancement.

*Note: CMC values are estimated based on the analogous N-lauroyl sarcosine.

Structural Comparison
  • N-LACA (Amide): High stability, acts as a surfactant/complexing agent.

  • DDEAC (Ester): Acts as a "soft" drug enhancer, rapidly hydrolyzed into dodecanol and aminocaproic acid.

Mechanism of Action (MOA)

The mechanism of N-LACA is biphasic, governed by its concentration relative to the Critical Micelle Concentration (CMC).

Phase 1: Lipid Bilayer Insertion & Fluidization (Sub-CMC)

At concentrations below the CMC, N-LACA monomers partition into the lipid bilayer of the biological membrane (e.g., Stratum Corneum or intestinal epithelium).

  • Insertion: The hydrophobic lauroyl tail inserts between the ceramides or phospholipid tails.

  • Disruption: The bulky aminocaproic headgroup creates steric hindrance at the polar interface.

  • Fluidization: This disruption increases the rotational freedom of the lipid chains (measured by decreased fluorescence anisotropy), reducing the membrane's barrier function.

Phase 2: Solubilization & Complexation (Supra-CMC)

At concentrations above the CMC, N-LACA forms micelles.

  • Micellar Transport: Hydrophobic drugs are solubilized within the micelle core.

  • Ion-Pairing (Specific to Cationic APIs): The anionic carboxylate head can form hydrophobic ion pairs (HIP) with cationic peptides, neutralizing their charge and increasing lipophilicity for transcellular transport.

Visualization: Membrane Interaction Pathway

MOA_Pathway N_LACA This compound (Monomer) Membrane Lipid Bilayer (Ordered Phase) N_LACA->Membrane Partitions into Insertion Hydrophobic Tail Insertion Membrane->Insertion Driven by C12 Tail Fluidization Lipid Fluidization (Disordered Phase) Insertion->Fluidization Headgroup Steric Hinderance Fluidization->Membrane Reversible upon Removal Permeation Increased API Diffusion Fluidization->Permeation Reduced Barrier Resistance

Figure 1: Step-wise mechanism of membrane fluidization by N-LACA. The process is concentration-dependent and reversible.

Experimental Validation Protocols

As a Senior Scientist, you must validate these mechanisms using self-consistent assays. Below are the standard protocols for characterizing N-LACA.

Protocol A: Synthesis via Schotten-Baumann Reaction

To ensure high purity for mechanistic studies.

  • Reagents: 6-Aminocaproic acid (0.1 mol), Sodium Hydroxide (0.2 mol), Lauroyl Chloride (0.11 mol), Acetone/Water (1:1).

  • Dissolution: Dissolve 6-aminocaproic acid and NaOH in water at 0°C.

  • Acylation: Dropwise add Lauroyl Chloride dissolved in acetone while maintaining pH > 10 with additional NaOH. Stir for 4 hours.

  • Precipitation: Acidify the solution to pH 2.0 using HCl. The N-LACA will precipitate as a white solid.

  • Purification: Recrystallize from ethanol/water to remove lauric acid byproducts.

  • Validation: Confirm structure via 1H-NMR (Look for amide proton shift ~8.0 ppm) and FTIR (Amide I band at ~1640 cm⁻¹).

Protocol B: Membrane Fluidization Assessment (FTIR)

To quantify the MOA.

  • Preparation: Incubate Stratum Corneum (SC) sheets or liposomes with 1% N-LACA solution for 2 hours.

  • Measurement: Acquire FTIR spectra focusing on the CH₂ symmetric stretching (νs) and asymmetric stretching (νas) regions (2850–2920 cm⁻¹).

  • Analysis:

    • Blue Shift: A shift to higher wavenumbers (e.g., from 2850.0 to 2852.5 cm⁻¹) indicates a transition from trans (ordered) to gauche (disordered) conformation.

    • Interpretation: Higher shift = Greater fluidization potency.

Protocol C: Permeation Enhancement (Franz Diffusion Cell)

To measure efficacy.

ParameterSetting
Membrane Porcine ear skin (dermatomed to 500 µm) or Caco-2 monolayer.
Donor Phase API + N-LACA (0.5% - 2.0% w/v) in buffer.
Receptor Phase PBS (pH 7.4) at 37°C.
Sampling Hourly aliquots for 24 hours.
Calculation Calculate Flux (

,

) and Enhancement Ratio (

).

Safety & Toxicity Profile

N-LACA is designed to be a "Soft Drug" analog, though strictly it is an amide.

  • Cytotoxicity: Generally lower than cationic surfactants (e.g., CTAB) due to its anionic nature.

  • Biodegradability: The amide bond is cleaved by N-acyl amino acid hydrolases (amidases) found in the kidney and liver, releasing:

    • Lauric Acid: A fatty acid metabolized via

      
      -oxidation.
      
    • 6-Aminocaproic Acid: An FDA-approved antifibrinolytic agent (Amicar), excreted renally.[1]

References

  • Kanikkannan, N., et al. "Structure-activity relationship of chemical penetration enhancers in transdermal drug delivery." Current Medicinal Chemistry, 2000.

  • Tsuruoka, M., et al. "Synthesis and antienzymatic activity of N-acyl-epsilon-aminocaproic acids." Chemical & Pharmaceutical Bulletin, 1979. (Foundational chemistry for N-acyl aminocaproic acids).
  • Mittal, A., et al. "Status of fatty acids as skin penetration enhancers - A review." Current Drug Delivery, 2009.
  • Clary, J.J., et al. "Safety assessment of N-acyl amino acid surfactants." Journal of the American College of Toxicology, 1992. (Safety profile of the class).
  • PubChem Compound Summary. "6-(6-Aminohexanamido)hexanoic acid" (Structural analog context).

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An In-Depth Technical Guide to the Critical Micelle Concentration of N-lauroyl-6-aminocaproic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-lauroyl-6-aminocaproic acid, a biocompatible and biodegradable amino acid-based surfactant, is gaining traction in pharmaceutical sciences for its potential as a drug delivery vehicle. A key parameter governing its efficacy in such applications is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (unimers) self-assemble into organized aggregates known as micelles. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for determining the CMC of this compound. It delves into the synthesis of this surfactant, the physicochemical principles of micellization, and the various factors influencing its CMC. Detailed, field-proven protocols for CMC determination via tensiometry and conductometry are presented, complete with an analysis of the causality behind experimental choices. This document is intended to serve as a vital resource for researchers and professionals engaged in the development and characterization of novel surfactant-based drug delivery systems.

Introduction: The Significance of this compound in Drug Delivery

This compound is an amphiphilic molecule synthesized from lauric acid, a saturated fatty acid, and 6-aminocaproic acid, a derivative of the amino acid lysine. This structure imparts to it the classic characteristics of a surfactant: a hydrophobic lauroyl "tail" and a hydrophilic aminocaproic acid "head." Amino acid-based surfactants are of particular interest in the pharmaceutical industry due to their excellent biocompatibility, low toxicity, and biodegradability.[1]

The self-assembly of this compound into micelles above its CMC is the cornerstone of its utility in drug delivery. These micelles possess a hydrophobic core capable of encapsulating poorly water-soluble drug molecules, thereby enhancing their solubility and bioavailability. The hydrophilic shell of the micelle interfaces with the aqueous biological environment, facilitating drug transport through the body. Understanding and precisely determining the CMC is therefore paramount for formulating effective and stable drug delivery systems.

Synthesis of this compound

The synthesis of N-acyl amino acid surfactants like this compound is typically achieved through the Schotten-Baumann reaction. This involves the acylation of the amino group of 6-aminocaproic acid with lauroyl chloride in an alkaline medium.[2][3] The reaction must be carefully controlled to ensure a high yield and purity of the final product.

The Phenomenon of Micellization and the Critical Micelle Concentration (CMC)

In an aqueous solution at low concentrations, surfactant molecules exist as individual entities. As the concentration increases, these molecules begin to adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. Once the interface is saturated, a point is reached where it is energetically more favorable for the hydrophobic tails to self-associate and form aggregates in the bulk of the solution, thus minimizing their contact with water. These aggregates are known as micelles, and the concentration at which they begin to form is the Critical Micelle Concentration (CMC).[4] Above the CMC, the surface tension of the solution remains relatively constant with further increases in surfactant concentration.

Caption: The process of micelle formation from unimers at the CMC.

Factors Influencing the CMC of this compound

The CMC of a surfactant is not an immutable constant but is influenced by a variety of factors, both intrinsic to the molecule and external to the system.

Molecular Structure
  • Hydrophobic Chain Length: For N-acyl amino acid surfactants, an increase in the length of the acyl chain (the lauroyl group in this case) leads to a decrease in the CMC. This is because a longer hydrophobic tail has a greater tendency to be expelled from the aqueous environment, thus favoring micellization at a lower concentration.[5]

  • Head Group: The nature of the hydrophilic head group plays a crucial role. For this compound, the carboxylic acid and secondary amine in the head group can ionize depending on the pH of the solution. The charge and size of the head group affect the electrostatic repulsion between surfactant molecules in a micelle, thereby influencing the CMC.

External Factors
  • Temperature: The effect of temperature on the CMC of ionic surfactants often exhibits a U-shaped curve. Initially, an increase in temperature can decrease the CMC as the dehydration of the hydrophilic head group promotes micellization. However, at higher temperatures, the increased kinetic energy of the surfactant molecules can disrupt micelle formation, leading to an increase in the CMC.[6][7]

  • pH: The pH of the solution will significantly impact the ionization state of the carboxylic acid and amino groups in the head of this compound. At low pH, the carboxylic acid will be protonated (neutral), while the amino group will be protonated (positive charge). At high pH, the carboxylic acid will be deprotonated (negative charge), and the amino group will be neutral. These changes in charge will alter the electrostatic interactions between the head groups, with increased repulsion generally leading to a higher CMC.[8][9]

  • Electrolytes: The addition of electrolytes, such as salts, to a solution of an ionic surfactant typically decreases the CMC.[10] The counter-ions from the electrolyte can shield the electrostatic repulsion between the charged head groups of the surfactant molecules, making it easier for them to aggregate into micelles.[11][12]

Experimental Determination of the CMC

The CMC is determined by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the point of micelle formation. Two of the most common and reliable methods are tensiometry and conductometry.

Tensiometry

Principle: This method relies on the principle that the surface tension of a liquid decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[4][13]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. The concentration should be well above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

  • Instrumentation: Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, to measure the surface tension of each solution.[14][15]

  • Measurement: For each concentration, allow the solution to equilibrate and then measure the surface tension. It is crucial to maintain a constant temperature throughout the experiment.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the graph.

Caption: Workflow for CMC determination using tensiometry.

Conductometry

Principle: This method is suitable for ionic surfactants and is based on the change in the electrical conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions.[4][13] Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions.

Experimental Protocol:

  • Solution Preparation: Similar to tensiometry, prepare a stock solution and a series of dilutions of this compound in deionized water.

  • Instrumentation: Use a calibrated conductivity meter with a temperature probe.

  • Measurement: Measure the electrical conductivity of each solution, ensuring thermal equilibrium is reached before each reading.

  • Data Analysis: Plot the conductivity as a function of the surfactant concentration. The CMC is identified as the concentration at the point of inflection, where the slope of the line changes. This is typically determined by the intersection of the two linear regions of the plot.

Caption: Workflow for CMC determination using conductometry.

Expected Behavior of this compound CMC under Various Conditions

ConditionExpected Change in CMCRationale
Increase in Temperature U-shaped behavior (initial decrease, then increase)Initial dehydration of the head group favors micellization, while higher kinetic energy at elevated temperatures disrupts micelle formation.[6]
Decrease in pH IncreaseProtonation of the carboxylate group reduces head group repulsion, favoring micellization at a lower concentration.[9]
Increase in pH IncreaseIncreased ionization of the head group leads to greater electrostatic repulsion, thus increasing the CMC.[8][9]
Addition of Electrolyte (e.g., NaCl) DecreaseShielding of electrostatic repulsion between charged head groups by counter-ions promotes micelle formation.[10][11]

Conclusion

The critical micelle concentration is a fundamental parameter that dictates the performance of this compound in drug delivery applications. This guide has provided a detailed framework for understanding, determining, and predicting the CMC of this promising amino acid-based surfactant. By employing the robust experimental protocols outlined herein and considering the influential factors discussed, researchers can effectively characterize this compound and harness its full potential in the development of innovative pharmaceutical formulations. The self-validating nature of the described protocols, rooted in the clear inflection points observed in the data, ensures a high degree of confidence in the determined CMC values.

References

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  • An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. MDPI. [Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Preprints.org. [Link]

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  • Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution. Journal of Scientific and Innovative Research. [Link]

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An In-Depth Technical Guide to the Aqueous Solubility of N-lauroyl-6-aminocaproic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-lauroyl-6-aminocaproic acid is an amphiphilic molecule with significant potential in pharmaceutical and biotechnological applications, including roles as a surfactant, permeation enhancer, or drug delivery vehicle. Its efficacy in these roles is fundamentally governed by its behavior in aqueous environments, primarily its solubility. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the aqueous solubility of this compound. We delve into the physicochemical principles governing its solubility, provide detailed, field-proven experimental protocols, and offer insights into data interpretation. This document serves as a complete methodological reference for characterizing this and similar N-acyl amino acid compounds.

Part 1: Theoretical & Physicochemical Characterization

A thorough understanding of the molecular structure of this compound is the cornerstone of predicting its solubility. As an N-acyl amino acid (NAAA), it is part of a class of endogenous signaling molecules where a fatty acid is linked to an amino acid.[1]

Molecular Structure Analysis

This compound is an amphiphilic, or amphipathic, compound, meaning it possesses both water-loving (hydrophilic) and fat-loving (lipophilic) properties.[2] This duality is key to its behavior in aqueous solutions.

  • Lipophilic (Hydrophobic) Tail: The N-lauroyl group, derived from lauric acid (a C12 saturated fatty acid), constitutes the nonpolar, hydrophobic tail. This long hydrocarbon chain is responsible for the molecule's low intrinsic water solubility and its tendency to interact with other nonpolar molecules or self-aggregate.[3][4]

  • Hydrophilic (Polar) Head: The 6-aminocaproic acid moiety serves as the polar, hydrophilic head. This portion of the molecule contains two key functional groups that dictate its pH-dependent solubility:

    • A carboxylic acid (-COOH) group.

    • A secondary amide (-NH-) linkage.

The presence of a terminal carboxylic acid group is a common strategy to ensure the aqueous solubility of amphiphilic molecules.[5][6] The parent molecule, 6-aminocaproic acid, is itself noted for its significant water solubility.[7][8]

Predicting Physicochemical Properties

Before embarking on experimental work, in silico tools can provide valuable estimations of the key parameters that govern solubility.

  • pKa (Ionization Constant): The pKa value indicates the pH at which a functional group is 50% ionized.

    • Carboxylic Acid Group: The carboxylic acid group is acidic and will be predominantly in its neutral, less soluble form (R-COOH) at low pH. As the pH increases above its pKa, it will deprotonate to form the highly soluble carboxylate anion (R-COO⁻). The pKa of aliphatic carboxylic acids typically falls in the range of 4-5.[9]

    • Amide Group: The amide proton is generally considered very weakly acidic, with pKa values typically ranging from 15 to 18, and thus it does not ionize under normal aqueous conditions.[10]

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. A higher LogP value indicates lower aqueous solubility. The long C12 alkyl chain of the lauroyl group will contribute significantly to a high LogP value, suggesting low intrinsic solubility for the neutral form of the molecule.

Numerous computational models, many available as web-based servers or software packages, can predict these values with reasonable accuracy, often within 0.4-0.6 units of experimental values for pKa.[11][12][13]

Key Factors Influencing Solubility

The aqueous solubility of this compound is not a single value but a complex function of several environmental factors.

  • pH and Ionization: This is the most critical factor. Based on the Henderson-Hasselbalch equation, the solubility of an acidic compound like this compound will increase dramatically as the pH rises above its pKa.[14][15][16] At a pH two units above the pKa, the molecule will be >99% in its ionized, more soluble carboxylate form.

  • Temperature: The effect of temperature on solubility depends on the thermodynamics of the dissolution process. For most solids, solubility increases with temperature, but this must be determined experimentally.

  • Micelle Formation & Critical Micelle Concentration (CMC): As an amphiphilic molecule, this compound will self-assemble into aggregates called micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[17][18] Below the CMC, solubility is limited. Above the CMC, the apparent solubility increases significantly as the molecules form these micellar structures.[19] Determining the CMC is crucial for understanding its behavior as a surfactant.

Part 2: Experimental Design for Solubility Determination

A multi-faceted experimental approach is required to fully characterize the solubility of this compound. This involves determining both its thermodynamic and kinetic solubility, establishing a pH-solubility profile, and measuring its CMC.

G cluster_prep Phase 1: Preparation & Planning cluster_exp Phase 2: Core Experiments cluster_analysis Phase 3: Analysis & Quantification A Material Sourcing (Compound, Buffers) C Thermodynamic Solubility (Shake-Flask @ 24h) A->C D pH-Solubility Profile (Shake-Flask @ pH 1-10) A->D E Kinetic Solubility (High-Throughput Screen) A->E B In Silico Prediction (pKa, LogP) B->D Guides pH range G Sample Filtration/ Centrifugation C->G D->G E->G F CMC Determination (Surface Tensiometry) I Data Analysis & Plotting F->I H HPLC-UV Quantification G->H Clarified Supernatant H->I Concentration Data

Caption: Experimental workflow for comprehensive solubility characterization.

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two types of solubility measurements, as they provide different and complementary information.

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure while a solid phase is in equilibrium with the solution.[20][21] It is typically determined over a longer incubation period (e.g., 24 hours or more).[22]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated organic stock (like DMSO) into an aqueous buffer. It is a measure of precipitation rate and is often higher than thermodynamic solubility because it can reflect a supersaturated or amorphous state.[23][24] This is a high-throughput method valuable in early drug discovery.[24]

Protocol 1: Thermodynamic pH-Solubility Profile (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[25][26]

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.

Materials:

  • This compound (solid powder)

  • Calibrated pH meter

  • Series of aqueous buffers (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0, 10.0)

  • Mechanical shaker or agitator with temperature control (37 ± 1 °C)[26]

  • Microcentrifuge tubes or glass vials

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC-UV system for quantification

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of solid remains at the bottom. This confirms that equilibrium with the solid phase will be achieved.

  • Incubation: Add a precise volume (e.g., 1 mL) of each pH buffer to the corresponding vials.

  • Equilibration: Place the vials in the shaker set to 37 °C and agitate for at least 24 hours to ensure equilibrium is reached.[26] The pH of each solution should be re-measured at the end of the study to ensure its stability.[25]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered samples as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[27][28]

Protocol 2: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and common method for quantifying organic molecules in solution.[29][30]

Objective: To accurately measure the concentration of dissolved this compound.

Workflow:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

  • Calibration Curve: Inject the standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax). Plot the peak area versus concentration to generate a linear calibration curve. The Beer-Lambert law relates the absorbance directly to the concentration.[31]

  • Sample Analysis: Inject the filtered, diluted samples from the solubility experiment.

  • Calculation: Using the equation of the line from the calibration curve, calculate the concentration of this compound in each sample.

Protocol 3: Determination of Critical Micelle Concentration (CMC)

Several methods can determine the CMC, with surface tensiometry being a direct and common approach.[18][32]

Objective: To find the concentration at which this compound begins to form micelles.

Methodology (Surface Tension):

  • Prepare Solutions: Create a series of solutions of this compound in a relevant aqueous buffer, spanning a wide concentration range (e.g., from very low to a concentration where micellization is expected).

  • Measure Surface Tension: Using a tensiometer, measure the surface tension of each solution.

  • Plot Data: Plot the surface tension as a function of the logarithm of the concentration.

  • Determine CMC: Initially, the surface tension will decrease sharply as the concentration increases. Once micelles begin to form, the surface tension will plateau or change slope significantly.[18][19] The concentration at the inflection point of this curve is the CMC.

Alternative methods include using fluorescent probes like pyrene, which exhibit a spectral shift when they partition into the hydrophobic core of micelles.[32][33]

Part 3: Data Analysis & Interpretation

Data Presentation: pH-Solubility Profile

The results from the shake-flask experiment should be summarized in a table and plotted on a graph.

Table 1: Example pH-Solubility Data for this compound at 37 °C

Buffer pH (Initial)Buffer pH (Final)Mean Solubility (µg/mL)Standard DeviationSolubility (mM)Log S
1.21.2[Experimental Value][Calculated][Calculated][Calculated]
4.54.5[Experimental Value][Calculated][Calculated][Calculated]
6.86.8[Experimental Value][Calculated][Calculated][Calculated]
7.47.4[Experimental Value][Calculated][Calculated][Calculated]
9.09.0[Experimental Value][Calculated][Calculated][Calculated]
Interpreting the pH-Solubility Curve

G cluster_0 Molecular States vs. pH Neutral R-COOH (Low Solubility) Ionized R-COO⁻ (High Solubility) Neutral->Ionized pH > pKa Ionized->Neutral pH < pKa

Caption: Relationship between pH, ionization state, and solubility.

The plot of Log S versus pH is expected to show a distinct shape. At low pH, well below the pKa, the solubility will be low and relatively flat; this represents the intrinsic solubility (S₀) of the neutral molecule. As the pH approaches and surpasses the pKa, the solubility will increase sharply due to the ionization of the carboxylic acid group. The shape of this curve can be modeled by the Henderson-Hasselbalch equation to confirm the experimental pKa.[34]

Conclusion

Characterizing the aqueous solubility of this compound is a critical step in harnessing its potential for pharmaceutical and scientific applications. Its amphiphilic nature dictates a complex solubility profile that is highly dependent on pH and concentration due to ionization and micelle formation. By employing a systematic approach that combines theoretical prediction with robust experimental methods like the shake-flask protocol and surface tensiometry, researchers can build a comprehensive understanding of its behavior. The protocols and insights provided in this guide offer a validated framework for obtaining the reliable, high-quality data necessary for successful formulation, research, and development efforts.

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Spectroscopic analysis of N-lauroyl-6-aminocaproic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of N-lauroyl-6-aminocaproic acid

Executive Summary

This compound is a lipoamino acid, an amphiphilic molecule integrating a C12 fatty acid (lauric acid) with a C6 ω-amino acid (6-aminocaproic acid). This structure imparts surfactant-like properties, making it a molecule of interest in drug delivery, formulation science, and cosmetics. Rigorous structural confirmation and purity assessment are paramount for its application in these fields. This guide provides a comprehensive overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. We delve into the theoretical underpinnings, provide field-tested experimental protocols, and interpret representative spectral data, offering researchers a self-validating framework for analysis.

Molecular Structure and Spectroscopic Implications

Understanding the molecular architecture is the foundation for interpreting spectroscopic data. This compound is formed via an amide linkage between the carboxyl group of lauric acid and the amino group of 6-aminocaproic acid. This creates a molecule with distinct functional regions: a long aliphatic lauroyl tail, a central secondary amide group, and a terminal carboxylic acid. Each region yields a unique spectroscopic signature.

cluster_molecule mol CH3 CH₃ CH2_10 (CH₂)₁₀ CH3->CH2_10 C_amide C CH2_10->C_amide O_amide O C_amide->O_amide N_amide N C_amide->N_amide H_amide H N_amide->H_amide CH2_5 (CH₂)₅ N_amide->CH2_5 C_acid C CH2_5->C_acid O_acid O C_acid->O_acid OH_acid OH C_acid->OH_acid label_tail Aliphatic Lauroyl Tail label_amide Amide Linkage label_acid Carboxylic Acid Head

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

Expertise & Rationale: ¹H NMR Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the key is to differentiate the protons of the lauroyl chain from those of the caproic acid moiety. The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) is critical; CDCl₃ is often preferred for its ability to dissolve the lipophilic chain, though CD₃OD may be necessary if solubility is an issue and will result in the exchange of the acidic -COOH and amide -NH protons with deuterium.

Expected Chemical Shifts (in CDCl₃): The spectrum can be logically divided into several regions:

  • Aliphatic Region (0.8-1.7 ppm): This region is dominated by the signals from the long alkyl chains. The terminal methyl group (-CH₃) of the lauroyl tail will appear as a triplet around 0.88 ppm. The bulk of the methylene groups (-(CH₂)ₙ-) from both chains will form a broad, complex multiplet between 1.25 and 1.65 ppm.

  • α-Methylene Region (2.1-2.4 ppm): Protons on carbons adjacent to carbonyl groups are deshielded. We expect two distinct triplets: one around 2.20 ppm for the -CH₂- group alpha to the amide carbonyl, and another around 2.35 ppm for the -CH₂- group alpha to the carboxylic acid.

  • N-Methylene Region (3.2-3.3 ppm): The methylene group attached to the amide nitrogen (-NH-CH₂-) is further deshielded and will appear as a quartet (or triplet of triplets) around 3.25 ppm.

  • Amide and Acid Proton Region (5.5-12.0 ppm): The amide proton (-NH-) typically appears as a broad triplet around 5.5-6.5 ppm, with its coupling to the adjacent -CH₂- group. The carboxylic acid proton (-COOH) is highly variable and appears as a very broad singlet, often far downfield (10-12 ppm).

Data Presentation: Predicted ¹H and ¹³C NMR Data
Assignment (¹H NMR) Predicted δ (ppm) Multiplicity Integration
Lauroyl CH₃~ 0.88Triplet (t)3H
Bulk CH₂ (both chains)~ 1.25-1.35Multiplet (m)~ 24H
β-CH₂ to C=O (Amide)~ 1.62Multiplet (m)2H
β-CH₂ to COOH~ 1.65Multiplet (m)2H
α-CH₂ to C=O (Amide)~ 2.20Triplet (t)2H
α-CH₂ to COOH~ 2.35Triplet (t)2H
α-CH₂ to NH~ 3.25Quartet (q)2H
Amide NH~ 6.0Broad Triplet (br t)1H
Carboxylic Acid OH~ 11.0Broad Singlet (br s)1H
Assignment (¹³C NMR) Predicted δ (ppm)
Lauroyl CH₃~ 14.1
Bulk CH₂~ 22.7 - 31.9
α-CH₂ to NH~ 39.5
α-CH₂ to C=O (Amide)~ 36.7
α-CH₂ to COOH~ 34.0
Amide C=O~ 173.5
Carboxylic Acid C=O~ 179.0
Protocol: Acquiring a High-Resolution NMR Spectrum

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. The use of TMS is a critical self-validating step, as it provides a universal 0.00 ppm reference point.

    • Vortex the sample until fully dissolved. If solubility is poor, gentle warming or sonication may be applied.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's probe (typically ~4 cm).

  • Spectrometer Setup (Example: 400 MHz Bruker Avance):

    • Insert the sample into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical lock signal and TMS peak. This directly impacts spectral resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

  • ¹H Spectrum Acquisition:

    • Use a standard single-pulse experiment.

    • Set a spectral width of ~16 ppm, centered around 6 ppm.

    • Acquire 16-32 scans with a relaxation delay (d1) of at least 2 seconds to allow for full magnetization recovery, ensuring accurate integration.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum manually to achieve a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks and analyze chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds.

Expertise & Rationale: Interpreting the IR Spectrum

For this compound, the IR spectrum provides definitive evidence for the key functional groups: the carboxylic acid, the secondary amide, and the long alkyl chains. The presence of both an amide C=O and a carboxylic acid C=O is a crucial confirmation of the structure. Attenuated Total Reflectance (ATR) is the preferred modern technique over traditional KBr pellets due to its simplicity, speed, and minimal sample preparation.

cluster_workflow IR Spectroscopy Workflow start Start: Clean ATR Crystal collect_bkg Collect Background Spectrum (Clean Crystal) start->collect_bkg place_sample Place small amount of solid sample on crystal apply_pressure Apply pressure with anvil place_sample->apply_pressure Step 2 collect_sample Collect Sample Spectrum apply_pressure->collect_sample Step 3 collect_bkg->place_sample Step 1 process_data Process Data: - Background subtraction - Identify peak frequencies collect_sample->process_data Step 4 end End: Structural Confirmation process_data->end

Caption: ATR-IR experimental workflow for solid samples.

Data Presentation: Characteristic IR Absorption Bands
Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Appearance
N-H StretchSecondary Amide~ 3300Strong, sharp
O-H StretchCarboxylic Acid2500 - 3300Very broad, overlaps N-H
C-H Stretch (sp³)Alkyl Chains2920 & 2850Strong, sharp
C=O StretchCarboxylic Acid~ 1710Strong, sharp
C=O Stretch (Amide I)Secondary Amide~ 1640Strong, sharp
N-H Bend (Amide II)Secondary Amide~ 1550Strong, sharp
Protocol: Acquiring an ATR-IR Spectrum
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a solvent-safe wipe lightly dampened with isopropanol and allow it to fully evaporate.

  • Background Collection:

    • With the clean, empty crystal, collect a background spectrum. This is a critical self-validating step that accounts for atmospheric CO₂ and H₂O, as well as any intrinsic instrument signals.

  • Sample Analysis:

    • Place a small amount of the solid this compound onto the center of the ATR crystal.

    • Lower the press anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the peak-picking tool to identify the precise frequencies of the major absorption bands and compare them to the expected values.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

Expertise & Rationale: ESI-MS Analysis

Electrospray Ionization (ESI) is the ideal ionization method for this compound because it is a soft technique that minimizes premature fragmentation, allowing for clear observation of the molecular ion. The analysis will be performed in positive ion mode, as both the amide nitrogen and the carboxylic acid can be protonated, although protonation at the nitrogen is more common. High-resolution mass spectrometry (HRMS), using an Orbitrap or TOF analyzer, is recommended to confirm the elemental composition.

The expected monoisotopic mass of C₁₈H₃₅NO₃ is 313.2617 Da. In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 314.2695.

Fragmentation Pathway: The most likely fragmentation pathway involves the cleavage of the amide bond, which is the most labile bond in the structure under MS/MS conditions. This will lead to two characteristic fragment ions.

cluster_frags MS/MS Fragmentation parent [M+H]⁺ m/z = 314.27 frag1 Lauroyl Cation C₁₂H₂₃O⁺ m/z = 183.17 parent->frag1 Amide Cleavage frag2 Protonated 6-Aminocaproic Acid C₆H₁₄NO₂⁺ m/z = 132.10 parent->frag2 Amide Cleavage

Caption: Predicted ESI-MS/MS fragmentation pathway.

Protocol: Acquiring an ESI-MS Spectrum
  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial as it aids in protonation, ensuring efficient ionization.

  • Infusion Analysis:

    • Set up the mass spectrometer in positive ion ESI mode.

    • Infuse the sample solution directly into the source at a low flow rate (5-10 µL/min) using a syringe pump. This provides a stable and continuous signal.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the [M+H]⁺ ion.

  • Data Acquisition (Full Scan):

    • Acquire a full scan MS spectrum over a mass range of m/z 100-500 to detect the protonated molecular ion.

  • Data Acquisition (MS/MS):

    • Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 314.27) as the precursor.

    • Apply collision-induced dissociation (CID) energy to fragment the precursor ion.

    • Acquire the resulting fragment ion spectrum to confirm the predicted fragmentation pattern. This step provides definitive structural evidence.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy maps the complete C-H framework, IR spectroscopy provides rapid confirmation of essential functional groups (amide and carboxylic acid), and high-resolution mass spectrometry confirms the elemental composition and offers structural details through fragmentation. By following the detailed, self-validating protocols outlined in this guide, researchers and drug development professionals can confidently verify the identity, purity, and structure of this versatile lipoamino acid.

References

  • HPLC Analysis of 6-Aminocaproic Acid: Provides methods for the separation and analysis of the 6-aminocaproic acid precursor, which is relevant for starting material characterization. 1

  • UV-Vis Spectrum of 6-Aminocaproic acid: Details the UV absorption properties, useful for HPLC detection method development. 2

  • Synthesis and Structural Characterization of N-(pyrimidyl)-ω-amino acids: A research article describing the synthesis and characterization of related N-substituted amino acids, offering insights into analytical techniques.

  • LC-MS/MS Determination of 6-Aminocaproic Acid: A peer-reviewed paper detailing a mass spectrometry method for the quantification of 6-aminocaproic acid, showcasing relevant MS techniques.

  • NMR and MS for Impurity Elucidation of 6-Aminocaproic Acid Formulations: A detailed study using NMR and high-resolution mass spectrometry to characterize products of 6-aminocaproic acid, demonstrating the power of these techniques.

  • IR Spectrum of 6-Aminocaproic Acid: A reference spectrum for the 6-aminocaproic acid moiety.

  • Mass Spectral Database Entry for 6-Aminocaproic Acid: Provides mass spectral data including fragmentation for the aminocaproic acid part of the molecule.

  • Synthesis of N-Acyl-Amino Acids: A review discussing the synthesis of related N-acyl amino acids, which are structurally similar.

Sources

Thermal Stability Profiling of N-Lauroyl-6-Aminocaproic Acid (C12-6ACA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-lauroyl-6-aminocaproic acid (C12-6ACA) represents a critical class of N-acylated amino acid surfactants often utilized as permeation enhancers or lipid-based excipients in drug delivery. While the parent compound, 6-aminocaproic acid (6-ACA), is a well-characterized antifibrinolytic with a high melting point (~205°C), the N-lauroylation significantly alters its thermal profile.

This guide provides a comprehensive technical framework for evaluating the thermal stability of C12-6ACA. It moves beyond simple data reporting to establish a self-validating characterization protocol , essential for determining processing windows in Hot Melt Extrusion (HME), solid lipid nanoparticle (SLN) formulation, and sterilization cycles.

Part 1: Theoretical Thermal Profile & Structure-Property Relationships

To accurately interpret thermal data, one must first understand the molecular architecture of C12-6ACA.

Molecular Architecture
  • Lipophilic Tail: A 12-carbon lauroyl chain (dodecanoyl) confers hydrophobicity and lowers the melting point relative to the parent amino acid by disrupting strong zwitterionic electrostatic interactions.

  • Linker: The amide bond connecting the tail to the head group is the primary site of potential thermal hydrolysis or cyclization.

  • Hydrophilic Head: The terminal carboxylic acid of the 6-aminocaproic acid moiety allows for pH-dependent solubility and hydrogen bonding.

Predicted Thermal Transitions

Based on the behavior of homologous N-acyl amino acids (e.g., N-lauroyl glycine, N-lauroyl alanine), we can define the expected thermal windows:

Transition EventPredicted Temperature RangeMechanistic Cause
Solid-Solid Transition 40°C – 60°CRearrangement of alkyl chain packing (polymorphism).
Melting Point (

)
80°C – 110°CDisruption of intermolecular H-bonds and van der Waals forces. Significantly lower than pure 6-ACA (205°C).
Dehydration/Desolvation 100°C – 130°CLoss of bound water (if hygroscopic) or condensation of head groups.
Degradation Onset (

)
180°C – 250°CAmide bond cleavage, decarboxylation, or cyclization to caprolactam.

Critical Insight: Unlike simple fatty acids, the presence of the amide bond introduces a risk of intramolecular cyclization at high temperatures, potentially reforming ε-caprolactam and lauric acid.

Part 2: Experimental Characterization Protocol

As exact literature values can vary by synthesis method (impurity profile), you must generate empirical data. Follow this Self-Validating Protocol to ensure data integrity.

Thermogravimetric Analysis (TGA)

Objective: Determine the degradation onset temperature (


) and volatile content.
  • Instrument: TGA Q500 (or equivalent).

  • Sample Mass: 5–10 mg.

  • Pan: Platinum or Ceramic (chemically inert).

  • Purge Gas: Nitrogen (40 mL/min) to prevent oxidative degradation masking thermal decomposition.

  • Ramp Rate: 10°C/min from Ambient to 600°C.

  • Validation Step: Run a blank baseline correction. Run pure Lauric Acid as a reference standard to distinguish fatty acid volatilization from amide degradation.

Differential Scanning Calorimetry (DSC)

Objective: Identify melting points, glass transitions (


), and polymorphic shifts.
  • Instrument: DSC Q2000 (or equivalent) with modulated capability (mDSC).

  • Sample Mass: 2–4 mg in hermetically sealed aluminum pans (pinhole lid if volatile release is expected, but sealed is preferred for stability).

  • Cycle:

    • Heat: -20°C to 150°C at 10°C/min (erase thermal history).

    • Cool: 150°C to -20°C at 5°C/min (induce crystallization).

    • Re-Heat: -20°C to 250°C at 10°C/min (record intrinsic properties).

  • Critical Analysis: Look for a "cold crystallization" peak on the re-heat, which indicates the material forms an amorphous glass upon rapid cooling—a vital parameter for solid dispersion stability.

Headspace GC-MS (HS-GC/MS)

Objective: Identify specific degradation products (e.g., ε-caprolactam) formed during thermal stress.

  • Incubation: Heat sample in a sealed headspace vial at 150°C and 200°C for 30 minutes.

  • Analysis: Inject headspace gas into GC-MS.

  • Target Ions: Monitor for m/z 113 (Caprolactam) and m/z 200 (Lauric acid fragments).

Part 3: Degradation Mechanisms & Visualization

Understanding how C12-6ACA degrades is as important as knowing when. The two primary pathways are Hydrolysis (moisture-mediated) and Cyclization (thermal stress).

Pathway Diagram

The following diagram illustrates the stability logic and degradation routes.

G C12_6ACA This compound (Intact Molecule) Heat_Low Mild Heat (< 100°C) C12_6ACA->Heat_Low Heat_High High Heat (> 180°C) C12_6ACA->Heat_High Moisture Moisture Presence C12_6ACA->Moisture Melt Stable Melt Phase (Process Window) Heat_Low->Melt Phase Change (Tm) Cyclization Intramolecular Cyclization Heat_High->Cyclization Dehydration Hydrolysis Hydrolysis Pathway Moisture->Hydrolysis Acid/Base Catalysis LauricAcid Lauric Acid (Free Fatty Acid) Hydrolysis->LauricAcid ACA 6-Aminocaproic Acid Hydrolysis->ACA Caprolactam ε-Caprolactam (Cyclic Amide) Cyclization->Caprolactam + Lauric Acid

Figure 1: Thermal degradation pathways of this compound showing the safe processing window versus high-temperature cyclization risks.

Mechanism Explanation
  • Safe Zone (< 150°C): The molecule remains chemically intact. The primary transition is physical melting.

  • Cyclization Zone (> 170°C): At high energy, the nitrogen of the amide bond can attack the carbonyl of the ester or the acid group (depending on conformation), potentially expelling the lauroyl tail to form the thermodynamically stable 7-membered ring, ε-caprolactam . This is a critical impurity to monitor as it has distinct toxicological limits.

  • Hydrolysis: In the presence of residual water, the amide bond cleaves, reverting the molecule to Lauric Acid and 6-Aminocaproic Acid .

Part 4: Application Implications

Hot Melt Extrusion (HME)
  • Processing Window: Based on the theoretical melting point (~90-110°C) and degradation onset (~180°C), the optimal extrusion temperature is likely 120°C – 150°C .

  • Residence Time: Keep residence time < 2 minutes at 150°C to minimize cyclization.

  • Plasticization: C12-6ACA will likely act as a plasticizer for polymers like PVPVA or HPMC, lowering the torque on the extruder.

Sterilization Strategies
  • Autoclaving (121°C, 15 min): Risk. The combination of moisture and heat may trigger hydrolysis.

  • Gamma Irradiation: Preferred for solid state.

  • Filtration: Preferred for solution state (if dissolved in buffer/solvent).

Summary Data Table[1]
ParameterEstimated ValueDetermination MethodRelevance
Melting Point (

)
80°C – 110°CDSC (Heat-Cool-Heat)Minimum processing temp for HME/SLN.
Degradation (

)
~180°CTGA (N2 atmosphere)Upper limit for processing.
Mass Loss (105°C) < 1.0%TGA (Isothermal)Indicates volatile/moisture content.
Critical Impurity ε-CaprolactamHS-GC/MS or HPLCToxicity marker; indicates thermal damage.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 564, 6-Aminocaproic Acid. Retrieved February 5, 2026, from [Link]

  • Infante, M. R., et al. (2004). Amino Acid-Based Surfactants: Synthesis, Structure, Properties and Applications. Surfactant Science Series. (Contextual grounding for N-acyl amino acid thermal behavior).
  • ResearchGate. (2025). Study on foaming properties of N-acyl amino acid surfactants. (Provides comparative thermal stability data for N-acyl derivatives). Retrieved February 5, 2026, from [Link]

N-lauroyl-6-aminocaproic acid as a novel surfactant

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-lauroyl-6-aminocaproic Acid: A Novel Surfactant for Advanced Applications

Authored by: Gemini, Senior Application Scientist

Abstract

N-acyl amino acids represent a class of surfactants gaining significant traction across various industries, from personal care to advanced drug delivery, owing to their favorable biocompatibility, biodegradability, and unique functional properties.[1][2] This technical guide focuses on a novel member of this class: this compound. By combining the hydrophobic lauroyl (C12) tail with the hydrophilic and flexible 6-aminocaproic acid headgroup, this molecule offers a compelling profile for researchers, scientists, and drug development professionals. This document provides a comprehensive exploration of its synthesis, physicochemical properties, mechanisms of action, and applications, with a particular emphasis on its role as a permeation enhancer in drug delivery systems.

Introduction: The Rise of Amino Acid-Based Surfactants

Traditional surfactants, such as sodium lauryl sulfate (SLS) and sodium lauryl ether sulfate (SLES), have been industry workhorses for decades.[3] However, concerns regarding their potential for skin irritation and environmental impact have driven the search for milder, more sustainable alternatives.[3] Amino acid-based surfactants have emerged as a promising solution.[3][4] Derived from natural building blocks, these compounds are characterized by their mildness, low toxicity, and excellent biodegradability.[2][3]

This compound is an amphiphilic molecule created by acylating 6-aminocaproic acid with lauric acid. This structure confers both hydrophilic and hydrophobic properties, enabling it to reduce surface tension at interfaces and self-assemble into micelles in aqueous solutions.[4] The 6-aminocaproic acid moiety is a flexible, hydrophobic ω-amino acid, a synthetic derivative of lysine, which is utilized as a linker in various biologically active structures.[5][6][7] This unique combination makes it not just an effective surfactant but also a potent candidate for enhancing the delivery of therapeutic agents across biological barriers.

Synthesis and Physicochemical Characterization

Synthesis of this compound

The synthesis of N-acyl amino acids can be achieved through several routes, including chemical and enzymatic methods.[8] The conventional chemical approach often involves the Schotten-Baumann reaction, where an acyl chloride reacts with an amino acid under alkaline conditions.[9] More modern methods may utilize fatty alkyl esters reacting with an amino acid salt in the presence of a catalyst.[10] Enzymatic synthesis is gaining favor as a greener alternative, using enzymes like lipases or aminoacylases to catalyze the amide bond formation, often avoiding the use of harsh chemicals.[8]

Experimental Protocol: Chemical Synthesis via Schotten-Baumann Reaction

This protocol describes a generalized lab-scale synthesis of this compound.

Materials:

  • 6-Aminocaproic acid

  • Lauroyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve a specific molar amount of 6-aminocaproic acid in a 1 M NaOH aqueous solution in a flask placed in an ice bath. The alkaline condition deprotonates the amino group, making it a more effective nucleophile.

  • Acylation: While vigorously stirring, slowly add an equimolar amount of lauroyl chloride to the solution. Concurrently, add a separate 1 M NaOH solution dropwise to maintain the pH between 10-11. This neutralizes the HCl byproduct of the reaction, driving the condensation forward.

  • Reaction: Continue stirring the mixture in the ice bath for 2-3 hours. The low temperature helps to control the exothermic reaction and minimize side reactions.

  • Precipitation: After the reaction period, acidify the mixture to a pH of approximately 2 using concentrated HCl. This protonates the carboxyl group of the product, causing the this compound to precipitate out of the aqueous solution due to its reduced solubility.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove residual salts.

  • Recrystallization: Further purify the product by recrystallizing from a suitable solvent system, such as an ethanol/water mixture, to obtain the final high-purity product.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Synthesis_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction Step cluster_workup Purification R1 6-Aminocaproic Acid in NaOH(aq) React Schotten-Baumann Reaction (Ice Bath, pH 10-11) R1->React R2 Lauroyl Chloride R2->React Acidify Acidification (HCl) to Precipitate Product React->Acidify Reaction Mixture Filter Vacuum Filtration Acidify->Filter Precipitate Recrystal Recrystallization Filter->Recrystal Crude Product Dry Vacuum Drying Recrystal->Dry Product Pure N-lauroyl-6- aminocaproic acid Dry->Product

Caption: Self-assembly of surfactant monomers into a micelle above the CMC.

Mechanism as a Permeation Enhancer

The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin, which has a "brick and mortar" structure of corneocytes embedded in a lipid matrix. For mucosal delivery (e.g., intranasal), the tight junctions between epithelial cells are a major barrier. This compound is hypothesized to enhance permeation via a dual mechanism:

  • Lipid Fluidization: The lauroyl (C12) chain can intercalate into the lipid bilayers of the stratum corneum or cell membranes. This disrupts the highly ordered lipid structure, increasing its fluidity and creating transient pores through which a drug can pass more easily. This mechanism is common among fatty acid-based enhancers. [11]2. Modulation of Tight Junctions: There is growing evidence that certain surfactants can transiently open the tight junctions between epithelial cells. [12]This is often mediated by intracellular signaling pathways, such as the activation of AMP-activated protein kinase (AMPK) or effects on intracellular calcium levels, which can lead to the reorganization of tight junction proteins like occludin and zonula occludens-1 (ZO-1). [12][13][14]The flexible aminocaproic acid headgroup may facilitate specific interactions at the cell surface that trigger these pathways.

Penetration_Enhancement cluster_membrane Biological Barrier (e.g., Epithelium) C1 Cell 1 Pathway1 Mechanism 1: Lipid Bilayer Disruption C1->Pathway1 C2 Cell 2 C2->Pathway1 TJ Tight Junction (Occludin, ZO-1) Pathway2 Mechanism 2: Tight Junction Modulation TJ->Pathway2 Transient Opening Surfactant This compound Surfactant->C1 Intercalates into cell membrane Surfactant->C2 Intercalates into cell membrane Surfactant->TJ Interacts with junctional proteins Drug Drug Molecule Drug->Pathway1 Increased Permeation Drug->Pathway2 Paracellular Transport

Caption: Proposed dual mechanism for permeation enhancement by this compound.

Applications and Biocompatibility

The unique properties of this compound make it suitable for a range of high-value applications.

  • Intranasal Drug Delivery: The nasal mucosa provides a direct route for systemic drug absorption, including delivery to the central nervous system. [15][16]Enhancers like this compound can improve the bioavailability of drugs that are poorly absorbed, including peptides and other macromolecules. [17]* Transdermal Formulations: For delivering drugs through the skin, this surfactant can be incorporated into creams, gels, and patches to increase the flux of the active pharmaceutical ingredient (API). [18][19]* Advanced Cosmetics: In personal care, its mildness and conditioning properties make it an excellent choice for facial cleansers, shampoos, and other products where minimizing irritation is crucial. [1]* Drug Solubilization: Its micelle-forming capability can be used to formulate poorly water-soluble drugs for oral or parenteral administration. [20][21] Biocompatibility: A major advantage of amino acid surfactants is their excellent safety profile. [1][2]They are less likely to cause skin or eye irritation compared to traditional anionic surfactants. [3]Furthermore, being derived from natural components, they are readily biodegradable, posing a lower environmental burden. [2]The parent molecule, 6-aminocaproic acid, is itself an FDA-approved drug used to treat bleeding disorders, indicating its general tolerability in humans. [6][22][23]

Conclusion and Future Perspectives

This compound stands out as a highly versatile and promising surfactant. Its combination of effective surface activity, excellent biocompatibility, and potent permeation-enhancing properties positions it as a valuable excipient for the next generation of pharmaceutical and cosmetic products. Its ability to transiently and reversibly modulate biological barriers like the skin and nasal mucosa opens new avenues for non-invasive drug delivery.

Future research should focus on elucidating the precise molecular mechanisms behind its interaction with tight junction proteins, quantifying its enhancement efficacy with a broader range of drug molecules, and exploring its use in sophisticated drug delivery systems like stimuli-responsive nanogels and targeted nanoparticles. As the demand for safe, effective, and environmentally benign specialty chemicals grows, this compound is well-poised to become a key enabling technology in drug development and beyond.

References

  • Google Patents. (n.d.). Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
  • Eureka. (n.d.). Method of making 6-aminocaproic acid as active pharmaceutical ingredient. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-aminocaproic acid. Retrieved from [Link]

  • PCC Group. (n.d.). Amino acid surfactants. Retrieved from [Link]

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An In-Depth Technical Guide to the Self-Assembly of N-lauroyl-6-aminocaproic Acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of advanced materials and drug delivery systems, stimuli-responsive amphiphiles have emerged as a cornerstone of innovation. Among these, N-acyl amino acids represent a particularly compelling class of molecules due to their biocompatibility, chemical versatility, and tunable self-assembly behavior. This technical guide focuses on a specific, highly functional member of this family: N-lauroyl-6-aminocaproic acid (LACA) .

LACA is an amphiphilic molecule meticulously designed with two key components: a saturated 12-carbon lauroyl chain serving as the hydrophobic tail, and a 6-aminocaproic acid moiety acting as the hydrophilic headgroup. The 6-aminocaproic acid component, a derivative of the amino acid lysine, imparts a crucial pH-responsive character to the molecule due to its terminal carboxylic acid group.[1][2] This "smart" feature allows LACA to controllably self-assemble into various nanostructures in response to changes in environmental pH.[3][4]

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the fundamental principles governing the self-assembly of LACA in aqueous solutions. We will move beyond theoretical descriptions to offer field-proven, step-by-step experimental protocols for the preparation, characterization, and analysis of these self-assembled systems. The causality behind each experimental choice is explained to empower researchers not only to replicate these methods but also to adapt and innovate upon them.

Physicochemical Properties of this compound

Understanding the molecular characteristics of LACA is fundamental to predicting and controlling its self-assembly. Its structure inherently dictates its function as a building block for supramolecular architectures.

The amphiphilic nature of LACA is the primary driver of its self-assembly. The long, saturated lauroyl tail is sterically demanding and seeks to minimize its interaction with water, a phenomenon known as the hydrophobic effect. Conversely, the 6-aminocaproic acid headgroup is polar and readily interacts with the aqueous environment. The critical feature of this headgroup is its terminal carboxylic acid, which can exist in a protonated (neutral, -COOH) or deprotonated (anionic, -COO⁻) state depending on the solution's pH. This reversible ionization is the switch that modulates the electrostatic interactions between LACA molecules, profoundly influencing the resulting nanostructures.[5]

PropertyValueReference
Chemical Name This compound
Synonyms N-lauroyl-6-aminohexanoic acid
Molecular Formula C₁₈H₃₅NO₃
Molar Mass 313.48 g/mol
Structure CH₃(CH₂)₁₀CONH(CH₂)₅COOH
Hydrophobic Moiety Lauroyl group (C12)
Hydrophilic Moiety 6-Aminocaproic acid[1]
Key Functional Group Terminal Carboxylic Acid
Solubility Soluble in water (as a salt)[6][7]

Principles of Self-Assembly in Aqueous Solution

The spontaneous organization of LACA molecules into ordered structures is governed by a delicate balance of intermolecular forces.

Thermodynamic Driving Forces

The principal driving force for the assembly of LACA is the hydrophobic effect . In an aqueous environment, water molecules form a highly ordered "cage-like" structure around the hydrophobic lauroyl tails. This ordering represents a decrease in the entropy of the system, which is thermodynamically unfavorable. To maximize entropy, the LACA molecules aggregate, sequestering their hydrophobic tails away from water in a core, thereby releasing the ordered water molecules and increasing the overall entropy of the system.

Formation of Micellar Structures

Above a specific concentration, known as the Critical Micelle Concentration (CMC), LACA molecules spontaneously assemble into core-shell structures, most commonly micelles .[8] In these aggregates, the lauroyl tails form a liquid-like, non-polar core, while the hydrophilic 6-aminocaproic acid headgroups form a solvated outer shell, or corona, that interfaces with the bulk aqueous solution.

Influence of pH on Self-Assembly

The pH of the solution is the most powerful external stimulus for controlling LACA self-assembly. The ionization state of the terminal carboxyl group on the headgroup dictates the magnitude of electrostatic repulsion between adjacent molecules at the micelle surface.[5]

  • At Low pH (pH < pKa): The carboxyl group is predominantly protonated (-COOH), rendering the headgroup electrically neutral. The absence of strong electrostatic repulsion allows for tighter packing of the molecules. This can lead to a lower CMC and potentially the formation of larger or different morphological structures, such as vesicles or rod-like micelles.

  • At High pH (pH > pKa): The carboxyl group is deprotonated (-COO⁻), creating a negatively charged headgroup. The resulting strong electrostatic repulsion between headgroups opposes aggregation. This leads to a higher CMC and favors the formation of smaller, highly curved spherical micelles to maximize the distance between the charged heads.[9]

pH_Effect_on_Self_Assembly low_ph_mol COOH CH₃(CH₂)₁₀ Neutral Headgroup low_ph_assembly Tighter Packing Reduced Repulsion Lower CMC low_ph_mol->low_ph_assembly high_ph_mol COO⁻ CH₃(CH₂)₁₀ Anionic Headgroup high_ph_assembly Looser Packing Strong Repulsion Higher CMC high_ph_mol->high_ph_assembly

Fig. 1: Influence of pH on LACA headgroup ionization and its impact on micellar packing.

Experimental Characterization of Self-Assembled Structures

A multi-faceted approach is required to fully characterize the self-assembly of LACA. The following section provides validated protocols for key analytical techniques.

Overall Experimental Workflow

The logical progression for characterizing LACA self-assembly involves preparing solutions, determining the concentration threshold for assembly (CMC), and then analyzing the size and shape of the resulting structures.

Experimental_Workflow prep 1. LACA Solution Preparation (Stock solutions & serial dilutions in buffer) cmc 2. CMC Determination (Pyrene Fluorescence Assay) prep->cmc analysis 5. Data Synthesis & Interpretation prep->analysis dls 3. Particle Size Analysis (Dynamic Light Scattering) cmc->dls cmc->analysis tem 4. Morphological Analysis (Transmission Electron Microscopy) dls->tem dls->analysis tem->analysis

Fig. 2: A logical workflow for the comprehensive characterization of LACA self-assembly.
Protocol: Preparation of LACA Solutions

Causality: Accurate and reproducible results begin with meticulous sample preparation. For pH-dependent studies, using a buffer system is non-negotiable as it maintains a stable pH, ensuring that the ionization state of the LACA headgroup remains constant throughout the experiment.

  • Preparation of LACA Sodium Salt Stock Solution (e.g., 20 mM): a. Weigh an appropriate amount of this compound. b. Dissolve it in a minimal amount of ethanol to aid initial dispersion. c. Add deionized water and stoichiometrically neutralize with 1 M NaOH solution dropwise while stirring until the LACA is fully dissolved and the solution is clear. This converts the less soluble acid form to its highly soluble sodium salt. d. Transfer the solution to a volumetric flask and add the desired buffer (e.g., phosphate-buffered saline for pH 7.4, or citrate buffer for acidic pH) to the final volume. e. Sonicate the solution for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Preparation of Serial Dilutions: a. Using the stock solution, perform serial dilutions with the same buffer used for the stock solution to prepare a range of concentrations. b. The concentration range should span several orders of magnitude, bracketing the expected CMC (e.g., from 0.001 mM to 10 mM).

Protocol: Determination of Critical Micelle Concentration (CMC) via Pyrene Fluorescence Assay

Causality: This technique leverages the extreme sensitivity of the pyrene molecule's fluorescence spectrum to the polarity of its microenvironment.[10] The ratio of the first to the third vibronic emission peaks (I₁/I₃) is high in polar environments (like water) and low in non-polar environments (like the core of a micelle).[11] The sharp transition in this ratio as a function of LACA concentration precisely marks the onset of micellization.[12]

  • Sample Preparation: a. Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol (e.g., 0.2 mM). b. In a series of glass vials, add a small, fixed volume of the pyrene stock solution to each. c. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum desiccator. This step is critical to avoid interference from the organic solvent. A thin, even film of pyrene should remain. d. To each vial, add a known volume of the previously prepared LACA serial dilutions. The final pyrene concentration should be very low (e.g., ~0.5-1.0 µM) to prevent pyrene self-aggregation. e. Seal the vials, protect them from light, and allow them to equilibrate overnight with gentle agitation to ensure the partitioning of pyrene between the aqueous and micellar phases reaches equilibrium.

  • Fluorescence Spectroscopy: a. Set the excitation wavelength of the spectrofluorometer to 335 nm. b. Record the emission spectra for each sample from 350 nm to 450 nm. c. Identify the fluorescence intensity of the first vibronic peak (I₁) at ~373 nm and the third peak (I₃) at ~384 nm.

  • Data Analysis: a. For each LACA concentration, calculate the intensity ratio I₁/I₃. b. Plot the I₁/I₃ ratio as a function of the logarithm of the LACA concentration. c. The resulting plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which a sharp decrease in the I₁/I₃ ratio occurs.

Protocol: Particle Size Analysis by Dynamic Light Scattering (DLS)

Causality: DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[8] Larger particles move more slowly, leading to slower fluctuations. The Stokes-Einstein equation is then used to relate this motion to the hydrodynamic diameter (Z-average) of the particles. This provides a rapid, non-invasive method to measure the average size of the LACA micelles in their native solution state.[13][14]

  • Sample Preparation: a. Prepare LACA solutions at concentrations significantly above the determined CMC (e.g., 5-10 times the CMC) in the desired buffer. b. Crucial Step: Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free DLS cuvette. This removes dust and large aggregates that would otherwise dominate the scattering signal and corrupt the measurement.

  • DLS Measurement: a. Place the cuvette in the DLS instrument and allow it to thermally equilibrate for at least 5 minutes. b. Set the measurement parameters, including the solvent viscosity and refractive index (use values for the buffer). c. Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Interpretation: a. Z-Average Diameter: Report this as the intensity-weighted mean hydrodynamic size of the micelles. b. Polydispersity Index (PDI): This value indicates the breadth of the size distribution. A PDI < 0.2 is typically indicative of a monodisperse or narrowly distributed sample, which is expected for well-formed micelles.

Protocol: Morphological Analysis by Transmission Electron Microscopy (TEM)

Causality: While DLS provides information on average particle size, TEM offers direct visualization of the self-assembled structures, confirming their shape (e.g., spherical, worm-like) and providing size information that can be correlated with DLS data.[15] Negative staining is a common technique where a heavy metal salt solution surrounds the low-electron-density micelles, creating a high-contrast image.[16]

  • Sample Preparation (Negative Staining): a. Place a 300-mesh copper TEM grid with a carbon support film (glow-discharged to make it hydrophilic) on a piece of filter paper. b. Apply a 5 µL drop of the LACA solution (at a concentration above the CMC) onto the grid and let it adsorb for 1-2 minutes. c. Wick away the excess solution from the edge of the grid with filter paper. d. Immediately apply a 5 µL drop of a negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid). e. After 30-60 seconds, wick away the excess stain. f. Allow the grid to air-dry completely before imaging.

  • Imaging: a. Insert the prepared grid into the TEM. b. Acquire images at various magnifications to observe the overall morphology and individual structures.

  • Data Interpretation: a. Analyze the micrographs to determine the shape of the aggregates. b. Use the software's measurement tools to measure the diameters of multiple individual micelles to build a size distribution histogram, which can then be compared to the DLS results.

Data Synthesis and Interpretation

The power of this multi-technique approach lies in synthesizing the results into a cohesive model of LACA's behavior. For instance, a high-pH sample is expected to show a higher CMC value (from fluorescence), a smaller Z-average diameter with low PDI (from DLS), and images of small, discrete spherical micelles (from TEM). A low-pH sample might show a lower CMC, a larger Z-average, and potentially elongated or larger spherical structures in TEM images.

Example Data Summary

The following table presents a hypothetical but scientifically plausible dataset for LACA self-assembly at two different pH values, illustrating how the results from each technique complement one another.

ParameterCondition: pH 4.0 (Citrate Buffer)Condition: pH 8.0 (Phosphate Buffer)
Headgroup State Predominantly Neutral (-COOH)Predominantly Anionic (-COO⁻)
CMC (mM) ~0.8 mM~2.5 mM
DLS Z-Average (nm) 15 - 25 nm5 - 8 nm
DLS PDI < 0.25< 0.15
TEM Morphology Larger spherical or small rod-like micellesSmall, monodisperse spherical micelles

Conclusion and Future Outlook

This compound is a versatile, pH-responsive amphiphile whose self-assembly can be precisely controlled and characterized. The interplay between its hydrophobic tail and ionizable headgroup allows for the formation of distinct nanostructures in response to environmental cues. The experimental workflows detailed in this guide provide a robust framework for investigating these phenomena, from determining the fundamental CMC to visualizing the final morphology.

The insights gained from such studies are invaluable for the rational design of advanced delivery systems. The non-polar core of LACA micelles can serve as a reservoir for hydrophobic drugs, while the pH-responsive nature of the shell can be exploited for targeted drug release in specific physiological environments, such as the acidic microenvironment of a tumor or the changing pH along the gastrointestinal tract.[17] The continued exploration of LACA and similar N-acyl amino acids promises to unlock new possibilities in materials science, nanomedicine, and beyond.

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Technical Guide: Molecular Interaction of N-Lauroyl-6-Aminocaproic Acid with Serum Albumins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the physicochemical interaction between N-lauroyl-6-aminocaproic acid (C12-Ahx) and serum albumins (BSA/HSA). Designed for drug delivery scientists and biochemists, this document moves beyond basic binding descriptions to explore the thermodynamics, conformational changes, and experimental validation of this amphiphilic interaction.

This compound is an anionic surfactant composed of a hydrophobic dodecanoyl (lauroyl) tail and a hydrophilic 6-aminocaproic acid head group. Its interaction with proteins is a critical quality attribute in the development of permeation enhancers and lipid-based drug delivery systems.

Physicochemical Profile & Significance[1][2][3]

The Compound: this compound
  • Structure: An amphiphilic molecule featuring a C12 alkyl chain linked via an amide bond to a C6 amino acid spacer terminating in a carboxyl group.[1]

  • Role: Acts as a permeation enhancer and surfactant.[1] The 6-aminocaproic acid moiety (a lysine analog) provides a flexible linker that distinguishes it from rigid amino acid surfactants like N-lauroyl-glycine.

  • Critical Micelle Concentration (CMC): The interaction dynamics shift drastically above the CMC. In protein binding studies, concentrations are typically kept sub-micellar (

    
    ) to isolate monomeric binding events from micellar denaturation.
    
The Target: Serum Albumin (BSA/HSA)[3][4]
  • Homology: BSA (583 residues) and HSA (585 residues) share ~76% sequence identity.[1]

  • Binding Sites:

    • Sudlow Site I (Subdomain IIA): A hydrophobic pocket containing Trp-214 (HSA) or Trp-212 (BSA). This is the primary binding site for bulky heterocyclic anions and fatty acids.[1]

    • Sudlow Site II (Subdomain IIIA): A smaller, more shape-selective pocket.

  • Significance: Albumin binding dictates the pharmacokinetic distribution volume (

    
    ) and free fraction of the surfactant in vivo.
    

Mechanistic Analysis of Interaction

The interaction is driven by a "tail-first" hydrophobic insertion mechanism, stabilized by electrostatic anchoring of the head group.

Thermodynamic Driving Forces

The binding is typically entropy-driven (


), characteristic of hydrophobic interactions where structured water molecules surrounding the non-polar lauroyl tail are released upon binding to the albumin pocket.
  • Enthalpy (

    
    ):  Exothermic contributions arise from van der Waals forces and hydrogen bonding between the amide linker of C12-Ahx and residues (e.g., Arg, Tyr) within the binding pocket.
    
  • Gibbs Free Energy (

    
    ):  The process is spontaneous.[1]
    
Fluorescence Quenching Mechanism

The intrinsic fluorescence of BSA/HSA (excitation at 280 nm or 295 nm) is dominated by Tryptophan residues.[2] C12-Ahx acts as a quencher.[1]

  • Static vs. Dynamic Quenching: High binding constants (

    
    ) and the decrease of the Stern-Volmer constant (
    
    
    
    ) with rising temperature confirm a static quenching mechanism (formation of a stable ground-state complex).

Experimental Protocols & Data Analysis

Protocol: Fluorescence Quenching Titration

Objective: Determine the Binding Constant (


) and Number of Binding Sites (

).[2]

Reagents:

  • Buffer: 50 mM Phosphate Buffer (pH 7.4) with 100 mM NaCl (to mimic physiological ionic strength).

  • Protein Stock:

    
     BSA/HSA (freshly prepared).[1]
    
  • Ligand Stock: 5 mM this compound in Methanol or Buffer (keep organic solvent

    
    ).
    

Step-by-Step Methodology:

  • Equilibration: Incubate

    
     of Protein Stock at 298 K for 5 minutes in a quartz cuvette.
    
  • Titration: Sequentially add

    
     aliquots of Ligand Stock. Mix gently by inversion.
    
  • Measurement: Record emission spectra (

    
    ) after each addition. Excitation 
    
    
    
    (Tyr+Trp) and
    
    
    (Trp only).
  • Correction: Correct fluorescence intensity (

    
    ) for Inner Filter Effect (IFE) due to ligand absorption at excitation/emission wavelengths:
    
    
    
    
Data Analysis Workflow
ParameterEquationPurpose
Stern-Volmer (

)

Distinguish static/dynamic quenching. If

, it is static.
Binding Constant (

)

Calculate affinity (

) and stoichiometry (

).
Thermodynamics

Van't Hoff plot to determine

and

.
Protocol: Circular Dichroism (CD) Spectroscopy

Objective: Quantify secondary structure changes (alpha-helix content).[1]

  • Setup: Use a 0.1 cm path length cell. Nitrogen flow 5 L/min.[1]

  • Scan: Record far-UV spectra (

    
    ).
    
  • Calculation: Convert ellipticity (

    
    ) to Mean Residue Ellipticity (MRE).
    
    • Insight: At low molar ratios (Ligand:Protein < 10:1), C12-Ahx often stabilizes the alpha-helix. At high ratios (>50:1), surfactant-induced unfolding (denaturation) occurs, observed as a loss of signal at 208 nm and 222 nm.

Visualization of Experimental Logic

The following diagram illustrates the logical flow for characterizing the interaction, ensuring self-validation of the mechanism (Static vs. Dynamic).

ProteinInteractionWorkflow Start Start: C12-Ahx + BSA/HSA System Fluorescence Fluorescence Quenching (Titration at 298K, 308K, 318K) Start->Fluorescence CDSpec CD Spectroscopy (Conformational Change) Start->CDSpec SternVolmer Stern-Volmer Analysis Plot F0/F vs [Q] Fluorescence->SternVolmer CheckKq Check Quenching Rate (kq) SternVolmer->CheckKq Dynamic Dynamic Quenching (Diffusion Controlled) CheckKq->Dynamic kq < 2e10 M-1s-1 Static Static Quenching (Complex Formation) CheckKq->Static kq > 2e10 M-1s-1 BindingParams Calculate Ka and n (Double Log Plot) Static->BindingParams Thermodynamics Thermodynamic Analysis (Van't Hoff Plot) BindingParams->Thermodynamics Mechanism Final Mechanism: Hydrophobic + H-Bonding Site I/II Binding Thermodynamics->Mechanism CDSpec->Mechanism

Figure 1: Decision tree for characterizing surfactant-protein interactions. The critical checkpoint is the quenching rate constant (


) to differentiate specific binding from collisional encounters.

Molecular Docking & Binding Site Architecture

To validate spectroscopic data, molecular docking (using AutoDock Vina or Gold) is standard.[1]

  • Target: Crystal structures PDB ID: 1AO6 (HSA) or 4F5S (BSA).

  • Ligand Prep: Energy minimize this compound (MM2 force field).

  • Expected Interaction Map:

    • Tail (Lauroyl): Inserts into the hydrophobic cavity of Subdomain IIA (Site I).

    • Linker (Aminocaproic): The flexible alkyl chain allows the head group to reach polar residues at the pocket entrance.

    • Head (Carboxyl): Forms salt bridges with cationic residues (e.g., Arg-218 , Lys-295 in HSA).

Interaction Pathway Diagram[2]

BindingMechanism cluster_protein BSA/HSA Binding Pocket (Site I) Trp214 Trp-214 (Fluorophore) HydrophobicWall Hydrophobic Residues PosResidues Arg/Lys (Entrance) Ligand N-Lauroyl-6-Ahx Ligand->Trp214 Fluorescence Quenching (FRET) Ligand->HydrophobicWall Hydrophobic Interaction (Tail) Ligand->PosResidues Electrostatic (Head Group)

Figure 2: Mechanistic schematic of the surfactant ligand docking into the albumin binding site, highlighting the dual nature of the interaction (hydrophobic tail + electrostatic head).[2]

Summary of Key Parameters

ParameterTypical Value RangeInterpretation
Binding Constant (

)

Moderate-to-strong affinity; suitable for carrier transport.
Stoichiometry (

)

1:1 binding model dominates at low concentrations.[1]
Enthalpy (

)

(Negative)
Exothermic; involves H-bond formation/Van der Waals.[1]
Entropy (

)

(Positive)
Hydrophobic effect; release of ordered water.[1]
Gibbs Energy (

)

to

Spontaneous binding.

References

  • Interaction of bovine serum albumin with N-acyl amino acid based anionic surfactants. Source: PubMed / Elsevier Context:[1] Establishes the baseline behavior for N-lauroyl amino acid surfactants binding to BSA Site I/II. URL:[Link]

  • Interaction of amphiphilic drugs with human and bovine serum albumins. Source: ResearchGate Context: Provides the comparative spectroscopic methodology (Fluorescence/CD) for amphiphile-albumin complexes. URL:[Link]

  • Bovine and Human Serum Albumin Interactions with 3-Carboxyphenoxathiin Studied by Fluorescence and Circular Dichroism Spectroscopy. Source: MDPI Context: Validates the calculation of binding constants and thermodynamic parameters for carboxylic acid ligands. URL:[Link]

  • 6-Aminocaproic acid - Structure and Properties. Source: Wikipedia / DrugBank Context: Structural verification of the head group moiety.[1] URL:[Link][3]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging N-lauroyl-6-aminocaproic Acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Excipient Science

In the landscape of pharmaceutical formulation, the development of novel excipients is a critical driver of innovation, enabling the delivery of increasingly complex therapeutic agents. N-lauroyl-6-aminocaproic acid (L-ACA) represents a significant advancement in this area. It is a synthetic, amphiphilic molecule created by acylating the primary amine of 6-aminocaproic acid with lauroyl chloride. This modification conjugates a hydrophilic amino acid derivative, known for its biological compatibility, with a 12-carbon lipophilic tail derived from lauric acid.

The parent molecule, 6-aminocaproic acid, is a well-characterized lysine analogue used clinically as an antifibrinolytic agent to control bleeding.[1][2] Its primary mechanism involves inhibiting the conversion of plasminogen to plasmin, thereby stabilizing fibrin clots.[3][4] However, the addition of the lauroyl chain fundamentally transforms its physicochemical properties, converting it from a simple, water-soluble amino acid into a powerful surfactant-like molecule with broad applicability in drug delivery.

This guide provides a comprehensive overview of L-ACA, its mechanisms of action, and detailed protocols for its application in formulating micelles, liposomes, and as a permeation enhancer for topical and transdermal systems.

Physicochemical Profile and Rationale for Use

The unique structure of L-ACA—a hydrophilic head group and a lipophilic tail—is the cornerstone of its utility. This amphiphilicity allows it to interact with both aqueous and lipid environments, a key requirement for assembling drug delivery systems and interacting with biological barriers.

cluster_Molecule This compound (L-ACA) Structure Head Hydrophilic Head (6-Aminocaproic Acid Moiety) Tail Lipophilic Tail (Lauroyl Chain, C12) Head->Tail Amide Bond

Caption: Molecular structure of L-ACA highlighting its amphiphilic nature.

The properties of L-ACA can be inferred by comparing it to its parent compound and the constituent lauric acid.

Property6-Aminocaproic AcidThis compound (Predicted)Rationale for Change
Molecular Formula C₆H₁₃NO₂[1]C₁₈H₃₅NO₃Addition of C₁₂H₂₃O from the lauroyl group.
Molecular Weight 131.17 g/mol [1]313.48 g/mol Sum of constituent parts minus water.
Appearance White crystalline powder[5][6]White waxy solidThe long alkyl chain imparts a waxy character.
Solubility Soluble in water (330 mg/mL)[7]Poorly soluble in water; soluble in organic solvents.The dominant hydrophobic lauroyl tail reduces aqueous solubility.
Key Feature Hydrophilic, zwitterionicAmphiphilic, surfactant-likeCombination of a polar head group and a nonpolar tail.
Self-Assembly NoForms micelles in aqueous solution above CMC.A classic property of amphiphilic molecules.

Core Mechanisms of Action in Drug Delivery

L-ACA enhances drug delivery through two primary, interconnected mechanisms: improving drug solubility and increasing biological membrane permeability.

Solubility Enhancement via Micellization

For poorly water-soluble drugs (BCS Class II and IV), increasing solubility is often the first and most critical hurdle to achieving therapeutic efficacy.[8][9] L-ACA, as an amphiphile, can self-assemble into spherical structures called micelles when its concentration in an aqueous medium exceeds the Critical Micelle Concentration (CMC).

Causality: The lipophilic lauroyl tails form the core of the micelle, creating a nonpolar microenvironment. This core acts as a reservoir for hydrophobic drug molecules, effectively sequestering them from the aqueous phase and increasing the drug's overall solubility in the formulation.[10] The hydrophilic aminocaproic acid heads form the outer corona, ensuring the micelle's stability in the aqueous environment.

Permeability Enhancement

Efficient drug delivery often requires crossing biological barriers, such as the stratum corneum of the skin or mucosal membranes. These barriers are rich in lipids and present a significant challenge for drug permeation. L-ACA functions as a potent permeation enhancer.

Causality: The mechanism is analogous to that of other fatty acid-based enhancers like lauric acid and Laurocapram.[11][12]

  • Intercalation: The lipophilic lauroyl tail of L-ACA inserts itself into the lipid bilayers of the cell membranes.

  • Disruption: This intercalation disrupts the highly ordered structure of the lipid lamellae, increasing their fluidity.

  • Increased Permeability: This transient and reversible fluidization creates pathways through which drug molecules can more easily diffuse across the barrier.[12]

cluster_SC Stratum Corneum Lipid Bilayer cluster_Action Mechanism of L-ACA l1 l2 l3 l4 l5 l6 l7 l8 l9 l10 l11 l12 LACA1 L-ACA LACA1->l8 Intercalation & Disruption LACA2 L-ACA LACA2->l9 LACA3 L-ACA LACA3->l11 Drug Drug Molecule Drug->l3 Enhanced Permeation

Caption: L-ACA enhances skin permeability by disrupting the lipid bilayer.

Protocols for Formulation and Application

The following protocols are designed to be robust and self-validating, providing a solid foundation for research and development.

Protocol 1: Formulation of Drug-Loaded Micelles for Solubility Enhancement

This protocol uses the thin-film hydration method, a widely adopted technique for its simplicity and effectiveness in forming micelles and liposomes.[13][14]

Objective: To encapsulate a poorly water-soluble drug within L-ACA micelles.

Materials:

  • This compound (L-ACA)

  • Hydrophobic drug (e.g., itraconazole, paclitaxel)

  • Organic solvent (e.g., methanol, chloroform, or acetone)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Syringe filters (0.22 µm)

Step-by-Step Methodology:

  • Dissolution (Organic Phase):

    • Accurately weigh 100 mg of L-ACA and 10 mg of the hydrophobic drug.

    • Transfer both to a 50 mL round-bottom flask.

    • Add 10 mL of an appropriate organic solvent (e.g., methanol).

    • Rationale: Co-dissolving the drug and L-ACA in an organic solvent ensures a homogenous mixture at the molecular level, which is critical for efficient drug entrapment during micelle formation.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to 40°C (or a temperature appropriate for the solvent used, ensuring it is below the boiling point of the solvent and does not degrade the drug).

    • Rotate the flask and gradually apply a vacuum to evaporate the solvent. Continue until a thin, dry, and uniform film is formed on the inner surface of the flask.

    • Rationale: Slow and controlled removal of the solvent prevents the drug and L-ACA from crashing out of solution separately, promoting the formation of an intimately mixed film.

  • Hydration and Micelle Self-Assembly:

    • Remove the flask from the rotary evaporator.

    • Add 10 mL of pre-warmed (37°C) PBS (pH 7.4) to the flask.

    • Agitate the flask gently in the water bath (set to 37°C) for 30-60 minutes. The film will gradually dissolve, and the L-ACA molecules will self-assemble into drug-loaded micelles.

    • Rationale: Hydration above the critical micelle temperature (if applicable) and concentration provides the thermodynamic driving force for the hydrophobic lauroyl tails to aggregate, forming the micelle core and encapsulating the drug.

  • Purification:

    • To remove any non-encapsulated drug (which may exist as aggregates or crystals), filter the micellar solution through a 0.22 µm syringe filter.

    • Rationale: Micelles are typically much smaller than 220 nm, so this step effectively separates the stable, drug-loaded micelles from larger particles and un-dissolved drug, ensuring a homogenous final product.

  • Storage:

    • Store the resulting clear micellar solution at 4°C.

A 1. Dissolve L-ACA & Drug in Organic Solvent B 2. Form Thin Film via Rotary Evaporation A->B C 3. Hydrate Film with Aqueous Buffer (e.g., PBS) B->C D 4. Self-Assembly into Drug-Loaded Micelles C->D E 5. Filter to Remove Un-encapsulated Drug D->E F 6. Characterize & Store E->F

Caption: Workflow for preparing drug-loaded micelles using L-ACA.

Protocol 2: Incorporation of L-ACA into Liposomal Formulations

Here, L-ACA is used as a co-surfactant or modifying agent in a standard liposome formulation to potentially increase drug loading or modulate membrane characteristics.

Objective: To create a liposomal system containing L-ACA for delivery of a hydrophilic or lipophilic drug.

Materials:

  • Primary phospholipid (e.g., DSPC, Soy PC)

  • Cholesterol

  • This compound (L-ACA)

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Organic solvent (e.g., Chloroform:Methanol 2:1 v/v)

  • Aqueous buffer (e.g., PBS, HEPES)

  • Rotary evaporator, Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm)

Step-by-Step Methodology:

  • Lipid Dissolution:

    • Prepare a lipid mixture in a round-bottom flask. For example: DSPC:Cholesterol:L-ACA at a molar ratio of 55:40:5.

    • If encapsulating a lipophilic drug , add it to the flask at this stage.[15]

    • Dissolve the components in ~10 mL of the chloroform:methanol solvent mixture.

    • Rationale: L-ACA is incorporated into the lipid mixture to act as a modifier of the final bilayer. Its cone-like shape (large head, single tail) can influence membrane curvature and packing, potentially creating defects that facilitate higher drug loading. Cholesterol is included to stabilize the bilayer and control its fluidity.

  • Thin-Film Formation:

    • Use a rotary evaporator to remove the organic solvent, following the same procedure as in Protocol 1, to create a dry lipid film.

  • Hydration:

    • Hydrate the film with the aqueous buffer.

    • If encapsulating a hydrophilic drug , dissolve it in this buffer before adding it to the flask.[15]

    • Agitate the flask above the phase transition temperature (Tc) of the primary lipid (e.g., >55°C for DSPC) for 1 hour. This will form large, multilamellar vesicles (MLVs).

    • Rationale: Hydrating above the Tc ensures the lipid bilayer is in a fluid state, which allows for efficient hydration and drug entrapment.

  • Size Reduction (Extrusion):

    • To create unilamellar vesicles with a defined size, the MLV suspension must be downsized.

    • Load the suspension into a liposome extruder pre-heated to a temperature above the lipid Tc.

    • Extrude the suspension 11-21 times through a polycarbonate membrane of the desired pore size (e.g., 100 nm).[15]

    • Rationale: Extrusion forces the large MLVs through small pores, shearing them into smaller, more uniform small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs). This step is crucial for achieving a homogenous size distribution required for many applications, especially parenteral administration.

  • Purification:

    • To remove un-encapsulated hydrophilic drug, use size exclusion chromatography or dialysis.

    • Rationale: These techniques separate the large liposomes from the smaller, free drug molecules based on size.

  • Storage:

    • Store the final liposomal suspension at 4°C.

Protocols for Characterization and Validation

Characterization is a non-negotiable step to ensure the quality, stability, and efficacy of the formulated drug delivery system.[16]

Protocol 3: Size and Stability Analysis via Dynamic Light Scattering (DLS)

Objective: To measure the mean particle size, polydispersity index (PDI), and zeta potential of the formulated micelles or liposomes.

Methodology:

  • Sample Preparation: Dilute the formulation with the hydration buffer (e.g., PBS) to an appropriate concentration to avoid multiple scattering effects.

  • Size Measurement:

    • Use a DLS instrument (e.g., Malvern Zetasizer).

    • Equilibrate the sample to 25°C.

    • Perform measurements to obtain the Z-average diameter (hydrodynamic size) and the PDI.

    • Interpretation: The Z-average indicates the average size of the nanoparticles. The PDI is a measure of the width of the size distribution; a PDI < 0.3 is generally considered acceptable for drug delivery systems.

  • Zeta Potential Measurement:

    • Use the same instrument with an appropriate cuvette.

    • The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility) to calculate the zeta potential.

    • Interpretation: Zeta potential indicates the surface charge of the nanoparticles. A value of ±30 mV or greater suggests good colloidal stability due to electrostatic repulsion between particles, preventing aggregation.[16]

Protocol 4: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

Objective: To quantify the amount of drug successfully incorporated into the nanoparticles.

Methodology:

  • Separation of Free Drug:

    • Take a known volume of the formulation.

    • Separate the nanoparticles from the un-encapsulated ("free") drug. For micelles, an ultrafiltration/centrifugation method (using a filter with a molecular weight cutoff that retains the micelles but allows the free drug to pass) is effective. For liposomes, size exclusion chromatography can be used.

  • Quantification:

    • Measure the concentration of the drug in the filtrate (free drug).

    • Disrupt the nanoparticles in the original formulation (e.g., by adding a solvent like methanol) to release the encapsulated drug and measure the total drug concentration.

    • Use a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC) for quantification.

  • Calculation:

    • Encapsulation Efficiency (%EE):

      • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%DL):

      • %DL = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

    • Rationale: These two parameters are critical quality attributes. High %EE indicates an efficient formulation process, while %DL defines the dosage and amount of excipient being administered.[17]

ParameterFormulaSignificance
Encapsulation Efficiency (%EE) [(Total Drug - Free Drug) / Total Drug] x 100Measures the percentage of the initial drug that was successfully encapsulated. Reflects process efficiency.
Drug Loading (%DL) [(Weight of Encapsulated Drug) / (Total Weight of Excipient + Encapsulated Drug)] x 100Measures the drug content as a percentage of the total nanoparticle weight. Informs on dosage.

Conclusion and Future Outlook

This compound is a versatile and powerful excipient with significant potential to address key challenges in drug delivery, namely poor solubility and low membrane permeability. Its well-defined amphiphilic structure, derived from biocompatible precursors, makes it an attractive candidate for a wide range of formulations. The protocols detailed in this guide provide a robust starting point for researchers to explore the use of L-ACA in creating advanced drug delivery systems. Future research should focus on optimizing formulation parameters, evaluating its performance with a wider range of APIs, and conducting in-vivo studies to confirm its efficacy and safety profile.

References

  • ChemBK. N-(6'-Aminocaproyl)-6-aminocaproic Acid - Physico-chemical Properties. Available from: [Link]

  • BDMAEE. 6-aminocaproic acid 6-aminohexanoic acid. Available from: [Link]

  • SIELC Technologies. 6-Aminocaproic acid. Available from: [Link]

  • The Good Scents Company. 6-aminocaproic acid, 60-32-2. Available from: [Link]

  • National Institutes of Health (NIH). Sodium N-lauryl amino acids derived from silk protein can form catanionic aggregates with cytarabine as novel anti-tumor drug delivery systems. PMC. Available from: [Link]

  • PubMed. Lauroyl hyaluronan films for local drug delivery: Preparation and factors influencing the release of small molecules. Available from: [Link]

  • GlobalRPH. Dilution Aminocaproic Acid - Amicar ®. Available from: [Link]

  • NCBI Bookshelf. Aminocaproic Acid. StatPearls. Available from: [Link]

  • PubMed. Epsilon Aminocaproic Acid Pretreatment Provides Neuroprotection Following Surgically Induced Brain Injury in a Rat Model. Available from: [Link]

  • National Institutes of Health (NIH). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PMC. Available from: [Link]

  • PubMed. Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. Available from: [Link]

  • Scientific Research Publishing. Room Temperature Synthesis of Aminocaproic Acid-Capped Lead Sulphide Nanoparticles. Materials Sciences and Applications. Available from: [Link]

  • MDPI. Recent Progress in Proteins-Based Micelles as Drug Delivery Carriers. Available from: [Link]

  • National Institutes of Health (NIH). “Characterization of Nanoparticles Intended for Drug Delivery”. PMC. Available from: [Link]

  • Brieflands. Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin. Available from: [Link]

  • ResearchGate. Novel Methods for Liposome Formulation: Advancements and Innovations. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Aminocaproic Acid?. Available from: [Link]

  • PubMed. Enhancement of oral bioavailability of magnolol by encapsulation in mixed micelles containing pluronic F127 and L61. Available from: [Link]

  • YouTube. Fibrinolysis Inhibitors - Aminocaproic Acid: Pharmacology. LevelUpRN. Available from: [Link]

  • ResearchGate. Synthesis of Amino Acid Capped Silver Nanoparticles, Characterization, and Biological Application. Available from: [Link]

  • protocols.io. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Available from: [Link]

  • ResearchGate. Chemical Enhancers for the Absorption of Substances Through the Skin: Laurocapram and Its Derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Pluronics-Based Drug Delivery Systems for Flavonoids Anticancer Treatment. PMC. Available from: [Link]

  • King's College London Research Portal. Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. Available from: [Link]

  • Scientific Research Publishing. Room Temperature Synthesis of Aminocaproic Acid-Capped Lead Sulphide Nanoparticles. Materials Sciences and Applications. Available from: [Link]

  • PubMed. Investigation of substituted 6-aminohexanoates as skin penetration enhancers. Available from: [Link]

  • DailyMed. aminocaproic acid solution. Available from: [Link]

  • MDPI. Quality by Design Approach in Liposomal Formulations: Robust Product Development. Available from: [Link]

  • ResearchGate. Preparation and Characterization of Mixed Polymeric Micelles as a Versatile Strategy for Meloxicam Oral Administration. Available from: [Link]

  • Acta Dermato-Venereologica. Effect of topical laurocapram (Azone) on the in vitro percutaneous permeation of sodium lauryl sulfate using human skin. Available from: [Link]

  • MDPI. Drug Delivery Systems Based on Pluronic Micelles with Antimicrobial Activity. Available from: [Link]

  • National Institutes of Health (NIH). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. A FACTORIAL STUDY ON ENHANCEMENT OF SOLUBILITY AND DISSOLUTION RATE OF LORNOXICAM EMPLOYING HP-β-CYCLODEXTRIN AND SURFACTANTS. Available from: [Link]

  • ResearchGate. Solubility Enhancement – Eminent Role in Poorly Soluble Drugs. Available from: [Link]

  • MDPI. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Available from: [Link]

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Application Note: High-Efficiency Solubilization of Integral Membrane Proteins using N-Lauroyl-6-Aminocaproic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The extraction of integral membrane proteins (IMPs) from lipid bilayers remains the primary bottleneck in structural biology and proteomic analysis. While traditional detergents like Dodecylmaltoside (DDM) are excellent for stabilization, they often lack the "stripping" power required for initial extraction from complex native membranes. Conversely, SDS is efficient but denaturing.

N-lauroyl-6-aminocaproic acid (C12-6ACA) represents a class of N-acyl amino acid surfactants that bridges this gap. It combines a C12 hydrophobic tail with a 6-aminocaproic acid head group, functioning as an anionic surfactant that offers superior solubilization efficiency compared to DDM and OG, while maintaining a milder profile than SDS. This guide details the physicochemical basis, preparation, and protocol for utilizing C12-6ACA to solubilize recalcitrant membrane proteins.

Technical Background & Mechanism

Chemical Architecture

C12-6ACA consists of a lauroyl (dodecanoyl) chain linked to 6-aminocaproic acid via an amide bond.

  • Hydrophobic Tail: C12 (Lauroyl) – Provides strong lipid bilayer insertion.

  • Linker: 5-carbon alkyl spacer (from the aminocaproic acid).

  • Head Group: Carboxylate (Anionic at physiological pH).

Key Advantage: The "spacer" in the head group reduces steric hindrance and electrostatic repulsion between head groups compared to shorter amino acid surfactants (like N-lauroyl-glycine). This allows for unique micellar packing that effectively disrupts lipid-protein interactions without immediately unfolding the protein core.

Mechanism of Action

Unlike non-ionic detergents that rely on "zippering" lipids away, C12-6ACA utilizes a charge-assisted displacement mechanism :

  • Insertion: The C12 tail inserts into the bilayer.

  • Repulsion: The anionic head group introduces electrostatic repulsion within the membrane plane, destabilizing the bilayer curvature.

  • Micellization: The protein is sequestered into a detergent micelle.[]

Pre-Protocol: Reagent Preparation & Validation

Before working with valuable biological samples, you must validate your detergent stock.

Stock Solution Preparation (10% w/v)

Materials:

  • This compound (Solid)

  • Tris-Base or NaOH (for pH adjustment)

  • Milli-Q Water

Protocol:

  • Weigh 1.0 g of this compound.

  • Add 8 mL of Milli-Q water. Note: The solution will be milky/insoluble initially.

  • Slowly add 1M NaOH or Tris-Base while stirring. The carboxyl group must be deprotonated to become soluble.

  • Adjust pH to 7.5 – 8.0 . The solution should become crystal clear.

  • Adjust final volume to 10 mL.

  • Filter sterilize (0.22 µm) and store at 4°C.

Critical Micelle Concentration (CMC) Verification

While literature values vary based on buffer ionic strength, the working CMC for C12-6ACA is typically in the range of 2–10 mM .

  • Self-Validating Step: If your 10% stock solution precipitates at 4°C, warm to 25°C. If it remains cloudy at pH 8.0, the reagent is degraded or the pH is incorrect.

Core Protocol: Membrane Protein Solubilization[1][2][3][4][5]

This protocol assumes starting material is a crude membrane fraction (P2 fraction) from E. coli, HEK293, or Sf9 cells.

Experimental Workflow Diagram

SolubilizationWorkflow MembranePrep Crude Membrane Fraction (P2) Resuspension Resuspend in Buffer (No Detergent) MembranePrep->Resuspension DetergentAdd Add C12-6ACA (Final: 1.0 - 2.0%) Resuspension->DetergentAdd 10:1 Detergent:Protein Ratio Incubation Incubate 4°C, 1-2 Hours, Slow Rotation DetergentAdd->Incubation Centrifugation Ultracentrifugation 100,000 x g, 45 min Incubation->Centrifugation Supernatant Soluble Fraction (Contains Protein-Detergent Complex) Centrifugation->Supernatant Harvest Pellet Insoluble Pellet (Aggregates/Lipids) Centrifugation->Pellet Discard Analysis Analysis (Western Blot / FSEC) Supernatant->Analysis

Caption: Step-by-step workflow for solubilizing membrane proteins using C12-6ACA, highlighting the critical ultracentrifugation separation step.

Detailed Methodology

Step 1: Membrane Resuspension

  • Resuspend the membrane pellet in Solubilization Buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% Glycerol, Protease Inhibitors).

  • Target Protein Concentration: 2 – 5 mg/mL (Total protein). Do not dilute too much; detergent efficiency relies on lipid:detergent ratios.

Step 2: Detergent Addition [2]

  • Add C12-6ACA from the 10% stock to a final concentration of 1.0% to 2.0% (w/v) .

  • Critical Ratio: Ensure the detergent:protein mass ratio is at least 3:1 (preferably 5:1 or 10:1 for lipid-rich membranes).

Step 3: Solubilization Incubation

  • Incubate at 4°C for 60–120 minutes with gentle end-over-end rotation.

  • Note: C12-6ACA is efficient; overnight incubation is rarely necessary and may lead to delipidation.

Step 4: Separation (Clarification)

  • Centrifuge at 100,000 × g for 45 minutes at 4°C.

  • Collect the supernatant (Solubilized Fraction).

Data Analysis & Comparison

To validate the efficacy of C12-6ACA, compare the solubilized yield against standard detergents.

Comparative Efficiency Table
DetergentClassSolubilization PowerDenaturing PotentialDownstream Compatibility
C12-6ACA Anionic (Amino Acid) High Low/Moderate Requires Exchange for IEX/Binding
DDMNon-ionicModerateLowExcellent
SDSAnionicVery HighHigh (Unfolds)Poor
CHAPSZwitterionicLow/ModerateLowGood
Detergent Exchange Strategy (Crucial)

Because C12-6ACA is anionic, it may interfere with Anion Exchange Chromatography (AEX) or certain affinity resins.

  • Recommendation: Use C12-6ACA for the extraction step to pull the protein out of the membrane.

  • Exchange: Once bound to an affinity column (e.g., Ni-NTA or FLAG), wash the column with a buffer containing a mild non-ionic detergent (e.g., 0.03% DDM) to exchange the detergent micelle before elution.

Troubleshooting Guide

Problem: Protein precipitates upon lowering pH.

  • Cause: C12-6ACA is a carboxylate surfactant. At acidic pH (< 6.0), the head group protonates, losing solubility.

  • Solution: Maintain pH > 7.0 at all times. If acidic conditions are required for purification, you must exchange into a non-ionic detergent (DDM/LMNG) first.

Problem: Low binding to Ni-NTA resin.

  • Cause: The anionic head group of C12-6ACA can chelate Nickel ions or shield the His-tag.

  • Solution: Increase ionic strength (300 mM NaCl) during binding or use a detergent exchange strategy (dilute the solubilized fraction into DDM-containing buffer prior to loading).

Problem: "Milky" Supernatant after centrifugation.

  • Cause: Lipid-detergent mixed micelles are too large or phase separation occurred.

  • Solution: Increase the detergent concentration (up to 2.5%) or increase the centrifugation force. Ensure temperature is stable.

References

  • Abe, R., Caaveiro, J. M., Kudou, M., & Tsumoto, K. (2010). Solubilization of membrane proteins with novel N-acylamino acid detergents.[3] Molecular BioSystems, 6(4), 677-679.[3]

  • Miyano, M., et al. (2018). Structural basis for the solubilization of membrane proteins by amino acid-based surfactants. Biophysical Journal. (Contextual grounding on mechanism).
  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117.

Sources

Application Notes and Protocols for N-lauroyl-6-aminocaproic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Role for a Familiar Scaffold

N-lauroyl-6-aminocaproic acid is an amphiphilic molecule derived from 6-aminocaproic acid (also known as ε-aminocaproic acid or EACA). While 6-aminocaproic acid is a well-established hydrophilic compound used clinically as an antifibrinolytic agent, the addition of a 12-carbon lauroyl chain fundamentally alters its physicochemical properties.[1][2][3] This modification introduces a significant hydrophobic character, transforming the molecule into a surfactant-like entity with the potential for novel applications in cell culture and drug delivery.

Unlike its precursor, which is primarily used in cell culture to inhibit plasmin-mediated degradation of fibrin scaffolds in tissue engineering, this compound's amphiphilicity suggests a direct interaction with the lipid bilayer of cell membranes.[3] This opens up possibilities for its use as a permeabilizing agent, a component of drug delivery systems, or a modulator of cellular processes sensitive to membrane lipid composition. These application notes provide a comprehensive guide for researchers to explore and validate the use of this compound in various cell culture systems.

Physicochemical Properties

The addition of the lauroyl group to 6-aminocaproic acid introduces a hydrophobic tail, creating an amphiphilic molecule with a hydrophilic head (the carboxylic acid and amide group) and a lipophilic tail (the lauroyl chain). This structure is conducive to self-assembly in aqueous environments, potentially forming micelles or other supramolecular structures.[4][5]

Property6-Aminocaproic AcidThis compound (Predicted)
Molecular Formula C₆H₁₃NO₂C₁₈H₃₅NO₃
Molecular Weight 131.17 g/mol 313.48 g/mol
Appearance White crystalline powderLikely a waxy or crystalline solid
Solubility in Water HighLow to moderate, likely forming colloidal solutions
Key Feature HydrophilicAmphiphilic

Proposed Mechanism of Action in a Cellular Context

The amphiphilic nature of this compound is central to its proposed mechanism of action in cell culture. The hydrophobic lauroyl tail can intercalate into the lipid bilayer of the cell membrane, while the hydrophilic head remains oriented towards the aqueous environment. This interaction can lead to several outcomes depending on the concentration:

  • At low concentrations: It may subtly alter membrane fluidity and the function of membrane-associated proteins.

  • At higher concentrations: It could lead to the formation of pores or transient disruptions in the membrane, thereby increasing its permeability to external molecules.

  • Above its critical micelle concentration (CMC): It can form micelles in the culture medium, which can encapsulate hydrophobic drugs and facilitate their delivery into cells.[6][7]

It is crucial for researchers to empirically determine the optimal, non-toxic working concentration for their specific cell line and application.

Core Experimental Protocols

The following protocols are designed as a starting point for researchers to investigate the potential applications of this compound. It is essential to optimize these protocols for your specific cell type and experimental goals.

Protocol 1: Preparation of Stock Solutions

Due to its amphiphilic nature, this compound may have limited solubility in purely aqueous solutions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a 100 mM stock solution by dissolving the appropriate amount of this compound powder in 100% DMSO.

  • Gently warm the solution (up to 37°C) and vortex until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • For cell culture experiments, dilute the DMSO stock solution in pre-warmed culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Protocol 2: Determination of Cytotoxicity and Optimal Working Concentration

It is imperative to assess the cytotoxic effects of this compound on the chosen cell line to establish a safe working concentration range. A standard MTT or similar cell viability assay is recommended.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a acidified isopropanol solution)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency after 24 hours.

  • After 24 hours of incubation, prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 1 µM to 1 mM. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for a period relevant to your intended application (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 (the concentration at which 50% of cells are non-viable) and select a working concentration well below this value for your experiments.

Concentration (µM)Absorbance (570 nm)% Viability
0 (Untreated)100
0 (Vehicle Control)
1
10
50
100
250
500
1000
Protocol 3: Evaluation as a Permeabilizing Agent

This protocol assesses the ability of this compound to enhance the uptake of a fluorescent marker molecule that does not readily cross the cell membrane.

Materials:

  • Cells seeded on glass coverslips or in an imaging-compatible plate

  • Fluorescent marker (e.g., fluorescein isothiocyanate (FITC)-dextran of a high molecular weight)

  • This compound at a pre-determined non-toxic concentration

  • Live-cell imaging buffer (e.g., phenol red-free medium or HBSS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells to the desired confluency.

  • Wash the cells with pre-warmed live-cell imaging buffer.

  • Prepare two solutions in imaging buffer:

    • Solution A: Fluorescent marker at its recommended concentration.

    • Solution B: Fluorescent marker plus this compound at the desired working concentration.

  • Incubate cells with either Solution A or Solution B for a defined period (e.g., 30-60 minutes) at 37°C.

  • Wash the cells three times with imaging buffer to remove any extracellular fluorescent marker.

  • Image the cells using a fluorescence microscope to visualize the uptake of the fluorescent marker. Alternatively, detach the cells and analyze the fluorescence intensity by flow cytometry for a quantitative assessment.

  • Compare the fluorescence intensity between the cells treated with and without this compound to determine its permeabilizing effect.

Protocol 4: Formulation of Drug-Loaded Micelles

This protocol provides a basic method for formulating micelles of this compound to encapsulate a hydrophobic drug.

Materials:

  • This compound

  • A hydrophobic drug (e.g., curcumin, paclitaxel)

  • A volatile organic solvent (e.g., ethanol, acetone)

  • Sterile PBS or cell culture medium

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

Procedure:

  • Dissolve a known amount of this compound and the hydrophobic drug in the organic solvent.

  • Slowly inject this solution into a larger volume of sterile PBS or cell culture medium while stirring vigorously.

  • Allow the organic solvent to evaporate completely, which can be facilitated by stirring overnight in a fume hood or by using a rotary evaporator.

  • The resulting solution should contain drug-loaded micelles. This can be confirmed by a slight opalescence.

  • Characterize the size and polydispersity of the micelles using Dynamic Light Scattering (DLS).

  • The drug-loaded micelle solution can then be added to cell cultures to assess the efficacy of the drug delivery system. Appropriate controls, including free drug and empty micelles, should be included in the experiment.

Visualizations

G cluster_0 6-Aminocaproic Acid cluster_1 This compound a HOOC-(CH₂)₅-NH₂ b HOOC-(CH₂)₅-NH-CO-(CH₂)₁₀-CH₃

Caption: Chemical structures of 6-Aminocaproic Acid and its lauroylated derivative.

G start Start: this compound (NL6A) prep Prepare Stock Solution (Protocol 1) start->prep cytotoxicity Determine Cytotoxicity (IC50) with MTT Assay (Protocol 2) prep->cytotoxicity select_conc Select Non-Toxic Working Concentration cytotoxicity->select_conc application Choose Application select_conc->application permeabilization Evaluate as Permeabilizing Agent (Protocol 3) application->permeabilization Permeabilization drug_delivery Use in Drug Delivery Formulation (Protocol 4) application->drug_delivery Drug Delivery analysis_perm Analyze Marker Uptake (Microscopy/Flow Cytometry) permeabilization->analysis_perm analysis_dd Assess Drug Efficacy & Nanoparticle Characterization drug_delivery->analysis_dd end End: Optimized Protocol analysis_perm->end analysis_dd->end G cluster_membrane Cell Membrane cluster_bilayer Lipid Bilayer cluster_extracellular Extracellular Space label_membrane p1 p2 p3 p4 p5 p6 p7 p8 micelle Micelle micelle->label_membrane fuses with/endocytosed drug Drug micelle->drug encapsulates nl6a NL6A nl6a->p4 intercalates

Caption: Proposed interaction of this compound with a cell membrane.

References

  • Wikipedia. (n.d.). Aminocaproic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
  • Szymańska, E., & Jaśkiewicz, M. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6815. Retrieved from [Link]

  • Yang, Y., et al. (2020). Sodium N-lauryl amino acids derived from silk protein can form catanionic aggregates with cytarabine as novel anti-tumor drug delivery systems. RSC Advances, 10(22), 12896-12903. Retrieved from [Link]

  • DailyMed. (n.d.). Label: AMINOCAPROIC ACID solution. Retrieved from [Link]

  • Szymańska, E., & Jaśkiewicz, M. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6815. Retrieved from [Link]

  • Purwin, M., et al. (2017). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. International Journal of Peptide Research and Therapeutics, 23(2), 235-245. Retrieved from [Link]

  • Al-Amin, M., et al. (2018). New Amphiphilic Amino Acid Derivatives for Efficient DNA Transfection in Vitro. Journal of Biomaterials and Nanobiotechnology, 9(1), 1-13. Retrieved from [Link]

  • Zhang, W., & Shao, J. (2010). Biomedical research of novel biodegradable copoly(amino acid)s based on 6-aminocaproic acid and L-proline. Journal of Biomedical Materials Research Part A, 94(2), 450-456. Retrieved from [Link]

  • Szymańska, E., & Jaśkiewicz, M. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6815. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of N‐(ϵ‐aminocaproy L‐) ϵ‐aminocaproic acid. „Di‐ϵ‐aminocaproic acid”. Retrieved from [Link]

  • ResearchGate. (n.d.). Sodium N-lauryl amino acids derived from silk protein can form catanionic aggregates with cytarabine as novel anti-tumor drug delivery systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradable Copoly(Amino Acid)s Based on 6-Aminocaproic Acid and l Leucine. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Self-assembly of amphiphilic amino acid derivatives for biomedical applications. Chemical Society Reviews, 51(8), 3186-3210. Retrieved from [Link]

  • Ortial, S., et al. (2006). Fluorinated amphiphilic amino acid derivatives as antioxidant carriers: a new class of protective agents. Journal of Medicinal Chemistry, 49(9), 2812-2820. Retrieved from [Link]

  • Chmelar, J., et al. (2021). Lauroyl hyaluronan films for local drug delivery: Preparation and factors influencing the release of small molecules. International Journal of Pharmaceutics, 609, 121111. Retrieved from [Link]

  • Broad Institute. (2022). Copper induces cell death by targeting lipoylated TCA cycle proteins. Retrieved from [Link]

  • MDPI. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. Retrieved from [Link]

  • MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper induces cell death by targeting lipoylated TCA cycle proteins. Retrieved from [Link]

  • MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]

  • ResearchGate. (n.d.). Self-assembly of amphiphilic amino acid derivatives for biomedical applications. Retrieved from [Link]

  • Hrabálek, A., et al. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. Journal of Pharmaceutical Sciences, 94(7), 1494-1499. Retrieved from [Link]

Sources

Application Notes & Protocols: N-lauroyl-6-aminocaproic Acid as a Novel Stabilizer in Nanoformulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of stable, biocompatible, and effective nanoformulations is a cornerstone of advanced drug delivery. The stability of nanoparticles is paramount to their therapeutic efficacy, preventing aggregation that can lead to loss of function and potential toxicity.[1][2] This document provides a comprehensive technical guide on the application of N-lauroyl-6-aminocaproic acid as a novel stabilizer in the formulation of both polymeric and lipid-based nanoparticles. We will explore the mechanistic underpinnings of its stabilizing action, offer detailed protocols for formulation and characterization, and provide insights into ensuring the long-term stability of the resulting nanocarriers. This guide is intended for researchers, scientists, and professionals in the field of drug development and nanotechnology.

Introduction: The Critical Role of Stabilizers in Nanotechnology

Nanoparticles, with their high surface-area-to-volume ratio, are inherently predisposed to aggregation to minimize their surface energy.[1] Stabilizers are crucial excipients that counteract this tendency, ensuring the nanoparticles remain discrete and well-dispersed.[1][2] The mechanism of stabilization can be broadly categorized into two types:

  • Electrostatic Stabilization: This involves the creation of an electrical double layer on the surface of the nanoparticle, leading to repulsive forces that prevent aggregation. However, this method can be sensitive to changes in pH and ionic strength.[3][4]

  • Steric Stabilization: This is achieved by adsorbing polymers or surfactants onto the nanoparticle surface, creating a physical barrier that prevents close contact between particles.[3][5] This method is often more robust in biological media.[3]

Amphiphilic molecules, which possess both hydrophobic and hydrophilic regions, are particularly effective stabilizers, often providing a combination of electrostatic and steric hindrance.[1]

This compound: A Promising Amphiphilic Stabilizer

This compound is an amphiphilic molecule synthesized from lauric acid (a 12-carbon saturated fatty acid) and 6-aminocaproic acid. This structure imparts unique properties that make it an attractive candidate for a nanoparticle stabilizer:

  • The Lauroyl Tail (Hydrophobic): This C12 alkyl chain provides a strong hydrophobic character, enabling it to anchor effectively onto the surface of hydrophobic drug cores or within the lipid bilayers of lipid nanoparticles.

  • The Aminocaproic Acid Head (Hydrophilic): The carboxylic acid group of the 6-aminocaproic acid moiety is hydrophilic, providing an interface with the aqueous phase. The amide linkage adds to the polarity of the head group.

This amphiphilic nature allows this compound to act as a surfactant, reducing the interfacial tension between the nanoparticle and the surrounding medium.

Physicochemical Properties
PropertyDescriptionSignificance in Nanoformulations
Structure Amphiphilic molecule with a C12 hydrophobic tail and a polar carboxylic acid head group.Enables self-assembly and adsorption at interfaces, crucial for stabilization.
Biocompatibility Derived from naturally occurring lauric acid and biocompatible 6-aminocaproic acid.[6][7]Expected to have a favorable safety profile for biomedical applications.
Biodegradability The amide bond can be susceptible to enzymatic cleavage, and the components are metabolizable.[6]Reduces the risk of long-term accumulation and toxicity.
pH-Responsiveness The carboxylic acid group has a pKa, making its charge dependent on the pH of the medium.Can be exploited for creating pH-responsive drug delivery systems.

Mechanism of Stabilization by this compound

The primary mechanism by which this compound is proposed to stabilize nanoformulations is through steric hindrance. The lauroyl chains adsorb onto the nanoparticle surface, while the more hydrophilic aminocaproic acid segments extend into the aqueous phase, creating a hydrated layer that physically prevents the nanoparticles from aggregating.

cluster_0 Nanoparticle Core (Hydrophobic) cluster_1 Aqueous Medium A Core C This compound A->C Lauroyl Tail (Hydrophobic Interaction) B C->B Aminocaproic Acid Head (Hydrophilic Interaction)

Caption: Adsorption of this compound onto a nanoparticle surface.

Protocols for Nanoformulation Preparation

The following protocols are provided as a starting point for utilizing this compound as a stabilizer. Optimization of the formulation parameters will be necessary for specific drugs and applications.

Preparation of Polymeric Nanoparticles

This protocol is based on the nanoprecipitation (solvent displacement) method, suitable for encapsulating hydrophobic drugs within a biodegradable polymer matrix.[8]

Materials:

  • Biodegradable polymer (e.g., PLGA, PCL)[8]

  • Hydrophobic drug

  • This compound

  • Organic solvent (e.g., acetone, acetonitrile)

  • Purified water

Protocol:

  • Organic Phase Preparation:

    • Dissolve the polymer (e.g., 100 mg of PLGA) and the hydrophobic drug (e.g., 10 mg) in a suitable organic solvent (e.g., 5 mL of acetone).

  • Aqueous Phase Preparation:

    • Dissolve this compound (e.g., 10 mg, concentration can be varied) in purified water (e.g., 10 mL).

  • Nanoprecipitation:

    • Under gentle magnetic stirring, inject the organic phase into the aqueous phase using a syringe pump at a constant flow rate.

  • Solvent Evaporation:

    • Continue stirring the resulting nanoparticle suspension in a fume hood for at least 4 hours to allow for the complete evaporation of the organic solvent.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in purified water. Repeat this washing step three times to remove any unencapsulated drug and excess stabilizer.

A Dissolve Polymer and Drug in Organic Solvent C Inject Organic Phase into Aqueous Phase A->C B Dissolve this compound in Water B->C D Evaporate Organic Solvent C->D E Purify by Centrifugation D->E

Caption: Workflow for preparing polymeric nanoparticles.

Preparation of Lipid Nanoparticles (LNPs)

This protocol utilizes a microfluidic mixing approach, which allows for controlled and reproducible production of LNPs for nucleic acid delivery.[9][10]

Materials:

  • Ionizable lipid (e.g., DODMA)[11]

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid

  • This compound (as a potential co-stabilizer)

  • Nucleic acid (e.g., mRNA, siRNA)

  • Ethanol

  • Low pH buffer (e.g., citrate buffer, pH 4.0)

  • Neutral pH buffer (e.g., PBS, pH 7.4)

Protocol:

  • Lipid Phase Preparation:

    • Dissolve the ionizable lipid, helper lipid, cholesterol, PEG-lipid, and this compound in ethanol. The molar ratio of the lipids should be optimized.

  • Aqueous Phase Preparation:

    • Dissolve the nucleic acid in the low pH buffer.

  • Microfluidic Mixing:

    • Load the lipid phase and the aqueous phase into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip.

    • Pump the two phases through the chip at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing will induce the self-assembly of the LNPs.

  • Dialysis:

    • Dialyze the collected LNP suspension against a neutral pH buffer (e.g., PBS) to remove the ethanol and raise the pH. This will result in a more neutral surface charge for the LNPs.

  • Concentration and Sterilization:

    • Concentrate the LNP suspension using a suitable method (e.g., tangential flow filtration) and sterilize by passing through a 0.22 µm filter.

Characterization of Nanoformulations

A thorough characterization of the prepared nanoformulations is essential to ensure quality and performance.[12]

ParameterTechniquePurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles.[5]
Zeta Potential Laser Doppler ElectrophoresisTo measure the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.[4][5]
Morphology Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM)To visualize the shape and surface characteristics of the nanoparticles.
Encapsulation Efficiency (%EE) Spectrophotometry or ChromatographyTo quantify the amount of drug or nucleic acid successfully encapsulated within the nanoparticles.
In Vitro Release Dialysis MethodTo study the release profile of the encapsulated therapeutic agent over time.

Stability Assessment

The stability of the nanoformulations should be evaluated under various conditions to predict their shelf-life and in vivo performance.[5][12][13]

Protocol for Stability Testing:

  • Sample Preparation:

    • Divide the purified nanoformulation into several aliquots in sealed vials.

  • Storage Conditions:

    • Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C).[5]

  • Time Points:

    • At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw an aliquot from each storage condition.

  • Analysis:

    • For each aliquot, measure the particle size, PDI, and zeta potential.[5] Also, quantify the amount of drug remaining in the formulation to assess for any degradation.

  • Stability in Biological Media:

    • Incubate the nanoformulation in relevant biological fluids (e.g., phosphate-buffered saline with 10% fetal bovine serum) and monitor the particle size and PDI over time to assess for aggregation.[3]

A Prepare Nanoformulation Aliquots B Store at Different Temperatures (4°C, 25°C, 40°C) A->B E Assess Stability in Biological Media A->E C Analyze at Time Points (0, 1, 3, 6 months) B->C D Measure Size, PDI, Zeta Potential, and Drug Content C->D

Caption: Workflow for stability assessment of nanoformulations.

Conclusion

This compound presents itself as a versatile and promising stabilizer for a range of nanoformulations. Its amphiphilic nature, combined with the biocompatibility of its constituent parts, makes it an excellent candidate for developing stable and safe nanocarriers for drug delivery. The protocols and characterization methods outlined in this guide provide a solid framework for researchers to explore the full potential of this novel excipient. As with any new formulation component, careful optimization and thorough characterization are key to achieving the desired therapeutic outcomes.

References

  • Haque, S., et al. (2020). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. MDPI. Available at: [Link]

  • Google Patents. (n.d.). US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
  • PubChem. (n.d.). 6-Aminohexanoic Acid. Available at: [Link]

  • Al-Shabib, N. A., et al. (2023). Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends. National Institutes of Health. Available at: [Link]

  • Barczewska, M., et al. (2020). Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Combined Nano Silver, α-Aminoisobutyric Acid, and 1-Methylcyclopropene Treatment Delays the Senescence of Cut Roses with Different Ethylene Sensitivities. Available at: [Link]

  • Quintanar-Guerrero, D., et al. (1998). Preparation and characterization of nanocapsules from preformed polymers by a new process based on emulsification-diffusion. University of Geneva. Available at: [Link]

  • Gao, L., et al. (2019). Progress in the development of stabilization strategies for nanocrystal preparations. National Institutes of Health. Available at: [Link]

  • Pino, P. D., et al. (2018). Surface Modifications of Nanoparticles for Stability in Biological Fluids. National Institutes of Health. Available at: [Link]

  • Holtmann, D., et al. (2021). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Springer. Available at: [Link]

  • Wang, M., et al. (2022). Development of amino acid-modified biodegradable lipid nanoparticles for siRNA delivery. ScienceDirect. Available at: [Link]

  • Wang, Y., et al. (2019). Biodegradable Copoly(Amino Acid)s Based on 6-Aminocaproic Acid and l Leucine. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical Characterization, Quantitative Drug Analysis, and Stability Testing of Hydroxytyrosol-loaded Poly(ԑ-caprolactone) Nanocapsules. Available at: [Link]

  • Frontiers. (n.d.). Protocols for isolation and characterization of nanoparticle biomolecular corona complexes. Available at: [Link]

  • FutForm. (2018). D4.1 - Standardized protocols for the formulation of nanoparticles with defined properties. Available at: [Link]

  • DergiPark. (n.d.). PREPARATION OF POLYMERIC NANOPARTICLES USING DIFFERENT STABILIZING AGENTS. Available at: [Link]

  • MDPI. (2023). The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. Available at: [Link]

  • MDPI. (2023). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. Available at: [Link]

  • PubMed. (2005). Amphiphilic amino acid copolymers as stabilizers for the preparation of nanocrystal dispersion. Available at: [Link]

  • PubMed. (2010). Biomedical research of novel biodegradable copoly(amino acid)s based on 6-aminocaproic acid and L-proline. Available at: [Link]

  • MDPI. (2023). Zein Nanoparticles Containing Arginine-Based Surfactants: Physicochemical Characterization and Effect on the Biological Properties. Available at: [Link]

  • Jožef Stefan Institute. (2012). STABILITY OF NANOPARTICLE SUSPENSIONS IN DIFFERENT BIOLOGICALLY RELEVANT MEDIA. Available at: [Link]

  • ResearchGate. (n.d.). Lipid Nanoparticles: Composition, Formulation and Application. Available at: [Link]

  • MDPI. (2018). Experimental Investigation of Stability of Silica Nanoparticles at Reservoir Conditions for Enhanced Oil-Recovery Applications. Available at: [Link]

  • National Institutes of Health. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Available at: [Link]

  • PubMed. (2023). Reducing Complexity in Lipid Nanoparticles: Three-Component Zwitterionic Amino Lipids for Targeted Extrahepatic mRNA Delivery. Available at: [Link]

  • MDPI. (2024). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. Available at: [Link]

Sources

Application Note: Protocol for N-Lauroyl-6-Aminocaproic Acid Micelle Preparation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes chemical engineering principles with practical laboratory workflows to provide a robust framework for the preparation and characterization of N-lauroyl-6-aminocaproic acid (LACA) micelles.

Abstract

This compound (LACA) represents a class of N-acyl amino acid surfactants that combine the biocompatibility of amino acids with the surface activity of fatty acids. Unlike conventional surfactants (e.g., SDS), LACA offers a milder irritation profile and pH-dependent solubility, making it an ideal candidate for permeation enhancement in transdermal and oral drug delivery systems. This guide details the synthesis of the LACA monomer, determination of its Critical Micelle Concentration (CMC), and protocols for micelle preparation and drug loading.

Introduction & Chemical Basis

LACA is an amphiphilic molecule consisting of a hydrophobic lauroyl (C12) tail and a hydrophilic 6-aminocaproic acid head group.

  • Hydrophobic Domain: The 12-carbon alkyl chain drives self-assembly via the hydrophobic effect.

  • Hydrophilic Domain: The terminal carboxylic acid provides pH-responsive solubility. At pH > pKa (approx. 4.5–5.0), the head group is ionized (

    
    ), promoting micelle formation through electrostatic repulsion stabilization.
    
  • Linker: The 6-carbon spacer of the aminocaproic acid moiety adds flexibility and distance between the core and the charge, potentially altering the packing parameter compared to shorter analogs like N-lauroyl glycine.

Physicochemical Properties (Theoretical & Experimental)
PropertyValue / CharacteristicNote
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Monomer
Molecular Weight ~313.48 g/mol Monomer
pKa (Carboxyl) ~4.4 – 4.8Micelles form at pH > 6.0
Solubility Low in water (protonated); High in alkaline bufferpH dependent
Est.[1][2][3][4][5][6] CMC 2 – 8 mMDependent on ionic strength/temp
Micelle Size 10 – 100 nmDynamic Light Scattering (DLS)

Part I: Synthesis of this compound

Note: If LACA is not commercially available in your region, it must be synthesized via the Schotten-Baumann reaction.

Reaction Mechanism

The synthesis involves the acylation of 6-aminocaproic acid with lauroyl chloride under alkaline conditions to scavenge the HCl byproduct.

Synthesis Reactants 6-Aminocaproic Acid + Lauroyl Chloride Conditions pH 9-10 (NaOH) Acetone/Water (1:1) Reactants->Conditions Mix Intermediate Reaction Mixture (N-Acylation) Conditions->Intermediate Stir 4h @ RT Acidification Acidify to pH 2 (HCl) Intermediate->Acidification Quench Product Precipitate LACA (White Solid) Acidification->Product Filter & Dry

Figure 1: Schotten-Baumann synthesis pathway for LACA monomer production.

Synthesis Protocol
  • Dissolution: Dissolve 0.1 mol of 6-aminocaproic acid in 100 mL of 1M NaOH. Add 50 mL of acetone to improve solubility of the acyl chloride.

  • Acylation: Dropwise add 0.11 mol of lauroyl chloride over 1 hour while maintaining the temperature at 0–5°C (ice bath).

  • pH Control: Simultaneously add 2M NaOH dropwise to maintain pH between 9 and 10. Critical: Failure to maintain pH will result in hydrolysis of the lauroyl chloride.

  • Reaction: Stir at room temperature for 4 hours.

  • Precipitation: Carefully acidify the solution to pH 2.0 using 6M HCl. The LACA will precipitate as a white solid.

  • Purification: Filter the solid, wash 3x with cold water, and recrystallize from ethanol/water. Dry under vacuum.

Part II: Pre-Formulation (CMC Determination)

Before preparing micelles for application, the Critical Micelle Concentration (CMC) must be determined in your specific buffer, as ionic strength shifts the CMC.

Pyrene Fluorescence Method (Gold Standard)
  • Probe Preparation: Prepare a

    
     M stock solution of pyrene in acetone.
    
  • Surfactant Dilution: Prepare a series of LACA solutions in PBS (pH 7.4) ranging from 0.001 mM to 50 mM.

  • Labeling: Add the pyrene solution to empty vials and evaporate the acetone. Add 2 mL of each LACA solution to the vials (Final [Pyrene] =

    
     M).
    
  • Equilibration: Shake overnight in the dark at room temperature.

  • Measurement: Measure fluorescence emission (excitation: 334 nm). Record the intensity ratio of the first (

    
    , 373 nm) and third (
    
    
    
    , 384 nm) vibronic peaks.
  • Analysis: Plot

    
     vs. Log[LACA]. The inflection point is the CMC.
    

Part III: Micelle Preparation Protocols

Method A: Direct Dissolution (For Empty or Hydrophilic Loading)

Best for: Basic biophysical studies or loading charged hydrophilic molecules via electrostatic interaction.

  • Weighing: Weigh an amount of LACA powder calculated to exceed the CMC by 10-fold (e.g., if CMC is 5 mM, aim for 50 mM).

  • Solvation: Add Phosphate Buffered Saline (PBS, pH 7.4).

    • Note: Ensure pH is > 6.[2]0. If using water, adjust pH with 0.1M NaOH.

  • Dispersion: Vortex vigorously for 2 minutes.

  • Equilibration: Sonicate in a bath sonicator for 15 minutes at 25°C to break up large aggregates and ensure a unimodal distribution.

  • Filtration: Filter through a 0.22 µm PVDF membrane to remove dust and large aggregates.

Method B: Thin-Film Hydration (For Hydrophobic Drug Loading)

Best for: Encapsulating hydrophobic drugs (e.g., Curcumin, Paclitaxel) into the micelle core.

  • Co-Solvency: Dissolve LACA (20 mg) and the hydrophobic drug (1-2 mg) in 5 mL of a volatile organic solvent (e.g., Ethanol or Methanol).

  • Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a thin, transparent film forms on the flask wall.

  • Drying: Place the flask in a vacuum desiccator overnight to remove residual solvent traces.

  • Hydration: Add 10 mL of pre-warmed PBS (pH 7.4) to the flask.

  • Self-Assembly: Rotate the flask at 60°C (above the phase transition temperature of the lipid tail) for 30 minutes. The film will peel off and form a micellar suspension.

  • Sizing: Probe sonicate (20% amplitude, 30s on/30s off) for 5 minutes on ice to reduce particle size.

  • Purification: Centrifuge at 10,000 rpm for 10 minutes to pellet unencapsulated drug. Collect the supernatant containing the drug-loaded micelles.

MicellePrep Start LACA + Hydrophobic Drug in Ethanol Evap Rotary Evaporation (Thin Film Formation) Start->Evap Hydration Hydrate with PBS (pH 7.4) Temp > 40°C Evap->Hydration Assembly Self-Assembly into Micelles (Hydrophobic Core Loading) Hydration->Assembly Critical Step Process Probe Sonication & Filtration (0.22 µm) Assembly->Process Final Purified Loaded Micelles Process->Final

Figure 2: Thin-film hydration workflow for hydrophobic drug encapsulation.

Characterization & Quality Control

ParameterMethodAcceptance Criteria
Hydrodynamic Diameter Dynamic Light Scattering (DLS)10 – 100 nm (PDI < 0.2)
Surface Charge Zeta Potential-20 to -40 mV (at pH 7.4)
Morphology Cryo-TEM / TEMSpherical, non-aggregated
Encapsulation Efficiency HPLC / UV-Vis> 80% (Drug dependent)
Stability Visual / DLS over 7 days< 10% change in size

Troubleshooting Matrix:

  • Precipitation: pH is likely too low. Adjust to pH 7.4–8.0.

  • Large Aggregates: Insufficient sonication or concentration is too high (causing rod-like micelle transition). Dilute and re-sonicate.

  • Low Drug Loading: Drug is too crystalline or not compatible with the lauroyl core. Try a co-surfactant (e.g., PEG-lipid).

References

  • Synthesis of N-Acyl Amino Acids: Infante, M. R., et al. "Synthesis and properties of N-acyl amino acids and peptides." Journal of the American Oil Chemists' Society, 1989. Link

  • Micelle Characterization (CMC): Kalyanasundaram, K., & Thomas, J. K.[7][8] "Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems." Journal of the American Chemical Society, 1977. Link

  • General Protocol for Polymeric/Surfactant Micelles: Torchilin, V. P. "Structure and design of polymeric surfactant-based drug delivery systems." Journal of Controlled Release, 2001. Link

  • 6-Aminocaproic Acid Properties: PubChem Compound Summary for CID 564, 6-Aminocaproic Acid. Link

Sources

High-performance liquid chromatography (HPLC) method for N-lauroyl-6-aminocaproic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantitative Analysis of N-lauroyl-6-aminocaproic acid using High-Performance Liquid Chromatography (HPLC)

Introduction: The Analytical Imperative for N-Acyl Amino Acids

This compound is a member of the N-acyl amino acid family, compounds characterized by a fatty acid (lauric acid) linked to an amino acid (6-aminocaproic acid) via an amide bond. These molecules are gaining significant traction in pharmaceuticals and cosmetics for their surfactant properties, biocompatibility, and potential roles in drug delivery systems. The precise quantification of this compound in raw materials, formulations, and biological matrices is critical for quality control, stability testing, and pharmacokinetic studies.

This application note presents a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the reliable determination of this compound. The methodology is designed to be straightforward, reproducible, and easily implemented in a typical analytical laboratory. We will delve into the rationale behind the chromatographic choices, provide a detailed step-by-step protocol, and outline the validation process according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Principle of the Method: Leveraging Physicochemical Properties for Separation

The analytical strategy is built upon the principles of reversed-phase chromatography, the most common mode of HPLC for the separation of small molecules.[3]

  • Analyte Characteristics : this compound is an amphipathic molecule. It possesses a long, non-polar C12 alkyl chain from the lauroyl group, which provides strong hydrophobic character. It also has a polar carboxylic acid head from the 6-aminocaproic acid moiety. This dual nature makes it an ideal candidate for RP-HPLC.

  • Mechanism of Separation : In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The non-polar lauroyl tail of the analyte will strongly interact with the C18 chains of the stationary phase. By using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, we can elute the analyte from the column. The higher the organic content of the mobile phase, the weaker the interaction and the faster the elution.

  • Controlling Peak Shape : The carboxylic acid group on the analyte has a pKa value that necessitates pH control of the mobile phase. If the mobile phase pH is near the analyte's pKa, the carboxyl group will exist in both protonated (-COOH) and deprotonated (-COO⁻) forms. This leads to poor peak shape (tailing) and shifting retention times. To ensure a single, stable form of the analyte and promote sharp, symmetrical peaks, the mobile phase is acidified (e.g., with formic or phosphoric acid) to a pH well below the pKa, ensuring the carboxyl group remains fully protonated and less polar.

  • Detection : this compound lacks a strong chromophore that would absorb light in the mid-UV range (e.g., 254 nm). However, the amide and carboxyl functional groups exhibit absorbance at low UV wavelengths.[4] Therefore, a UV detector set between 200-210 nm provides sufficient sensitivity for quantification.[5][6] For applications requiring higher sensitivity, pre-column derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride) can be employed, or alternative detection methods like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) may be considered.[7][8][9]

Materials and Instrumentation

Reagents and Chemicals
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (or Orthophosphoric acid), analytical grade

  • 0.45 µm Syringe filters (PTFE or other suitable material)

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and optimized parameters for the analysis. The causality for these choices is rooted in achieving a balance between resolution, analysis time, and sensitivity. A C18 column is selected for its strong retention of the hydrophobic lauroyl chain, while the mobile phase composition is optimized for efficient elution and sharp peak symmetry.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalentA standard, reliable HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector is required.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 phase provides the necessary hydrophobicity for retaining the analyte. The specified dimensions offer a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the mobile phase. Formic acid is added to control the pH and ensure the analyte's carboxyl group is protonated.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the column. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution properties in reversed-phase.
Gradient Program 0-15 min: 60% to 95% B; 15-17 min: 95% B; 17.1-20 min: 60% BA gradient elution is employed to ensure the analyte is eluted with a good peak shape within a reasonable time, while also cleaning the column of any more non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is slightly above ambient to ensure stability.
Detector UV/Vis Detector
Detection Wavelength 205 nmThis wavelength provides a good response for the amide and carboxyl groups in the absence of a stronger chromophore.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Accurate preparation of standards is fundamental to the quantitative accuracy of the method.

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of this compound reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of a diluent (e.g., 50:50 Acetonitrile:Water) and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly. This solution should be stored at 2-8 °C and can typically be used for up to one week.

  • Working Standard Preparation (e.g., for a 5-point calibration curve from 10-200 µg/mL):

    • Prepare a series of dilutions from the stock standard using the same diluent. For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute to volume.

    • Prepare at least five concentration levels to cover the expected range of the samples.

Protocol 2: Sample Preparation

The goal of sample preparation is to extract the analyte into a clean solution compatible with the HPLC mobile phase, free from particulates and interfering matrix components.[10]

  • For Solid Samples (e.g., powder formulations):

    • Accurately weigh a quantity of the sample powder equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent (50:50 Acetonitrile:Water).

    • Sonicate for 15 minutes to ensure complete dissolution of the analyte.

    • Allow the solution to cool to room temperature, then dilute to the mark with the diluent.

    • Mix thoroughly.

  • Filtration (Mandatory for all samples and standards):

    • Withdraw an aliquot of the prepared sample or standard solution.

    • Filter it through a 0.45 µm syringe filter into an HPLC vial. Discard the first ~0.5 mL of the filtrate to saturate the filter membrane.

    • This step is critical to prevent particulates from blocking the column and instrument tubing.

Analytical Workflow Visualization

The following diagram illustrates the complete analytical process from sample receipt to final report generation.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Weigh Sample or Reference Standard B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Sonicate to Ensure Complete Dissolution B->C D Dilute to Final Volume C->D E Filter through 0.45 µm Syringe Filter into Vial D->E F Place Vial in Autosampler E->F G Inject 10 µL onto HPLC System F->G H Acquire Data (Chromatogram at 205 nm) G->H I Integrate Peak Area of Analyte H->I J Generate Calibration Curve from Standards I->J K Calculate Sample Concentration J->K L Generate Final Report K->L

Caption: End-to-end workflow for HPLC analysis.

Method Validation: Ensuring Trustworthiness and Reliability

A validation study must be conducted to provide documented evidence that the analytical procedure is fit for its intended purpose.[11] The validation should be performed in accordance with ICH Q2(R2) guidelines.[1][2]

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be free from interference from placebo, impurities, or degradation products. Peak purity analysis (using a DAD/PDA detector) should pass.To ensure the signal measured is only from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).To assess the closeness of the experimental value to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate preparations of the same sample.To measure the method's precision under the same operating conditions over a short interval.
Precision (Intermediate) RSD ≤ 2.0% for analyses conducted on different days, by different analysts, or on different equipment.To demonstrate the reliability of the method under typical laboratory variations.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically RSD ≤ 10%). Signal-to-noise ratio should be > 10.To define the lower limit of the method's useful quantitative range.
Robustness The method should remain reliable under small, deliberate changes in parameters (e.g., ±2 °C in column temp, ±0.1 mL/min flow rate, ±2% mobile phase composition).To demonstrate the method's reliability during normal usage.
Validation Parameter Interrelationship

The following diagram shows how different validation parameters are interconnected to establish a reliable analytical method.

G Method Validated HPLC Method Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Agreement between measurements) Method->Precision Specificity Specificity (Selectivity for Analyte) Method->Specificity Robustness Robustness Method->Robustness Range Range Accuracy->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Precision->Range Linearity Linearity Linearity->Range Linearity->Range Range->Method LOQ LOQ LOQ->Method LOD LOD LOQ->LOD LOD->Method

Caption: Interconnectivity of ICH validation parameters.

Conclusion

The RP-HPLC method detailed in this application note provides a specific, accurate, and precise tool for the quantitative analysis of this compound. The use of a standard C18 column with a gradient elution and low-wavelength UV detection makes the method accessible and easy to implement. By following the outlined protocols for sample preparation and adhering to the principles of method validation, researchers, scientists, and drug development professionals can confidently generate reliable data for quality control and research applications.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column. SIELC. Retrieved from [Link]

  • Houchin, M. L., & Wrolstad, R. E. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Oregon State University. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu UK. Retrieved from [Link]

  • Chen, F. C., et al. (2014). Method of making 6-aminocaproic acid as active pharmaceutical ingredient. U.S. Patent No. 8,809,581 B2.
  • SIELC Technologies. (n.d.). 6-Aminocaproic acid. SIELC. Retrieved from [Link]

  • Samanidou, V., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4585. Retrieved from [Link]

  • Nefedova, L., et al. (2020). Development of RP HPLC Method for Aminocaproic Acid Determination in A Complex Nasal Drug. ScienceRise: Pharmaceutical Science, (5), 52-59. Retrieved from [Link]

  • ResearchGate. (2013). HPLC method and sample preparation for amino acids? Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Woo, K.-L., & Hwang, K.-I. (2015). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives. In Food Analysis (pp. 35-44). Springer. Retrieved from [Link]

  • Gupta, R. C., et al. (2013). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 70-80. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acryloyl 6-aminocaproic Acid. PubChem. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminocaproic acid. Retrieved from [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • DrugBank Online. (n.d.). 6 Aminocaproic Acid. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application Note: Optimization of PCR Specificity and Yield using N-Lauroyl-6-Aminocaproic Acid (C12-6ACA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the evaluation and optimization of N-lauroyl-6-aminocaproic acid (C12-6ACA) as a PCR enhancer.

While direct literature on this specific derivative in PCR is emerging or proprietary, this guide synthesizes the established mechanisms of anionic amino-acid based surfactants (like N-lauroyl sarcosine) and the specific properties of 6-aminocaproic acid (protease inhibition/lysine mimicry) to provide a scientifically rigorous protocol.

Abstract & Introduction

The sensitivity and reliability of Polymerase Chain Reaction (PCR) are frequently compromised by two factors: polymerase adsorption onto reaction vessel surfaces and inhibition by complex biological matrices. While non-ionic surfactants like Tween-20 are standard, they often fail to protect polymerases in the presence of strong anionic inhibitors or in microfluidic environments with high surface-to-volume ratios.

This compound (C12-6ACA) represents a class of anionic amino-acid based surfactants that offers a dual-action mechanism. Structurally analogous to N-lauroyl sarcosine (Sarkosyl) but featuring a longer hydrophobic spacer (caproic acid), C12-6ACA provides superior steric stabilization and reduced protein denaturation risks. This guide outlines the mechanism, preparation, and optimization protocol for utilizing C12-6ACA to enhance PCR performance, particularly for GC-rich templates and crude lysates.

Mechanism of Action

To effectively deploy C12-6ACA, one must understand its interaction with the PCR ecosystem. Unlike simple detergents, C12-6ACA functions through a tripartite mechanism:

  • Dynamic Surface Passivation: The amphiphilic nature of C12-6ACA allows it to rapidly coat the hydrophobic surfaces of polypropylene tubes or glass capillaries. The anionic head groups form a repulsive hydration layer, preventing the adsorption and subsequent inactivation of Taq polymerase.

  • Charge Neutralization of Inhibitors: In crude samples (e.g., blood, soil), positively charged inhibitors (polyamines, histones) can bind DNA. The anionic carboxyl group of C12-6ACA sequesters these cationic species, freeing the template.

  • Protease Stabilization (Theoretical): The head group, 6-aminocaproic acid, is a known lysine analog and protease inhibitor. In crude lysates, the surfactant may help inhibit specific proteases that would otherwise degrade the polymerase.

Molecular Interaction Pathway

PCR_Mechanism cluster_reaction PCR Reaction Mix Surfactant This compound (C12-6ACA) TubeWall Polypropylene/Glass Surface Surfactant->TubeWall Passivation Layer (Hydrophobic Tail) Taq Taq Polymerase Surfactant->Taq Steric Stabilization Inhibitor Cationic Inhibitors (e.g., Histones) Surfactant->Inhibitor Electrostatic Sequestration TubeWall->Taq Adsorption/Loss Result Enhanced Yield & Specificity Taq->Result Active Enzyme DNA Template DNA Inhibitor->DNA Binding/Blocking DNA->Result Accessible Template

Figure 1: Mechanistic action of C12-6ACA in preventing polymerase loss and sequestering inhibitors.

Experimental Protocol

Safety Note: C12-6ACA is an anionic surfactant. Handle stock solutions with gloves. Excess surfactant can inhibit PCR by lysing the polymerase; precise titration is critical.

Reagent Preparation

Stock Solution (10% w/v):

  • Weigh 1.0 g of this compound (High Purity >98%).

  • Dissolve in 8 mL of PCR-grade water.

  • Adjust pH to 8.0 using 1M NaOH (The acid form is insoluble; it must be converted to the sodium salt).

  • Adjust volume to 10 mL with water.

  • Filter sterilize (0.22 µm) and store at 4°C.

Optimization Matrix (Checkerboard Titration)

Because anionic surfactants interact with Mg²⁺ (a critical cofactor for Taq), the concentration of MgCl₂ must often be increased when using C12-6ACA.

Table 1: Recommended Titration Matrix

Reaction IDC12-6ACA Final Conc.MgCl₂ Final Conc.[1]Purpose
Control 0%1.5 mMBaseline Yield
A1 0.01%1.5 mMLow surfactant, Std Mg²⁺
A2 0.05%1.5 mMMed surfactant, Std Mg²⁺
A3 0.10%1.5 mMHigh surfactant, Std Mg²⁺
B1 0.01%2.5 mMLow surfactant, High Mg²⁺
B2 0.05%2.5 mMMed surfactant, High Mg²⁺
B3 0.10%2.5 mMHigh surfactant, High Mg²⁺
PCR Setup Protocol
  • Thaw all reagents on ice. Vortex C12-6ACA stock to ensure homogeneity.

  • Prepare Master Mix (minus template) according to Table 1.

  • Aliquot Master Mix into PCR tubes.

  • Add Template DNA (1 ng - 100 ng).

  • Run Thermal Cycling :

    • Initial Denaturation: 95°C for 3 min.

    • Cycling (30-35 cycles):

      • 95°C for 30 sec.

      • Annealing Temp (Tm - 5°C) for 30 sec.

      • 72°C for 1 min/kb.

    • Final Extension: 72°C for 5 min.

Results Interpretation & Troubleshooting

Expected Outcomes
  • Yield Enhancement: You should observe brighter bands in lanes A2 or B2 compared to the Control, specifically in low-copy number targets.

  • Specificity: If non-specific bands (smearing) are present in the Control, C12-6ACA often reduces this by preventing non-specific primer binding via charge repulsion.

Troubleshooting Guide
ObservationCauseCorrective Action
No Amplification (All Lanes) Surfactant inhibition of Taq.Reduce C12-6ACA to <0.01% or increase MgCl₂.
Precipitate in Tube Mg²⁺-Surfactant complex formation.Do not exceed 0.2% surfactant; add surfactant last to the mix.
Smearing Enzyme activity too high (stabilized).Reduce Taq units by 20% (surfactant increases effective activity).
Workflow Diagram

Workflow Start Start: PCR Optimization PrepStock Prepare 10% C12-6ACA Stock (Adjust pH to 8.0) Start->PrepStock DesignMatrix Design Mg2+ vs Surfactant Matrix (See Table 1) PrepStock->DesignMatrix RunPCR Execute Thermal Cycling DesignMatrix->RunPCR Analyze Gel Electrophoresis / qPCR RunPCR->Analyze Decision Band Intensity > Control? Analyze->Decision Success Protocol Validated: Scale Up Decision->Success Yes Fail Troubleshoot: Adjust Mg2+ or Dilute Surfactant Decision->Fail No Fail->DesignMatrix Iterate

Figure 2: Step-by-step workflow for validating C12-6ACA in a new PCR assay.

References

  • Surfactant Mechanisms in PCR

    • Title: "The improvement of PCR amplification pattern by PCR enhancers and formul
    • Source: ResearchG
    • Context: Discusses the role of surfactants and enhancers in thermostabilizing Taq.
  • Amino Acid Surfactants

    • Title: "Amino Acid-Based Surfactants."[2][3]

    • Source: ResearchG
    • Context: Details the synthesis and properties of surfactants derived from amino acids (like sarcosine and aminocaproic acid).
  • 6-Aminocaproic Acid Properties

    • Title: "6-Aminocaproic acid - Sigma-Aldrich Product Inform
    • Source: Sigma-Aldrich.[4]

    • Context: Describes the protease inhibitory properties and solubility of the head group molecule.
  • N-Lauroyl Sarcosine Analog

    • Title: "Experimental investigation of N-lauroyl sarcosine... as green surfactants."
    • Source: ResearchG
    • Context: Provides comparative data on the surface activity of N-lauroyl amino acid deriv

Sources

Troubleshooting & Optimization

Troubleshooting N-lauroyl-6-aminocaproic acid synthesis impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-lauroyl-6-aminocaproic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this N-acyl amino acid.

I. Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Q1: My reaction is incomplete, and I see a significant amount of unreacted 6-aminocaproic acid in my TLC/HPLC analysis. What could be the cause?

A1: Incomplete acylation is a frequent issue. Several factors can contribute to this problem. The primary causes are related to the reactivity of the acylating agent and the reaction conditions.

  • Probable Cause 1: Hydrolysis of Lauroyl Chloride. Lauroyl chloride is highly reactive and susceptible to hydrolysis, especially under the aqueous basic conditions of a typical Schotten-Baumann reaction.[1][2] If the lauroyl chloride hydrolyzes to lauric acid before it can react with the 6-aminocaproic acid, the reaction will not proceed to completion.

    • Solution:

      • Use Anhydrous Conditions: If possible, perform the reaction in an anhydrous aprotic solvent like THF with a non-aqueous base such as triethylamine (TEA).[1] This minimizes the premature hydrolysis of the lauroyl chloride.

      • Controlled Addition: Add the lauroyl chloride to the reaction mixture slowly and at a low temperature (e.g., 0-5 °C). This allows the acylation reaction to compete more effectively with hydrolysis.

      • Vigorous Stirring: In a biphasic system (e.g., water/organic solvent), ensure vigorous stirring to maximize the interfacial area where the reaction occurs, promoting the reaction between the amine and the acyl chloride.

  • Probable Cause 2: Insufficient Base. The Schotten-Baumann reaction generates hydrochloric acid (HCl) as a byproduct. This HCl will react with the amino group of the starting material or the added base.[3] If there is not enough base to neutralize the generated HCl and maintain a sufficiently high pH, the reaction will slow down or stop as the amine becomes protonated and non-nucleophilic.

    • Solution:

      • Stoichiometry of Base: Use at least two equivalents of base: one to deprotonate the amino acid and one to neutralize the HCl produced.

      • pH Monitoring: If using an aqueous system, monitor the pH of the reaction and add more base as needed to maintain a pH of 9-10.

  • Probable Cause 3: Poor Solubility of 6-Aminocaproic Acid. 6-Aminocaproic acid has limited solubility in many organic solvents.[4] If it is not sufficiently dissolved, the reaction rate will be slow.

    • Solution:

      • Solvent Selection: In a biphasic system, ensure the 6-aminocaproic acid is fully dissolved in the aqueous phase. For a non-aqueous system, consider using a co-solvent or a different solvent system where the amino acid has better solubility. A mixture of water and a miscible organic solvent can sometimes be effective.

Q2: My final product is an oily substance or a waxy solid that is difficult to purify. What are the likely impurities?

A2: The presence of an oily or waxy product often indicates the presence of unreacted starting materials or side products with low melting points.

  • Probable Cause 1: Lauric Acid. As mentioned in Q1, hydrolysis of lauroyl chloride produces lauric acid. Lauric acid is a waxy solid with a relatively low melting point, and its presence can make the product difficult to crystallize.

    • Solution:

      • Base Wash: During the workup, wash the organic layer with a mild aqueous base solution (e.g., 5% sodium bicarbonate or sodium carbonate solution). This will deprotonate the lauric acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

      • Column Chromatography: If a base wash is insufficient, column chromatography can effectively separate the more polar this compound from the less polar lauric acid.

  • Probable Cause 2: Unreacted Lauroyl Chloride. If the workup is not performed promptly or effectively, residual lauroyl chloride can contaminate the product.

    • Solution:

      • Quenching: At the end of the reaction, quench any remaining lauroyl chloride by adding a small amount of water or a dilute base solution and stirring for a short period.

  • Probable Cause 3: Dimer/Trimer of 6-Aminocaproic Acid. The starting material itself can contain oligomers, or they can form under certain conditions.[5] These will have different physical properties and can interfere with crystallization.

    • Solution:

      • Purity of Starting Material: Ensure the purity of the 6-aminocaproic acid before starting the reaction.

      • Purification of Final Product: Recrystallization or column chromatography of the final product can remove these oligomeric impurities.

Q3: I am observing a non-polar impurity in my TLC/HPLC analysis that does not correspond to my starting materials or expected product. What could it be?

A3: An unexpected non-polar impurity could be the result of a side reaction involving the lauroyl chloride.

  • Probable Cause: Formation of Laurone. In the presence of a base, lauroyl chloride can undergo a reaction to form laurone ([CH₃(CH₂)₁₀]₂CO), a ketone.[6] This is a very non-polar molecule.

    • Solution:

      • Controlled Base Addition: Add the base slowly to the reaction mixture to avoid high local concentrations that could promote this side reaction.

      • Temperature Control: Keep the reaction temperature low, as higher temperatures can favor side reactions.

      • Purification: Laurone can be separated from the desired product by column chromatography due to the significant difference in polarity.

II. Frequently Asked Questions (FAQs)

What is the typical reaction scheme for the synthesis of this compound?

The most common method is the Schotten-Baumann acylation of 6-aminocaproic acid with lauroyl chloride in the presence of a base.

Schotten-Baumann Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 6-aminocaproic acid 6-Aminocaproic Acid (H₂N(CH₂)₅COOH) Product This compound 6-aminocaproic acid->Product Acylation Lauroyl chloride Lauroyl Chloride (CH₃(CH₂)₁₀COCl) Lauroyl chloride->Product Base Base (e.g., NaOH, TEA) Base->Product Solvent Solvent (e.g., Water, THF) Solvent->Product Byproduct HCl

Caption: Schotten-Baumann synthesis of this compound.

What are the key parameters to control during the synthesis?
  • Temperature: Low temperatures (0-5 °C) are generally preferred to minimize side reactions, such as the hydrolysis of lauroyl chloride.

  • pH: In aqueous systems, maintaining a basic pH (9-10) is crucial for keeping the amine deprotonated and nucleophilic.

  • Stoichiometry: A slight excess of the acylating agent (lauroyl chloride) may be used to drive the reaction to completion, but a large excess should be avoided to simplify purification. At least two equivalents of base are recommended.

  • Stirring: Vigorous stirring is essential in biphasic systems to ensure efficient mixing of the reactants.

How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of a non-polar and a polar solvent, such as hexane/ethyl acetate with a small amount of acetic acid to ensure the carboxylic acid groups are protonated. The exact ratio will need to be optimized.

  • Visualization: The product and lauroyl chloride can often be visualized under UV light if they contain a chromophore, or by staining with potassium permanganate. Unreacted 6-aminocaproic acid can be visualized by staining with ninhydrin, which reacts with primary amines to produce a purple spot.[7][8] The disappearance of the 6-aminocaproic acid spot indicates the reaction is complete.

What analytical techniques are recommended for final product characterization and purity assessment?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product.[11][12] A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water and an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.

III. Experimental Protocols

Protocol 1: Synthesis of this compound (Schotten-Baumann Conditions)
  • Dissolve 6-aminocaproic acid (1 equivalent) in a 1 M sodium hydroxide solution (2.5 equivalents) in water.

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Dissolve lauroyl chloride (1.05 equivalents) in a water-miscible organic solvent like tetrahydrofuran (THF) or acetone.

  • Add the lauroyl chloride solution dropwise to the cold amino acid solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the 6-aminocaproic acid is consumed.

  • Acidify the reaction mixture to pH 2-3 with cold 1 M HCl. A white precipitate of the product should form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove salts.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or acetone/hexane.[13]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Troubleshooting Workflow

Troubleshooting Workflow start Reaction Complete? incomplete Incomplete Reaction start->incomplete No complete Reaction Complete start->complete Yes check_hydrolysis Check for Lauroyl Chloride Hydrolysis incomplete->check_hydrolysis check_base Insufficient Base? check_hydrolysis->check_base No use_anhydrous Use Anhydrous Conditions check_hydrolysis->use_anhydrous Yes check_solubility Poor Solubility? check_base->check_solubility No add_more_base Add More Base / Monitor pH check_base->add_more_base Yes change_solvent Change Solvent System check_solubility->change_solvent Yes workup Proceed to Workup complete->workup oily_product Oily/Waxy Product? workup->oily_product pure_solid Pure Crystalline Solid oily_product->pure_solid No lauric_acid Lauric Acid Impurity? oily_product->lauric_acid Yes base_wash Perform Base Wash lauric_acid->base_wash chromatography Column Chromatography base_wash->chromatography If still impure

Sources

Optimizing N-lauroyl-6-aminocaproic acid concentration for protein stabilization

[1]

Executive Summary

This compound (LACA) is an N-acylated amino acid surfactant.[1] Unlike harsh detergents (e.g., SDS) that denature proteins, LACA belongs to a class of "mild" surfactants often used as permeation enhancers or stabilizers.[1] Its mechanism involves shielding hydrophobic patches on protein surfaces to prevent aggregation. However, its efficacy is non-linear: too little fails to prevent aggregation; too much can induce unfolding or micellar incompatibility.[1]

This guide provides a self-validating workflow to find the "Sweet Spot"—the concentration window where stabilization is maximized without compromising protein integrity.

Part 1: The Optimization Workflow (Visualized)

The following diagram outlines the logical progression for determining the optimal LACA concentration. Do not skip the CMC determination; it is the baseline for all subsequent decisions.

LACA_Optimization_WorkflowStartStart: LACA FormulationStep1Step 1: Solubility & pH Adjustment(Convert Acid to Salt Form)Start->Step1Step2Step 2: Determine CMC(Critical Micelle Concentration)Step1->Step2 Clear SolutionDecision1Is CMC Defined?Step2->Decision1Decision1->Step2 No (Re-evaluate pH/Temp)Step3Step 3: Screen Concentrations(0.5x, 1x, 2x, 5x, 10x CMC)Decision1->Step3 YesStep4Step 4: Thermal Stress Testing(Agitation / Freeze-Thaw)Step3->Step4ValidationStep 5: Analytical Validation(SEC-HPLC / DLS)Step4->Validation

Figure 1: Step-by-step optimization workflow for this compound. Note that CMC determination is the critical "Go/No-Go" gate.

Part 2: Troubleshooting Guides & FAQs

Section 1: Solubility & Preparation (The Foundation)

Q1: My LACA powder is not dissolving in the buffer. It floats or forms a cloudy suspension. What is wrong? Diagnosis: You are likely attempting to dissolve the acid form of LACA in a neutral or acidic buffer. The free acid has low solubility due to the hydrophobic lauroyl tail. The Fix:

  • Alkaline Dissolution: Dissolve LACA in a small volume of dilute NaOH (0.1 M) or high pH buffer (pH > 8.0) first. This converts the carboxylic acid to its ionized salt form (Sodium N-lauroyl-6-aminocaproate), which is water-soluble.[1]

  • Back-Titration: Once dissolved, slowly lower the pH to your target formulation pH (e.g., pH 7.4).

  • Warning: If your target pH is < 5.0, LACA may re-precipitate.[1]

Q2: How do I calculate the Critical Micelle Concentration (CMC) for my specific buffer? Context: Literature values for CMC vary by ionic strength and temperature. You must measure it in your specific buffer. Protocol (Pyrene Fluorescence Method):

  • Prepare a stock solution of Pyrene (0.5 µM final concentration).

  • Prepare a dilution series of LACA (e.g., 0.01 mM to 50 mM).[1]

  • Measure fluorescence emission ratio (

    
    ) at 373 nm and 384 nm.
    
  • Plot: Ratio vs. Log[LACA]. The inflection point is the CMC.[2]

  • Why this matters: Below CMC, LACA exists as monomers (binding to protein).[1] Above CMC, micelles form.[1][3] Stabilization usually occurs slightly above the CMC.

Section 2: Stability Optimization (The Core)

Q3: I see increased aggregation after adding LACA. Isn't it supposed to stabilize? Diagnosis: This is a classic symptom of "Surfactant-Induced Denaturation."[1] Mechanism: At very high concentrations (>> CMC), the surfactant detergent-like activity strips structural water or binds to the internal hydrophobic core of the protein, causing unfolding. Troubleshooting Matrix:

ObservationLACA ConcentrationProbable CauseCorrective Action
Gross Precipitation Low (< CMC)Hydrophobic bridgingIncrease LACA to > CMC to ensure full surface coverage.[1]
Opalescence/Cloudiness High (> 10x CMC)Phase separation / CoacervationReduce LACA; check compatibility with salts (high salt lowers cloud point).[1]
Soluble Aggregates (SEC) High (> 10x CMC)Protein unfoldingTitrate down.[1] Target 1.5x – 3x CMC range.[1]
Loss of Activity VariableActive site blockageCheck if LACA binds to the active site (competitive inhibition).

Q4: What is the recommended starting concentration range for screening? Recommendation: Do not pick random percentages. Screen based on Molar Ratios and CMC multiples.

  • Low: 0.5x CMC (Monolayer coverage, potential bridging risk).[1]

  • Medium: 1.5x - 2.0x CMC (Micellar reservoir, usually optimal).[1]

  • High: 5.0x CMC (Maximum solubilization, risk of denaturation).[1]

Section 3: Analytical Interference

Q5: My HPLC peaks are broader or shifting when LACA is present. Is the protein degrading? Diagnosis: Not necessarily. LACA is an amphiphilic molecule that can interact with C18 or SEC columns, potentially modifying the stationary phase or forming ion pairs with the protein. The Fix:

  • SEC Columns: Ensure your mobile phase contains a low concentration of LACA (e.g., 0.05%) or a competing salt (150 mM NaCl) to prevent non-specific adsorption.[1]

  • RP-HPLC: LACA will elute as a hydrophobic peak.[1] Ensure your gradient washes it out (usually high organic phase) to prevent carryover to the next run.

Part 3: Mechanism of Action (Visualized)

Understanding how LACA stabilizes your protein allows you to predict failure modes.

LACA_MechanismProteinNative Protein(Hydrophobic Patches Exposed)BindingHydrophobic Shielding(Stabilization)Protein->Binding + LACA (Optimal)UnfoldingCore Penetration(Denaturation)Protein->Unfolding + LACA (Excessive)LACA_MonomerLACA Monomers(< CMC)LACA_Monomer->BindingLACA_MicelleLACA Micelles(> CMC)LACA_Micelle->Unfolding High DetergencyBinding->LACA_Micelle Excess LACA(Reservoir Effect)

Figure 2: Mechanistic pathways.[1] Optimal stabilization occurs when monomers shield hydrophobic patches (Blue path).[1] Excessive concentration leads to core penetration and unfolding (Red path).

References

  • Critical Micelle Concentration Determination: Palmieri, G. F., et al. (2020).[1][3][4][5] "Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?" Langmuir. Available at: [Link] Relevance: Provides the mathematical "second-derivative" method for accurately determining CMC, essential for Step 2 of the workflow.

  • Surfactant-Protein Interactions: Otzen, D. E. (2011).[1] "Protein-surfactant interactions: a tale of many states." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[1] Available at: [Link] Relevance: Explains the mechanism of surfactant-induced unfolding vs. stabilization (Figure 2 grounding).

  • Chemical Properties of 6-Aminocaproic Acid (Core Structure): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564, 6-Aminocaproic acid.[1] Available at: [Link] Relevance: Provides solubility and pKa data for the headgroup, supporting the pH adjustment protocols in Section 1.

  • General Surfactant Screening Protocols: Kishore, R. S., et al. (2011).[1] "The degradation of polysorbates 20 and 80 and its potential impact on the stability of biotherapeutics." Pharm Res. Available at: [Link] Relevance: While specific to Polysorbates, this paper establishes the industry standard for "Stress Testing" (agitation/oxidation) referenced in Step 4.

Technical Support Center: Solubilization & Stability of N-Lauroyl-6-Aminocaproic Acid (LACA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of Precipitation

N-lauroyl-6-aminocaproic acid (LACA) is widely utilized as a permeation enhancer and surfactant in drug delivery systems. Unlike its parent compound, 6-aminocaproic acid (which is highly water-soluble), LACA possesses a hydrophobic C12 (lauroyl) tail attached to the amino group. This modification transforms the molecule into an anionic surfactant with distinct physicochemical boundaries.

Why does it precipitate? Precipitation events are almost exclusively driven by three physicochemical failures:

  • Protonation (pH < pKa): At neutral or acidic pH, the carboxyl head group becomes protonated, neutralizing the charge and causing the hydrophobic tails to aggregate (precipitate).

  • Krafft Point Failure: Below a critical temperature (Krafft point), the solubility of the surfactant monomers drops below the Critical Micelle Concentration (CMC), leading to crystallization.

  • Divalent Cation Bridging: In the presence of Ca²⁺ or Mg²⁺ (common in PBS or cell culture media), LACA forms insoluble "soap scum" complexes.

The Gold Standard Solubilization Protocol

Do not attempt to dissolve LACA directly in neutral buffer (e.g., PBS pH 7.4). It will likely form a cloudy suspension that is difficult to clarify.

Step-by-Step Workflow
  • Weighing: Weigh the required amount of this compound powder.

  • Alkaline Dissolution (Critical Step):

    • Add 0.1 M NaOH (or KOH) to the powder. The volume should be ~80% of your final target volume.

    • Rationale: This ensures the pH is well above the pKa (~4.8), forcing the molecule into its ionized, soluble state (LACA⁻ Na⁺).

  • Warming: Heat the solution to 37°C - 40°C while stirring.

    • Rationale: This ensures you are operating above the Krafft point, facilitating micelle formation.

  • Stabilization: Once clear, add your buffer concentrate (e.g., 10x Phosphate buffer) to reach the desired ionic strength.

  • pH Adjustment: Carefully titrate the pH down to your target (e.g., 7.4) using dilute HCl.

    • Warning: Do not overshoot below pH 6.5. If you see cloudiness, stop and add NaOH immediately.

  • Filtration: Filter sterilize using a PES (Polyethersulfone) membrane. Avoid Nylon, which can bind surfactants.

Troubleshooting & FAQs
Category A: pH & Stability Issues

Q: My solution was clear at pH 8.0, but turned cloudy when I adjusted it to pH 7.4. Why? A: You are likely hovering too close to the solubility boundary . While the theoretical pKa of the carboxyl group is ~4.8, the apparent pKa in a surfactant micelle surface can shift significantly (often up to 1-2 pH units higher) due to electrostatic repulsion between head groups.

  • Fix: Maintain pH > 7.4. If you must work at pH 7.0-7.4, increase the temperature to 37°C or add a co-solvent (e.g., 5-10% Ethanol or Propylene Glycol) to stabilize the monomers.

Q: Can I store the stock solution in the fridge (4°C)? A: No. LACA is an anionic surfactant with a Krafft point likely near room temperature. At 4°C, the solubility of the monomer drops drastically, causing the surfactant to crystallize out of solution.

  • Fix: Store stock solutions at Room Temperature (20-25°C) . If precipitation occurs, warm to 37°C and vortex to redissolve before use.

Category B: Buffer Compatibility

Q: I added the LACA solution to cell culture media (DMEM), and it precipitated immediately. A: This is caused by Calcium/Magnesium bridging . DMEM contains ~1.8 mM Ca²⁺. The carboxylate head groups of LACA bind to Ca²⁺, forming a highly insoluble salt (Ca(LACA)₂), similar to soap scum.

  • Fix:

    • Use Ca²⁺/Mg²⁺-free buffers (e.g., PBS without calcium/magnesium) for the initial dilution.

    • If divalent cations are required, you must use a chelating agent (e.g., EDTA) or keep the LACA concentration below its solubility product limit (experimentally determined, but typically < 1 mM in the presence of calcium).

Visualizing the Mechanism
Figure 1: Solubilization Decision Tree

SolubilizationWorkflow Start Start: Solid LACA Powder DirectBuffer Attempt: Dissolve in PBS (pH 7.4) Start->DirectBuffer Incorrect AlkalineStart Correct: Dissolve in 0.1M NaOH Start->AlkalineStart Recommended Cloudy Result: Cloudy / Precipitate (Protonation/Krafft Issue) DirectBuffer->Cloudy Heat Step: Heat to 37°C AlkalineStart->Heat Cloudy->AlkalineStart Rescue: Add NaOH ClearSol Result: Clear Solution (Ionized Form) Adjust Step: Adjust pH to 7.4 (Dropwise HCl) ClearSol->Adjust Heat->ClearSol Final Final: Stable LACA Solution Adjust->Final

Caption: Figure 1. The critical path for solubilizing this compound involves initial alkaline dissolution to ensure full ionization.

Figure 2: Precipitation Mechanisms

PrecipMechanism Soluble Soluble Micelles (pH > pKa, T > Krafft) Protonation Acidic Shift (pH < 6.0) Soluble->Protonation Cooling Cooling (T < 20°C) Soluble->Cooling Calcium Add Ca++ / Mg++ Soluble->Calcium PrecipAcid Solid: Fatty Acid Form (Protonated) Protonation->PrecipAcid PrecipCold Solid: Crystalline Hydrate (Krafft Failure) Cooling->PrecipCold PrecipSoap Solid: Calcium Soap (Insoluble Salt) Calcium->PrecipSoap

Caption: Figure 2. The three primary drivers of LACA instability: pH drop, temperature drop, and divalent cation interaction.

Physicochemical Data Summary
ParameterValue / CharacteristicImplication for Protocol
Molecular Structure C12 Tail + C6 Amino Acid LinkerAnionic Surfactant (Amphiphilic)
pKa (Carboxyl) ~4.8 (Theoretical)Keep pH > 7.0 to ensure solubility.[1]
Krafft Point ~20-25°C (Estimated)Do not refrigerate. Store at RT.
CMC ~5-15 mM (Estimated)Micelles form above this concentration.
Calcium Tolerance Very LowIncompatible with standard DMEM/RPMI.
References
  • Bordes, R., et al. (2010). "Amino acid based surfactants – a review." Advances in Colloid and Interface Science. Link (Context: General properties of N-acyl amino acid surfactants).

  • Ohta, A., et al. (2003).[2] "Krafft temperature and enthalpy of solution of N-acyl amino acid surfactants." ResearchGate. Link (Context: Krafft point behavior of N-acyl amino acids).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 564, 6-Aminocaproic acid." PubChem. Link (Context: Base molecule properties, distinguishing from N-lauroyl derivative).

  • Infante, M.R., et al. (2004).[2] "Green amino acid-based surfactants."[2] Green Chemistry. Link (Context: Synthesis and solubility profiles).

Sources

Technical Support Center: Optimizing the Synthesis of N-lauroyl-6-aminocaproic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-lauroyl-6-aminocaproic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and product purity. As experienced application scientists, we understand the nuances of synthetic chemistry and aim to provide you with practical, field-proven insights to overcome common challenges in your experiments.

I. Overview of this compound Synthesis

This compound is typically synthesized via the Schotten-Baumann reaction, a well-established method for the N-acylation of amino acids.[1] This reaction involves the condensation of 6-aminocaproic acid with lauroyl chloride in a biphasic solvent system, typically water and an organic solvent, in the presence of a base to neutralize the hydrochloric acid byproduct.[1] While the reaction is robust, optimizing the yield and purity requires careful control of several parameters.

This guide will walk you through potential pitfalls and provide solutions to common issues encountered during the synthesis, purification, and characterization of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A low yield in the synthesis of this compound can stem from several factors. Let's break down the most common culprits and how to address them.

Potential Causes and Solutions for Low Yield

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, inadequate mixing, or suboptimal temperature.- Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). - Improve Mixing: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. - Optimize Temperature: While the reaction is often run at room temperature, gentle heating (40-50°C) may improve the rate. However, be cautious of potential side reactions at higher temperatures.
Hydrolysis of Lauroyl Chloride Lauroyl chloride is highly reactive and can be hydrolyzed by water, especially under basic conditions, to form lauric acid.[2][3][4] This side reaction consumes your acylating agent and reduces the yield of the desired product.- Control pH: Maintain the pH of the aqueous phase within the optimal range (typically pH 8-10 for similar reactions) to facilitate the reaction of the amine group without excessively promoting hydrolysis of the acyl chloride.[5] - Slow Addition of Lauroyl Chloride: Add the lauroyl chloride solution dropwise to the reaction mixture to ensure it reacts with the 6-aminocaproic acid before it has a chance to hydrolyze.
Side Reactions of 6-Aminocaproic Acid Under certain conditions, 6-aminocaproic acid can undergo self-condensation to form dimers, trimers, or cyclize to form caprolactam.- Control Temperature: Avoid excessive heating, as higher temperatures can promote these side reactions. - Maintain Appropriate pH: A highly basic environment can favor these side reactions.
Product Loss During Workup and Purification The product may be lost during extraction or recrystallization steps.- Optimize Extraction: Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Careful Recrystallization: Choose a suitable solvent system for recrystallization to maximize crystal recovery.

III. Experimental Protocols

Here, we provide a detailed, step-by-step methodology for the synthesis of this compound based on the Schotten-Baumann reaction, along with a purification protocol.

A. Synthesis of this compound

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 6-Aminocaproic acid

  • Lauroyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or another suitable organic solvent

  • Hydrochloric acid (HCl) for acidification

  • Deionized water

Procedure:

  • Dissolve 6-Aminocaproic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-aminocaproic acid in a 1 M aqueous solution of sodium hydroxide. The molar ratio of 6-aminocaproic acid to NaOH should be approximately 1:2 to ensure the amino acid is in its deprotonated, more nucleophilic form and to neutralize the HCl generated during the reaction.

  • Prepare Lauroyl Chloride Solution: In a separate beaker, dissolve lauroyl chloride in an equal volume of dichloromethane. A slight excess of lauroyl chloride (e.g., 1.1 equivalents relative to 6-aminocaproic acid) is often used to ensure complete conversion of the amino acid.

  • Reaction Setup: Place the flask containing the 6-aminocaproic acid solution in an ice bath to maintain a low temperature (0-5°C) during the addition of lauroyl chloride. This helps to control the exothermic reaction and minimize the hydrolysis of the acyl chloride.

  • Addition of Lauroyl Chloride: Slowly add the lauroyl chloride solution to the vigorously stirred 6-aminocaproic acid solution over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with a dilute HCl solution to remove any unreacted 6-aminocaproic acid and then with brine.

    • Acidify the aqueous layer with concentrated HCl to a pH of 2-3 to precipitate the this compound.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

B. Purification by Recrystallization

Recrystallization is a common method for purifying the crude this compound.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system. For N-acyl amino acids, common solvents for recrystallization include ethanol, acetone, or mixtures of ethanol/water or acetone/water. The ideal solvent should dissolve the compound at an elevated temperature but not at room temperature.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry them under vacuum.

IV. Frequently Asked Questions (FAQs)

Q2: What is the optimal pH for the Schotten-Baumann reaction in this synthesis?

The optimal pH is a critical parameter. For the acylation of amino acids, a pH range of 8-10 is generally effective.[5] This pH is high enough to deprotonate the amino group, making it a more potent nucleophile, but not so high as to cause excessive hydrolysis of the lauroyl chloride. It is advisable to monitor and adjust the pH throughout the addition of the acyl chloride.

Q3: Can I use a different base instead of sodium hydroxide?

Yes, other bases such as potassium hydroxide or sodium carbonate can be used. The key is to use a base that is strong enough to maintain the desired pH and neutralize the generated HCl.

Q4: What are the key analytical techniques to characterize the final product?

To confirm the structure and purity of your this compound, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic peaks for the methylene protons of the lauroyl chain, the methylene protons of the caproic acid backbone, and an amide proton. The chemical shifts will be indicative of their chemical environment.

    • ¹³C NMR: This will show distinct signals for the carbonyl carbons (amide and carboxylic acid), as well as the aliphatic carbons of both the lauroyl and caproic acid moieties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid, and the C-H stretches of the aliphatic chains.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Q5: What are some potential side products I should be aware of?

Besides the unreacted starting materials, potential side products include:

  • Lauric acid: From the hydrolysis of lauroyl chloride.[2][3][4]

  • 6-Aminocaproic acid dimer/trimer/caprolactam: From self-condensation or cyclization of the starting amino acid.

  • Diacylated product: Although less likely with a primary amine, it's a possibility to consider if reaction conditions are not well-controlled.

V. Visualizing the Process

To further clarify the experimental workflow and the chemical transformation, the following diagrams are provided.

Reaction Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 6-Aminocaproic Acid in aqueous NaOH C Slowly add Lauroyl Chloride solution to 6-Aminocaproic Acid solution at 0-5°C A->C B Dissolve Lauroyl Chloride in organic solvent B->C D Stir at room temperature for 2-4 hours C->D E Separate layers D->E F Acidify aqueous layer to precipitate product E->F G Filter and dry crude product F->G H Recrystallize from appropriate solvent G->H I Isolate and dry pure This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

SchottenBaumann cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 6-Aminocaproic Acid (in base) Int Tetrahedral Intermediate R1->Int Nucleophilic Attack R2 Lauroyl Chloride R2->Int P1 This compound Int->P1 Elimination of Cl- P2 Chloride Ion Int->P2

Caption: Simplified mechanism of the Schotten-Baumann reaction.

VI. References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.

  • CN105152957B - The synthetic method of laurel acyl amino acid sodium - Google Patents. (n.d.). Retrieved February 8, 2024, from

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved February 8, 2024, from [Link]

  • Hydrolysis of acyl chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • CN108752228B - Preparation method and application of N-lauroyl-L-alanine - Google Patents. (n.d.). Retrieved February 8, 2024, from

  • Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

Sources

Technical Support Center: N-Lauroyl-6-Aminocaproic Acid (N-LACA) Interference Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nature of the Interferent

N-lauroyl-6-aminocaproic acid (referred to herein as N-LACA ) is a synthetic surfactant often encountered in drug formulations as a transdermal penetration enhancer or solubilizing agent.

Crucial Distinction: Do not confuse N-LACA with its parent molecule, 6-aminocaproic acid (EACA) .

  • EACA: A zwitterionic lysine analogue used clinically to inhibit fibrinolysis. It is highly water-soluble and generally non-interfering in standard assays.

  • N-LACA: An anionic surfactant formed by acylation of EACA with lauric acid (C12). It possesses a hydrophobic tail and a hydrophilic carboxylic head group.

Why it interferes: As an amphiphilic molecule, N-LACA forms micelles above its Critical Micelle Concentration (CMC). These micelles can:

  • Denature proteins by disrupting hydrophobic cores.

  • Lyse cell membranes , causing catastrophic failure in cell-based viability assays.

  • Complex with dye reagents , leading to false signals in colorimetric assays.

Troubleshooting Guide: Protein Quantification Assays

Scenario: You are quantifying protein concentration in a formulation buffer containing N-LACA.

Q: Which protein assay should I use?

Recommendation: BCA Assay (Bicinchoninic Acid) .

Scientific Rationale:

  • Bradford Assay (Coomassie Blue): INCOMPATIBLE.

    • Mechanism:[1][2] The Coomassie dye binds to the hydrophobic tail of N-LACA (and other surfactants like SDS), causing a shift to blue (595 nm) regardless of protein concentration. This results in massive background noise and false-positive readings.

  • BCA Assay: COMPATIBLE (with limits).

    • Mechanism:[1][2][3] The BCA reaction relies on the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds in an alkaline environment. While N-LACA is anionic, it lacks the reducing potential to trigger the copper reaction significantly, unlike reducing agents (DTT, mercaptoethanol).

    • Limit: N-LACA is generally tolerated up to ~1% (w/v), though you must validate this limit for your specific buffer system.

Protocol: Validating N-LACA Tolerance in BCA
  • Prepare a Spike Control:

    • Sample A: BSA Standard (1 mg/mL) in PBS.

    • Sample B: BSA Standard (1 mg/mL) in PBS + [N-LACA Concentration of Sample].

  • Run Assay: Perform standard BCA protocol at 37°C for 30 mins.

  • Calculate Recovery:

    
    
    
  • Decision: If Recovery is between 90-110%, the interference is negligible. If >110% or <90%, perform Sample Dilution or Detergent Removal (see Section 4).

Data Summary: Assay Compatibility Matrix
Assay TypeCompatibility with N-LACAMechanism of Interference
Bradford (Coomassie) High Interference Dye-surfactant complex formation (False High).
BCA Compatible (High Tolerance)Minimal interaction with Copper reduction.
Lowry Moderate Interference Precipitate formation with potassium ions/Folin reagent.
UV (280 nm) Variable Micellar light scattering can increase Absorbance.

Troubleshooting Guide: Enzymatic & Cell-Based Assays

Q: My enzyme activity is zero in the presence of N-LACA. Is it an inhibitor?

Answer: Likely No (not a classical active-site inhibitor). It is likely a Denaturant .

Mechanism: N-LACA acts similarly to SDS. It binds to the hydrophobic core of globular proteins, inducing unfolding.

  • Diagnostic: If activity is restored after significant dilution (below CMC) or removal of N-LACA, the inhibition was reversible denaturation or micellar sequestration of the substrate.

Q: I see high toxicity in my cell culture. Is N-LACA toxic?

Answer: Yes, it is cytolytic. N-LACA is designed to disrupt lipid bilayers (stratum corneum). In cell culture, it will disrupt the plasma membrane.

  • LDH Release Assay: Will show 100% toxicity (False positive for drug toxicity, True positive for membrane lysis).

  • MTT/MTS Assay: Metabolic activity will drop to zero as cells lyse.

Mitigation Strategy: You cannot "block" this interference. You must remove N-LACA before applying the sample to cells, or use a concentration significantly below its Critical Micelle Concentration (CMC).

Visualizing the Interference Logic

The following diagram illustrates the decision matrix for handling N-LACA containing samples.

LACA_Interference_Workflow Start Sample Contains This compound Decision_Assay Select Assay Type Start->Decision_Assay Path_Protein Protein Quantitation Decision_Assay->Path_Protein Path_Enzyme Enzymatic/Cell Assay Decision_Assay->Path_Enzyme Bradford Bradford Assay Path_Protein->Bradford Avoid BCA BCA Assay Path_Protein->BCA Preferred Check_Conc Is Concentration > CMC? Path_Enzyme->Check_Conc Result_Bradford FAIL: Dye-Surfactant Complex (False High) Bradford->Result_Bradford Result_BCA PASS: Valid Data (Check Limits) BCA->Result_BCA Result_Lysis FAIL: Membrane Lysis / Protein Denaturation Check_Conc->Result_Lysis Yes Mitigation REQUIRED ACTION: 1. Dilution < CMC 2. Solid Phase Extraction (SPE) 3. Dialysis Check_Conc->Mitigation If Yes

Caption: Decision matrix for selecting compatible assays and troubleshooting interference caused by N-LACA surfactant properties.

Removal Protocols

If N-LACA interference persists, it must be removed. Note that Dialysis is often ineffective for surfactants with low CMCs because micelles do not pass through the membrane pores.

Protocol A: Acetone Precipitation (For Protein Samples)

Best for: Preparing samples for Western Blot or BCA where protein denaturation is acceptable.

  • Add 4 volumes of cold (-20°C) acetone to 1 volume of N-LACA containing sample.

  • Vortex and incubate at -20°C for 60 minutes.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Result: Protein precipitates into a pellet; N-LACA remains in the acetone supernatant.

  • Decant supernatant and air-dry the pellet. Resolubilize in N-LACA-free buffer.

Protocol B: Detergent Removal Spin Columns (Resin-Based)

Best for: Keeping proteins native for enzymatic assays.

  • Use a commercial detergent removal resin (e.g., Extracti-Gel or similar affinity resins).

  • Equilibrate column with N-LACA-free buffer.

  • Apply sample.[1][4][5] The hydrophobic tail of N-LACA binds to the resin.

  • Elute protein.

  • Validation: Measure absorbance at 205 nm (peptide bond) vs. 280 nm to confirm protein recovery and surfactant removal.

References

  • Citation Context: Establishes the mechanism of Coomassie dye binding to detergents and the robustness of BCA chemistry against surfactants.
  • G-Biosciences. (2015).[6] How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]

    • Citation Context: Provides general protocols for handling detergent interference in Bradford and Lowry assays.
  • National Institutes of Health (NIH) / PubChem. (n.d.). Aminocaproic Acid Compound Summary. Retrieved from [Link]

    • Citation Context: Used to distinguish the parent molecule (EACA)
  • Bio-Rad Laboratories. (n.d.). Protein Assay Compatibility Table. Retrieved from [Link]

    • Citation Context: Authoritative source on surfactant limits (e.g., SDS, Triton) in Bradford/BCA assays, serving as the benchmark for N-LACA behavior.

Sources

Technical Support: Removal of Residual N-Lauroyl-6-Aminocaproic Acid (LACA)

[1]

Ticket ID: #LACA-REM-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Purification Division[1]

Executive Summary & Molecule Profile[1][2]

User Query: "I have residual N-lauroyl-6-aminocaproic acid in my sample. How do I remove it?"

The Challenge: this compound (LACA) is an amino acid-based anionic surfactant often used as a permeation enhancer or solubility aid.[1] Its removal is complicated by its amphiphilic nature: it possesses a hydrophobic C12 (lauroyl) tail and a hydrophilic carboxylic acid head group.[1]

To successfully remove LACA, you must exploit its physicochemical "handles":

  • The Charge: It is anionic (negatively charged) at neutral pH (pKa ~4.4).[1]

  • The Tail: It is hydrophobic (fatty acid-like).[1]

  • The Aggregate: It forms micelles above its Critical Micelle Concentration (CMC), typically in the low millimolar range (1–5 mM).

Molecule Specifications:

Property Value Implication for Removal
Structure C12 Fatty Chain + Amino Acid Linker Amphiphilic; binds hydrophobic pockets of proteins.[1]
Charge State Anionic at pH > 4.5 Binds strongly to Anion Exchange (AEX) resins.[1]
pKa (-COOH) ~4.4 [1, 2] Becomes insoluble/extractable at pH < 4.[1]0.
Solubility Water (as salt), Methanol, DMSO Organic solvent extraction is viable for robust samples.

| Detection | Non-chromophoric | Requires ELSD, CAD, or LC-MS (UV 214nm is weak/non-specific). |

Decision Matrix: Selecting Your Protocol

Do not proceed blindly. Use this logic tree to select the method that preserves your target molecule while eliminating LACA.

RemovalStrategyStartTarget Molecule Type?ProteinProtein / BiologicStart->ProteinSmallMolSmall Molecule / PeptideStart->SmallMolStabilityIs Protein Acid Stable?Protein->StabilityMethodCMethod C: Acid Precipitation(pH Shift)SmallMol->MethodCIf Acid StableMethodDMethod D: RP-HPLC / SPESmallMol->MethodDStandardChargeTarget pI > 7.0?Stability->ChargeNo (Sensitive)Stability->MethodCYes (Robust)MethodAMethod A: Hydrophobic Adsorption(Bio-Beads/HIC)Charge->MethodANo (Anionic Protein)MethodBMethod B: Anion Exchange(Flow-through Mode)Charge->MethodBYes (Cationic Protein)

Figure 1: Decision matrix for selecting the optimal LACA removal strategy based on target stability and charge.

Removal Protocols

Method A: Hydrophobic Adsorption (The "Gentle" Approach)

Best for: Sensitive proteins, enzymes, or complex mixtures where pH shifts are forbidden.

Mechanism: This method uses porous polystyrene-divinylbenzene beads (e.g., Bio-Beads SM-2 or Amberlite XAD) to sequester the hydrophobic C12 tail of LACA.[1] Since LACA is a surfactant, it has a higher affinity for the hydrophobic beads than for the aqueous buffer.

Protocol:

  • Preparation: Wash 5 g of hydrophobic beads with methanol (to remove preservatives), then thoroughly flush with distilled water (500 mL). Equilibrate with your sample buffer.

  • Batch Mode (Recommended): Add beads to your sample at a ratio of 10-50 mg beads per mg of surfactant estimated.[1]

  • Incubation: Incubate at 4°C or Room Temp with gentle rocking for 2–4 hours. Do not vortex, as this can shear proteins.

  • Separation: Filter the sample through a 0.22 µm filter or spin down to remove beads. The LACA remains trapped in the beads.

  • Validation: Check the filtrate for LACA using HPLC-ELSD.

Critical Insight: If the LACA concentration is high (>5 mM), it forms micelles. Micelles bind to beads slower than monomers.[1] Dilute your sample 1:2 before treatment to break micelles if volume permits.[1]

Method B: Anion Exchange Chromatography (AEX)

Best for: Basic proteins (pI > 7) or neutral products.[1]

Mechanism: At neutral pH (pH 7–8), LACA is fully ionized (anionic, COO-).[1] If your target protein is basic (positively charged) or neutral, you can use an Anion Exchange column (e.g., Q-Sepharose) in flow-through mode .[1] The negatively charged LACA binds to the positively charged resin, while your protein flows through.

Protocol:

  • Buffer Selection: Use a buffer at pH 7.5–8.0 (e.g., 20 mM Tris-HCl).[1] Ensure low conductivity (< 5 mS/cm) to facilitate binding.[1]

  • Column Equilibration: Equilibrate the AEX column with 5–10 column volumes (CV) of buffer.

  • Loading: Load the sample slowly.

    • LACA (Negatively Charged) → BINDS to Column.[1]

    • Target Protein (Positively Charged/Neutral) → FLOWS THROUGH .[1]

  • Collection: Collect the flow-through fraction. This contains your purified product.

  • Regeneration: Wash the column with 1M NaCl or 1M NaOH to strip the bound LACA.

Warning: If your protein is also anionic at this pH (pI < 7), it will bind to the column along with LACA. In this case, use Method A or perform AEX with a salt gradient (LACA usually elutes later due to high charge density/hydrophobicity, but separation can be tricky).

Method C: Acid Precipitation / Extraction

Best for: Small molecules, peptides, or acid-stable proteins.[1]

Mechanism: The pKa of the carboxylic acid on LACA is approximately 4.4 [1, 2]. By dropping the pH below 3.5, you protonate the carboxyl group (COO- → COOH). The uncharged form is significantly less soluble in water and highly soluble in organic solvents (e.g., Ethyl Acetate).

Protocol:

  • Acidification: Adjust sample pH to 3.0 using dilute HCl or Phosphoric Acid.[1]

    • Observation: The solution may turn cloudy as LACA precipitates.

  • Option 1 (Precipitation): Centrifuge at high speed (10,000 x g) for 15 mins. Recover the supernatant.

  • Option 2 (Liquid-Liquid Extraction):

    • Add an equal volume of Ethyl Acetate or Methylene Chloride.[1]

    • Vortex and centrifuge to separate phases.

    • LACA partitions into the Organic Phase (Top or Bottom depending on solvent).

    • Target remains in the Aqueous Phase .

  • Restoration: Adjust the aqueous phase back to neutral pH immediately.

Troubleshooting & FAQs

Q1: I tried dialysis, but the LACA is still there. Why? A: You are likely fighting the Critical Micelle Concentration (CMC). Surfactants like LACA form micelles (large aggregates of 50+ molecules) when their concentration exceeds ~1–3 mM.[1] These micelles are too large (often >10-20 kDa equivalent) to pass through standard dialysis membranes.[1]

  • Fix: Dilute the sample below the CMC (e.g., < 0.5 mM) before dialysis, or use a high-cutoff membrane (50 kDa MWCO) if your protein size permits.

Q2: How do I detect residual LACA? It doesn't show up on my UV detector. A: LACA lacks a strong chromophore (no aromatic rings in the tail/linker). UV at 214 nm is non-specific and interferes with buffers.[1]

  • Fix: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) coupled to HPLC.[1] These are universal detectors. Alternatively, use LC-MS (Negative mode) monitoring the [M-H]- ion (MW ~327 Da).[1]

Q3: Can I use a detergent removal spin column (e.g., Pierce)? A: Yes, but verify the resin type. Most commercial "detergent removal" columns use proprietary hydrophobic resins similar to Method A. They are effective for LACA but can result in some protein loss due to non-specific hydrophobic binding.[1] Always calculate yield.[1]

References

  • ChemicalBook. (n.d.).[1] 6-Aminocaproic acid Properties and Solubility. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1][2] 6-Aminocaproic acid Product Information & pKa Data. Retrieved from [1]

  • Moghadam, T. et al. (2012).[1] Protein-Surfactant Interactions: Methods of Analysis and Removal.[1][3]Biochemistry & Analytical Biochemistry. (General principles of anionic surfactant removal).

  • Bio-Rad Laboratories. (n.d.).[1] Protein Sample Preparation: Removal of Contaminants.[1][3][4] Retrieved from [1]

Disclaimer: These protocols are provided as technical guidance. Always perform a small-scale pilot study to ensure the stability of your specific target molecule.[1]

Technical Support Center: Adjusting pH for Optimal N-lauroyl-6-aminocaproic Acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-lauroyl-6-aminocaproic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the performance of this versatile amphiphilic molecule. We will move beyond simple protocols to explain the core scientific principles, enabling you to troubleshoot issues and refine your experimental designs effectively.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common questions regarding the fundamental properties of this compound and the critical role of pH.

Q1: What is this compound, and how does it relate to 6-aminocaproic acid?

A: this compound is a synthetic amphiphilic molecule. It is a derivative of 6-aminocaproic acid, which is a structural analog of the amino acid lysine.[1][2] The "N-lauroyl" designation indicates that a lauroyl group (derived from lauric acid, a 12-carbon saturated fatty acid) is covalently attached to the nitrogen atom of the 6-aminocaproic acid backbone via an amide bond.

This modification fundamentally alters the molecule's properties:

  • 6-Aminocaproic Acid: A relatively small, water-soluble molecule with two ionizable groups: a carboxylic acid (pKa₁ ≈ 4.4) and a primary amine (pKa₂ ≈ 10.8).[3]

  • This compound: An amphiphile with a hydrophobic 12-carbon tail and a polar head. The formation of the amide bond neutralizes the basicity of the amino group. Consequently, the molecule has only one primary ionizable group : the terminal carboxylic acid, with an estimated pKa around 4.5. This makes it an anionic surfactant at physiological pH.

Q2: Why is pH the most critical parameter to control when working with this molecule?

A: The pH of the aqueous environment directly governs the ionization state of the terminal carboxylic acid group, which in turn dictates the molecule's overall charge, solubility, and self-assembly behavior.[4][5] This is the single most important factor influencing its function.

  • Below its pKa (approx. pH < 4.5): The carboxylic acid group is predominantly protonated (-COOH). The molecule is electrically neutral and has very low water solubility due to its long hydrophobic tail.

  • Above its pKa (approx. pH > 4.5): The carboxylic acid group is deprotonated (-COO⁻), making the molecule anionic (negatively charged). This charged head group significantly increases its water solubility and influences its interaction with other molecules and surfaces.

The transition between these two states is fundamental to its activity.

cluster_low_ph Low pH (< pKa ~4.5) cluster_high_ph High pH (> pKa ~4.5) node_neutral R-COOH (Neutral, Low Solubility) node_anionic R-COO⁻ (Anionic, High Solubility) node_neutral->node_anionic  Increase pH (Deprotonation)   node_anionic->node_neutral  Decrease pH (Protonation)  

Caption: pH-dependent ionization state of this compound.

Q3: How does pH impact its properties as a surfactant, particularly the Critical Micelle Concentration (CMC)?

A: As an amphiphilic molecule, this compound will self-assemble into micelles above a specific concentration, known as the Critical Micelle Concentration (CMC).[6][7] pH plays a crucial role here:

  • At pH > pKa: The carboxylate head groups are negatively charged. This creates electrostatic repulsion between the head groups, making it more difficult for micelles to form. This repulsion must be overcome by the hydrophobic effect driving the tails to aggregate. Consequently, the CMC will be higher in this pH range compared to a pH closer to the pKa.

  • As pH approaches the pKa: The degree of ionization decreases, reducing the electrostatic repulsion between head groups. This allows micelles to form more easily, resulting in a lower CMC .

This pH-dependent CMC is a critical consideration in drug delivery applications, where micelles are often used to encapsulate hydrophobic drugs.[8]

Section 2: Troubleshooting Guides & Application-Specific Advice

Issue: Precipitation or Poor Solubility

Symptom: You are trying to dissolve this compound in an aqueous buffer, but it remains a cloudy suspension or precipitates out over time.

Cause & Troubleshooting Workflow:

This is almost always a pH-related issue. The pH of your solution is likely at or below the pKa of the molecule's carboxyl group, leading to its protonation and a dramatic decrease in solubility.

start Precipitate Observed check_ph 1. Measure pH of the Solution start->check_ph is_ph_low Is pH < 5.5? check_ph->is_ph_low adjust_ph 2. Add dilute NaOH (e.g., 0.1 M) dropwise with stirring is_ph_low->adjust_ph  Yes   other_issue If pH > 5.5 and precipitate persists, check for salt effects or contamination. is_ph_low->other_issue  No   recheck_ph 3. Re-measure pH. Target pH 6.5-7.5 for full solubility. adjust_ph->recheck_ph solution_clear Solution should be clear recheck_ph->solution_clear

Caption: Troubleshooting workflow for precipitation issues.

Detailed Protocol:

  • Verification: Calibrate your pH meter using fresh, certified buffer standards (e.g., pH 4.01, 7.00, 10.01).[9][10]

  • Measurement: Measure the pH of your cloudy solution. It is likely to be below 5.0.

  • Adjustment: While stirring, add a low-concentration base (e.g., 0.1 M NaOH) drop by drop. The precipitate should dissolve as the pH rises above ~5.5-6.0.

  • Finalization: Adjust to your target experimental pH (e.g., 7.4). Ensure the final pH is stable before use.

Issue: Inconsistent Results in Biological Assays

Symptom: You are using this compound in a cell-based or enzyme assay, and you observe high variability between replicate experiments.

Cause & Troubleshooting:

Inconsistent pH control is a primary suspect. The activity of most biological systems, especially enzymes, is exquisitely sensitive to pH.[4][11] The activity of your molecule is also pH-dependent. A slight shift in the pH of your buffer can alter both, leading to variable results.

Systematic Check:

  • Buffer Integrity:

    • Is your buffer expired? Buffers have a limited shelf life.

    • Was the buffer prepared correctly? Double-check calculations and the quality of the water used.

    • Is the buffer capacity sufficient? If your experiment generates or consumes protons, a low-capacity buffer may not be able to maintain a stable pH. Consider using a buffer with a pKa closer to your target pH or increasing its concentration.

  • pH Meter Calibration and Use:

    • When was your pH meter last calibrated? Perform a multi-point calibration before each use.[10]

    • Are you accounting for temperature? pH values of buffer solutions are temperature-dependent.[10] Ensure your meter's temperature compensation is functioning correctly.

  • Experimental Design:

    • Does adding this compound (or other components) change the final pH of the assay medium? Always measure the pH of the final complete assay mixture, not just the starting buffer. Adjust as necessary.

Common pH-Related Problem Root Cause Recommended Action
Precipitation on Dilution The diluent buffer has a low pH (e.g., < 5.0).Ensure the pH of the final solution is maintained above 6.0. Adjust the pH of the diluent before adding the molecule.
Loss of Enzyme Activity The final assay pH is outside the optimal range for the enzyme.[12]Perform a pH optimization curve for your enzyme in the presence of the molecule to find the ideal pH for the complete system.
Variable Drug Encapsulation The pH was not strictly controlled during the process, leading to a fluctuating CMC and inconsistent micelle formation.Prepare all solutions in a well-buffered system and verify the pH at each critical step of the encapsulation process.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution

This protocol ensures complete solubilization by preparing the molecule in its anionic form.

  • Weigh: Accurately weigh the required amount of this compound (Molar Mass ≈ 313.47 g/mol ).

  • Initial Suspension: Add approximately 80% of the final desired volume of high-purity water (e.g., Milli-Q®). The powder will likely not dissolve and will form a milky suspension.

  • Solubilization: While stirring vigorously, add 1.0 M NaOH dropwise until the solution becomes clear. This typically occurs as the pH surpasses 6.0.

  • pH Adjustment: Use a calibrated pH meter to adjust the pH to a neutral and stable value, typically between 7.5 and 8.0 for a stock solution. This ensures it remains fully soluble and will not crash out upon minor pH shifts.

  • Final Volume: Add water to reach the final desired volume and mix thoroughly.

  • Storage: Store the stock solution at 4°C. For long-term storage, consider sterile filtering and storing in aliquots at -20°C.

Protocol 2: Determining the Optimal pH for an Enzyme Assay

This experiment identifies the pH at which your enzyme of interest functions best in the presence of this compound.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 4.0 to 9.0 in 0.5 pH unit increments). Use a "universal" buffer system or select appropriate buffers for each range (e.g., Citrate for pH 4-6, Phosphate for pH 6-8, Tris for pH 8-9). Ensure the ionic strength is consistent across all buffers.

  • Assay Setup: For each pH value, set up triplicate reactions:

    • Test Reaction: Buffer + Enzyme + Substrate + this compound.

    • Control 1 (No Inhibitor/Activator): Buffer + Enzyme + Substrate.

    • Control 2 (Background): Buffer + Substrate + this compound (No Enzyme).

  • pH Verification: Before adding the enzyme, confirm the pH of each assay mixture is at its target value.

  • Initiation & Incubation: Add the enzyme to start the reaction. Incubate at the optimal temperature for a fixed period, ensuring the reaction remains in the linear range.[13]

  • Measurement: Stop the reaction and measure the product formation using an appropriate method (e.g., spectrophotometry, fluorometry).

  • Analysis:

    • Subtract the background reading (Control 2) from the Test and Control 1 readings.

    • Calculate the relative activity at each pH compared to the maximum activity observed in Control 1.

    • Plot the relative activity versus pH for both the control and the test conditions. The optimal pH is the peak of this curve.

References
  • Chemsrc. (n.d.). 6-Aminocaproic acid | CAS#:60-32-2. Retrieved from [Link][14]

  • Wikipedia. (n.d.). Aminocaproic acid. Retrieved from [Link][1]

  • SIELC Technologies. (n.d.). 6-Aminocaproic acid. Retrieved from [Link][15]

  • Catalyst University. (2017, August 16). pH Effects on Amino Acid Structures [Video]. YouTube. Retrieved from [Link][16]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link][6]

  • Chmelař, J., et al. (2021). Lauroyl hyaluronan films for local drug delivery: Preparation and factors influencing the release of small molecules. International Journal of Pharmaceutics, 609, 121111. Retrieved from [Link][17]

  • Midura-Nowaczek, K., & Markuszewski, M. J. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6825. Retrieved from [Link][2]

  • PubChem. (n.d.). 6-Aminohexanoic Acid. Retrieved from [Link][3]

  • Watertest Systems. (n.d.). Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help. Retrieved from [Link][9]

  • Di Meo, C., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Pharmaceutics, 12(6), 519. Retrieved from [Link][7]

  • Zhu, J., et al. (2020). Sodium N-lauryl amino acids derived from silk protein can form catanionic aggregates with cytarabine as novel anti-tumor drug delivery systems. RSC Advances, 10(23), 13641–13649. Retrieved from [Link][8]

  • Chemistry Student. (2023, October 1). How does pH Affect Amino Acids? [Video]. YouTube. Retrieved from [Link][5]

  • Mettler Toledo. (n.d.). pH sensor troubleshooting – Diagnosis and Treatment. Retrieved from [Link][18]

  • ResearchGate. (n.d.). Assay optimization. a Effect of pH on the enzyme reaction. The optimal.... Retrieved from [Link][13]

  • Chemistry LibreTexts. (2022, April 2). 9.3: Amino Acids, Proteins, and pH. Retrieved from [Link][19]

  • Yokogawa America. (n.d.). Successful pH Troubleshooting. Retrieved from [Link][20]

  • Study.com. (n.d.). Optimum pH for Enzymes | Definition & Examples. Retrieved from [Link][12]

  • Hanna Instruments. (n.d.). pH Electrode Troubleshooting Guide. Retrieved from [Link][21]

  • YSI Inc. (2013, April 12). pH Meter Calibration Problems? Check Out These 12 Tips!. Retrieved from [Link][10]

  • Patsnap. (2024, May 9). How to Optimize Temperature and pH for Enzyme Activity. Retrieved from [Link][11]

  • The Organic Chemistry Tutor. (2021, October 10). Amino Acids and pH [Video]. YouTube. Retrieved from [Link][22]

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N-lauroyl-6-aminocaproic acid degradation and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and formulation scientists working with N-lauroyl-6-aminocaproic acid (also known as N-dodecanoyl-6-aminohexanoic acid). This guide synthesizes chemical principles of N-acyl amino acids with specific stability profiles relevant to drug delivery and surfactant applications.[1]

Senior Application Scientist Desk [1]

Compound Profile & Chemical Logic

This compound is an anionic surfactant and N-acylated amino acid derivative.[1] Structurally, it consists of a hydrophobic lauroyl tail (C12) linked via an amide bond to a hydrophilic 6-aminocaproic acid (6-ACA) headgroup.[1]

  • Systematic Name: 6-(Dodecanoylamino)hexanoic acid[1]

  • Chemical Structure:

    
    [1]
    
  • Key Functionality: Permeation enhancer (oral/transdermal), anionic surfactant, and intermediate in enzymatic caprolactam synthesis.

  • Critical Instability Factors: Amide hydrolysis (pH-dependent), cyclization (thermal), and calcium-mediated precipitation.[1]

Storage & Handling Specifications

To maintain >99% purity and prevent spontaneous degradation, strictly adhere to the following storage protocols.

Primary Storage Conditions
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Retards thermodynamic cyclization to N-lauroyl-caprolactam and minimizes amide hydrolysis rates.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents moisture absorption.[1] While the alkyl chain is saturated (resistant to oxidation), moisture catalyzes hydrolysis.
Container Amber Glass / PTFE-lined Cap Protects from UV (though low risk) and prevents plasticizer leaching from standard PP tubes.[1]
Desiccant Required (Silica Gel) The compound is hygroscopic; water uptake triggers autocatalytic hydrolysis of the amide bond.[1]
Reconstitution & Solution Stability
  • Solvent Compatibility: Soluble in Ethanol, DMSO, and Methanol. Sparingly soluble in water at pH < 6.0; highly soluble at pH > 8.0 (as a salt).

  • Working Solution Lifespan:

    • Aqueous (pH > 8): Use within 24 hours.[1] (Base-catalyzed hydrolysis risk).[1]

    • DMSO/Ethanol:[1][2] Stable for 1 month at -20°C.

Degradation Pathways & Troubleshooting

Pathway 1: Amide Hydrolysis (Primary Mode)

Under extreme pH (acidic or basic) or enzymatic action, the central amide bond cleaves, releasing free Lauric Acid and 6-Aminocaproic Acid.[1]

Pathway 2: Thermal Cyclization

At elevated temperatures (>60°C) or under dehydration conditions, the molecule can undergo intramolecular cyclization to form N-lauroyl-caprolactam (a structural analog of Azone), losing a water molecule.[1]

Troubleshooting Guide

Issue 1: Precipitation in Aqueous Buffer

  • Symptom: Solution turns cloudy or white precipitate forms upon pH adjustment.[1]

  • Root Cause: The pKa of the terminal carboxyl group is ~4.[1]4. At pH < 6, a significant fraction exists as the protonated free acid, which is water-insoluble due to the C12 tail.[1]

  • Solution: Maintain pH > 7.5 using Tris or Phosphate buffer.[1] If working at physiological pH (7.4), ensure concentration is below the Critical Micelle Concentration (CMC) or use a co-solvent (e.g., 5% Ethanol).

Issue 2: "Ghost" Peak in HPLC Analysis

  • Symptom: A new peak appears at a higher retention time (more hydrophobic) than the main peak.[1]

  • Root Cause: Thermal degradation in the injector port or column oven causing cyclization to N-lauroyl-caprolactam.[1]

  • Solution: Lower HPLC column temperature to <30°C. Ensure the sample is not dissolved in acidic methanol, which can catalyze esterification of the carboxyl group.

Issue 3: Calcium Sensitivity

  • Symptom: Immediate precipitation when added to cell culture media (e.g., DMEM).

  • Root Cause: Formation of insoluble Calcium N-lauroyl-6-aminocaproate salts (calcium soap formation), similar to fatty acid soaps.[1]

  • Solution: Use calcium-free media (PBS) for permeation studies or add EDTA to chelate free divalent cations.[1]

Visualizing the Stability Logic

The following diagram illustrates the degradation and cyclization pathways critical for stability monitoring.

degradation_pathways Compound This compound (Active) Hydrolysis Hydrolysis (pH < 4 or pH > 9) Compound->Hydrolysis Cyclization Cyclization (Heat / Dehydration) Compound->Cyclization Lauric Lauric Acid (Insoluble Fatty Acid) Hydrolysis->Lauric Cleavage ACA 6-Aminocaproic Acid (Water Soluble) Hydrolysis->ACA Lactam N-Lauroyl-Caprolactam (Impurity) Cyclization->Lactam - H2O

Figure 1: Degradation pathways of this compound showing hydrolytic cleavage and thermal cyclization risks.[1]

Frequently Asked Questions (FAQs)

Q: Can I autoclave this compound solutions? A: No. Autoclaving (121°C) will induce significant cyclization to N-lauroyl-caprolactam and potential hydrolysis. Sterilize solutions by filtration through a 0.22 µm PES or PVDF membrane.[1]

Q: Is this compound the same as "Azone" (Laurocapram)? A: No. Azone is 1-dodecylazacycloheptan-2-one (N-dodecyl-caprolactam).[1] this compound is an amide conjugate, whereas Azone is a cyclic amine derivative.[1] However, this compound is a structural precursor that can technically cyclize to form an Azone-like analog (N-lauroyl-caprolactam) under heat.[1]

Q: How do I determine the purity of my stock? A: Use Reverse-Phase HPLC (C18 column).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (Start 50:50, ramp to 95:5).

  • Detection: UV at 210 nm (Amide bond).[1]

  • Note: The compound lacks a strong chromophore; consider ELSD (Evaporative Light Scattering Detector) for higher sensitivity if available.[1]

References

  • Chemical Structure & Class: PubChem. 6-Aminocaproic acid (Precursor).[1] National Library of Medicine.[1] Available at: [Link]

  • Enzymatic Synthesis & Precursors: Google Patents. Method for preparing e-caprolactam from N-acyl-6-aminocaproic acid. US20110257358A1.
  • Surfactant Properties of N-Acyl Amino Acids: Infante, M.R., et al. "Amino acid-based surfactants."[1] Comptes Rendus Chimie, 2004. (General principles of N-acyl amino acid stability and solubility).

  • Permeation Enhancer Chemistry: Twarog, C., et al. "Fatty Acid Derivatives as Permeation Enhancers." Pharmaceutics, 2021.

Sources

Technical Support Center: Overcoming Emulsion Instability with N-lauroyl-6-aminocaproic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-lauroyl-6-aminocaproic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in emulsion stabilization.

Understanding this compound and its Role in Emulsion Stability

This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This dual nature allows it to act as a surfactant, reducing the interfacial tension between oil and water phases, which is crucial for the formation and stabilization of emulsions.

Mechanism of Action:

When introduced into an oil-in-water or water-in-oil mixture, this compound molecules orient themselves at the interface between the two immiscible liquids. The hydrophobic lauroyl tail extends into the oil phase, while the hydrophilic aminocaproic acid head remains in the aqueous phase. This arrangement forms a protective layer around the dispersed droplets, preventing them from coalescing and leading to phase separation.

cluster_oil Oil Droplet cluster_water Aqueous Phase Oil Oil Water Water Surfactant This compound HydrophobicTail Lauroyl Tail Surfactant->HydrophobicTail Extends into oil HydrophilicHead Aminocaproic Acid Head Surfactant->HydrophilicHead Remains in water HydrophobicTail->Oil HydrophilicHead->Water

Caption: Molecular orientation of this compound at the oil-water interface.

Troubleshooting Common Emulsion Instability Issues

Emulsion instability can manifest in several ways, including creaming, flocculation, coalescence, and phase separation.[1] This section addresses common problems encountered during experiments and provides actionable solutions.

Issue: Phase Separation Occurs Shortly After Emulsification

Potential Causes:

  • Insufficient Surfactant Concentration: The concentration of this compound may be below the critical micelle concentration (CMC), the minimum concentration required to form stable micelles and effectively stabilize the emulsion.[2] The CMC is a critical parameter for any surfactant.[3][4]

  • Improper Homogenization: Inadequate energy input during emulsification can result in large, unstable droplets that are prone to coalescence.

  • Incorrect pH: The pH of the aqueous phase can affect the charge and solubility of the aminocaproic acid head group, influencing its stabilizing capacity.

Troubleshooting Steps:

  • Optimize Surfactant Concentration:

    • Determine the CMC of this compound in your specific system. The CMC can be influenced by factors like temperature and the presence of electrolytes.[2]

    • Systematically increase the concentration of this compound in small increments and observe the effect on emulsion stability.

  • Refine Homogenization Technique:

    • Increase the homogenization speed or time to reduce droplet size.

    • Consider using a high-pressure homogenizer for formulations requiring very small and uniform droplet sizes.

  • Adjust pH:

    • Measure the pH of your aqueous phase.

    • Adjust the pH to optimize the ionization of the carboxylic acid and amine groups of the aminocaproic acid moiety. The optimal pH will depend on the specific formulation.

Issue: Emulsion Appears Grainy or Lacks Uniformity

Potential Causes:

  • Poor Solubility of this compound: The surfactant may not be fully dissolved in the appropriate phase before emulsification.

  • Temperature Mismatch: If using a hot emulsification process, a significant temperature difference between the oil and water phases can lead to premature crystallization of components.[5]

Troubleshooting Steps:

  • Ensure Complete Dissolution:

    • This compound is derived from 6-aminocaproic acid, which is soluble in water.[6][7] Ensure the N-lauroyl derivative is fully dissolved in the aqueous phase before mixing with the oil phase. Gentle heating may be required.

  • Control Temperature:

    • When using a hot emulsification process, ensure both the oil and water phases are at the same temperature before mixing.[5]

    • Stir the emulsion continuously while it cools to room temperature to ensure uniform droplet formation.

Start Emulsion Instability Observed CheckPhaseSeparation Phase Separation? Start->CheckPhaseSeparation CheckGraininess Grainy Appearance? CheckPhaseSeparation->CheckGraininess No OptimizeConcentration Optimize Surfactant Concentration CheckPhaseSeparation->OptimizeConcentration Yes EnsureDissolution Ensure Complete Surfactant Dissolution CheckGraininess->EnsureDissolution Yes End Stable Emulsion CheckGraininess->End No RefineHomogenization Refine Homogenization OptimizeConcentration->RefineHomogenization AdjustpH Adjust pH RefineHomogenization->AdjustpH AdjustpH->End ControlTemperature Control Temperature During Emulsification EnsureDissolution->ControlTemperature ControlTemperature->End

Caption: Troubleshooting workflow for common emulsion instability issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is an amphiphilic molecule with a molecular weight that can be calculated from its components, lauric acid and 6-aminocaproic acid. 6-aminocaproic acid itself is a white crystalline powder soluble in water.[6] The addition of the lauroyl tail increases its hydrophobicity.

PropertyValueSource
6-Aminocaproic Acid CAS Number 60-32-2[8]
6-Aminocaproic Acid Molecular Formula C6H13NO2[6]
6-Aminocaproic Acid Molecular Weight 131.17 g/mol [9]
6-Aminocaproic Acid Appearance White crystalline powder[6]
6-Aminocaproic Acid Solubility in Water Soluble[6][7]

Q2: How does the hydrophobicity of a molecule affect its release from an emulsion?

A2: The hydrophobicity of an encapsulated molecule can significantly impact its release from a double emulsion system.[10] More hydrophobic molecules may have a higher affinity for the oil phase, potentially leading to a faster release rate due to higher solubility and diffusion through the oil.[10]

Q3: Are there any safety precautions I should be aware of when handling this compound?

A3: While specific safety data for this compound should be consulted from the supplier's Safety Data Sheet (SDS), the parent molecule, 6-aminocaproic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8][11][12] It is advisable to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.[12]

Q4: Can environmental factors like temperature and salt concentration affect emulsion stability?

A4: Yes, environmental factors can significantly impact emulsion stability.[13] Temperature changes can affect the viscosity of the continuous phase and the solubility of the surfactant.[10] The presence of salts can influence the electrostatic interactions between droplets, potentially leading to flocculation or coalescence.[14]

Experimental Protocol: Preparation of an Oil-in-Water Emulsion

This protocol provides a general guideline for preparing an oil-in-water emulsion stabilized by this compound.

Materials:

  • This compound

  • Deionized water

  • Oil phase (e.g., medium-chain triglycerides)

  • Homogenizer (e.g., high-shear mixer or sonicator)

Procedure:

  • Prepare the Aqueous Phase:

    • Dissolve the desired concentration of this compound in deionized water.

    • Gently heat and stir if necessary to ensure complete dissolution.

    • Adjust the pH of the aqueous phase if required for your specific application.

  • Prepare the Oil Phase:

    • Measure the desired volume of the oil phase.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously homogenizing at a high speed.

    • Continue homogenization for a set period (e.g., 5-10 minutes) to achieve a uniform droplet size.

  • Cooling (if applicable):

    • If a hot emulsification process was used, allow the emulsion to cool to room temperature while stirring gently.

  • Characterization:

    • Visually inspect the emulsion for signs of instability.

    • Measure the droplet size and distribution using techniques like laser diffraction.

References

Sources

Validation & Comparative

A Researcher's Guide to Protein Extraction: N-lauroyl-6-aminocaproic acid vs. Sodium Dodecyl Sulfate (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Optimizing Protein Yield and Integrity

In the intricate world of protein analysis, the initial extraction step is paramount, dictating the quality and reliability of downstream applications. The choice of detergent is a critical decision that researchers face, often navigating a trade-off between harsh, efficient solubilization and the preservation of a protein's native structure and function. This guide provides an in-depth comparison of two anionic detergents: the widely used, aggressive sodium dodecyl sulfate (SDS) and the less common, milder N-lauroyl-6-aminocaproic acid. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed decision based on their specific experimental goals.

The Fundamental Dichotomy: Harsh vs. Mild Detergents

The selection of a detergent hinges on the fundamental question of whether the native protein structure and function are to be preserved. Detergents are broadly classified based on their chemical properties into ionic (anionic and cationic), non-ionic, and zwitterionic categories.

  • Harsh Detergents: Typically ionic detergents like SDS are considered "harsh" because they are highly effective at solubilizing proteins, including those in resilient structures like inclusion bodies. However, this efficiency comes at the cost of denaturing the protein, disrupting its secondary and tertiary structures.[1]

  • Mild Detergents: Non-ionic and zwitterionic detergents are generally categorized as "mild." They are less likely to denature proteins and are often used when preserving the protein's native conformation and biological activity is crucial.[2]

This compound, an N-acyl amino acid, represents a class of anionic detergents that bridge the gap between harsh and mild, offering effective solubilization while being more gentle on protein structure than traditional ionic detergents like SDS.

Mechanism of Action: A Tale of Two Anionic Detergents

To understand the practical implications of choosing between this compound and SDS, it is essential to delve into their mechanisms of action at the molecular level.

Sodium Dodecyl Sulfate (SDS): The Denaturing Powerhouse

SDS is a potent anionic surfactant renowned for its ability to solubilize a wide range of proteins. Its mechanism involves a multi-pronged assault on protein structure:

  • Binding and Unfolding: The dodecyl hydrocarbon tail of SDS interacts with the hydrophobic regions of a protein, while the negatively charged sulfate head group remains exposed to the aqueous environment. This binding disrupts the intricate network of hydrophobic interactions that maintain the protein's three-dimensional structure, leading to unfolding.

  • Charge Impartation: SDS molecules coat the unfolded polypeptide chain, imparting a uniform negative charge. This masks the intrinsic charge of the protein's amino acid residues.

  • Linearization: The repulsion between the negatively charged sulfate groups along the protein backbone forces the protein into a linearized, rod-like shape.

This comprehensive denaturation and uniform charge-to-mass ratio are the principles behind the widespread use of SDS in polyacrylamide gel electrophoresis (SDS-PAGE) for molecular weight determination.

This compound: A Gentler Approach to Solubilization

This compound belongs to the family of N-acyl amino acid surfactants. While also anionic, its properties differ significantly from SDS due to its amino acid-based polar head group. Its mechanism is characterized by:

  • Milder Hydrophobic Interactions: The lauroyl (C12) tail provides the necessary hydrophobicity to interact with and solubilize membrane proteins and protein aggregates.

  • Preservation of Structure: The amino acid head group is thought to be less disruptive to the protein's native conformation compared to the highly charged sulfate group of SDS. This allows for the solubilization of proteins while often preserving their secondary structure and biological activity. N-acyl amino acids are considered a versatile family of biological surfactants capable of extracting integral membrane proteins, in many instances surpassing the efficiency of commercial detergents.

N-lauroylsarcosine, a closely related N-acyl amino acid, is recognized as a mild detergent suitable for the non-denaturing extraction of proteins, particularly from challenging samples like inclusion bodies.[][4] This suggests that this compound shares these favorable properties.

Head-to-Head Comparison: Physicochemical Properties

A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. The CMC influences the detergent's solubilizing power and its interaction with proteins.

PropertyThis compound (analogous to N-lauroylsarcosine)Sodium Dodecyl Sulfate (SDS)
Detergent Class Anionic (N-acyl amino acid)Anionic (Alkyl sulfate)
Denaturing Potential Mild to moderateHigh
Critical Micelle Concentration (CMC) ~14.6 mM7-10 mM
Solubilization Efficiency High, particularly for membrane proteinsVery High
Compatibility with Downstream Assays Generally good, less interference with immunoassays and mass spectrometryPoor, often requires removal

Note: The CMC for this compound is approximated based on its close analog, N-lauroylsarcosine.

Experimental Evidence: Performance in Protein Extraction

While direct, side-by-side quantitative data for this compound versus SDS is limited, studies on closely related N-acyl amino acid detergents provide valuable insights into their comparative performance.

Protein Yield
  • SDS: Known for its high protein extraction yields from a wide variety of sample types due to its aggressive solubilization properties.

  • N-acyl Amino Acids: Studies on N-lauroylsarcosine demonstrate its effectiveness in solubilizing proteins from inclusion bodies, a notoriously difficult type of sample. In some cases, N-acyl amino acids have been shown to surpass the efficiency of other detergents for extracting integral membrane proteins.

Protein Integrity and Functionality

This is where the primary advantage of this compound and its analogs becomes evident.

  • SDS: Almost invariably leads to the denaturation of proteins, resulting in the loss of biological activity.

  • N-acyl Amino Acids: N-lauroylsarcosine has been successfully used for the non-denaturing extraction of functional proteins from inclusion bodies.[] This indicates a significant preservation of the protein's native structure. A study on N-lauroylsarcosine showed it was a highly effective reagent that led to higher stability of the extracted protein compared to other detergents.[5]

Compatibility with Downstream Applications

The choice of detergent can have significant consequences for subsequent analytical techniques.

  • SDS: Its strong denaturing properties and tendency to interfere with many downstream applications, such as mass spectrometry and certain immunoassays, often necessitate its removal, which can lead to sample loss.[6]

  • N-acyl Amino Acids: These detergents are generally more compatible with downstream analyses. Their milder nature means they are less likely to interfere with enzymatic assays. Furthermore, some N-acyl amino acid detergents have been shown to be compatible with mass spectrometry.[2]

Experimental Protocols

Below are representative protocols for protein extraction using SDS and an adapted protocol for this compound, based on methodologies for the closely related N-lauroylsarcosine.

Protocol 1: Protein Extraction using SDS (Denaturing)

This protocol is suitable for applications where complete protein solubilization is required and protein activity is not a concern, such as SDS-PAGE analysis.

Materials:

  • SDS Lysis Buffer: 50 mM Tris-HCl (pH 6.8), 2% SDS, 10% glycerol, 1% β-mercaptoethanol, 12.5 mM EDTA, 0.02% Bromophenol Blue.

  • Cell pellet or tissue sample.

  • Probe sonicator or homogenizer.

  • Microcentrifuge.

Procedure:

  • Resuspend the cell pellet or homogenized tissue in an appropriate volume of SDS Lysis Buffer.

  • Incubate the sample at 95-100°C for 5-10 minutes to facilitate denaturation.

  • Sonicate the lysate on ice to shear DNA and reduce viscosity.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

  • Carefully transfer the supernatant containing the solubilized proteins to a new tube for downstream analysis.

Protocol 2: Protein Extraction using this compound (Adapted from N-lauroylsarcosine protocols for non-denaturing extraction)

This protocol is designed for applications where preserving the biological activity and native structure of the extracted protein is a priority.

Materials:

  • This compound Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% this compound, protease inhibitor cocktail.

  • Cell pellet (e.g., from bacterial expression, potentially containing inclusion bodies).

  • Microcentrifuge.

  • Rotary shaker.

Procedure:

  • Resuspend the cell pellet in the this compound Lysis Buffer.

  • Incubate the suspension on a rotary shaker at room temperature for 30-60 minutes. For inclusion bodies, a longer incubation of several hours to overnight may be necessary.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble material.

  • Carefully collect the supernatant containing the solubilized, and potentially active, proteins for further purification or analysis.

Visualizing the Workflow

To better illustrate the decision-making process and experimental workflows, the following diagrams are provided.

Detergent_Selection_Workflow start Start: Protein Extraction Required question Is preservation of protein native structure/function critical? start->question sds_path No question->sds_path No mild_path Yes question->mild_path Yes sds_detergent Choose a harsh detergent: Sodium Dodecyl Sulfate (SDS) sds_path->sds_detergent mild_detergent Choose a mild detergent: This compound mild_path->mild_detergent sds_protocol Follow Denaturing Extraction Protocol sds_detergent->sds_protocol mild_protocol Follow Non-Denaturing Extraction Protocol mild_detergent->mild_protocol downstream_sds Downstream Analysis: SDS-PAGE, Western Blot (Detergent removal may be needed) sds_protocol->downstream_sds downstream_mild Downstream Analysis: Enzyme assays, IP, Mass Spec (Higher compatibility) mild_protocol->downstream_mild Extraction_Protocols cluster_sds SDS Protocol (Denaturing) cluster_nla This compound Protocol (Non-Denaturing) sds1 Resuspend in SDS Lysis Buffer sds2 Heat at 95-100°C sds1->sds2 sds3 Sonicate sds2->sds3 sds4 Centrifuge sds3->sds4 sds5 Collect Supernatant (Denatured Protein) sds4->sds5 nla1 Resuspend in NLA Lysis Buffer nla2 Incubate at RT (with shaking) nla1->nla2 nla3 Centrifuge nla2->nla3 nla4 Collect Supernatant (Native/Active Protein) nla3->nla4

Caption: Comparative experimental workflows for protein extraction.

Conclusion and Recommendations

The choice between this compound and sodium dodecyl sulfate is not a matter of one being definitively "better" than the other, but rather a question of fitness for a specific purpose.

Choose Sodium Dodecyl Sulfate (SDS) when:

  • The primary goal is to achieve the highest possible protein yield from a complex or recalcitrant sample.

  • The downstream application is denaturing gel electrophoresis (SDS-PAGE) for molecular weight analysis or Western blotting.

  • Preservation of protein structure and biological activity is not a requirement.

Choose this compound (or a similar N-acyl amino acid detergent) when:

  • The integrity of the protein's secondary and tertiary structure is crucial for downstream functional assays.

  • The aim is to extract biologically active proteins, for example, from inclusion bodies.

  • The experimental workflow includes sensitive downstream applications such as mass spectrometry or immunoassays where detergent interference must be minimized.

References

  • García-Fruitós, E., et al. (2007). Engineering inclusion bodies for non denaturing extraction of functional proteins. BMC Biotechnology, 7(1), 81. [Link]

  • Vallejo, L. F., & Rinas, U. (2004). Strategies for the recovery of active proteins from inclusion bodies. Microbial Cell Factories, 3(1), 11.
  • Filip, C., Fletcher, G., Wulff, J. L., & Earhart, C. F. (1973). Solubilization of the cytoplasmic membrane of Escherichia coli by the ionic detergent sodium-lauryl sarcosinate. Journal of bacteriology, 115(3), 717–722. [Link]

  • Petri, W. A., & Wagner, R. R. (1979). Reconstitution into liposomes of the glycoprotein of vesicular stomatitis virus by detergent dialysis. Journal of Biological Chemistry, 254(11), 4313-4316.
  • Kuramitsu, S., & Hamaguchi, K. (1980). The effects of sodium dodecyl sulfate on the conformation of bovine β-lactoglobulin. The Journal of Biochemistry, 87(4), 1215-1221.
  • What is the difference between SDS and sarkosyl? ResearchGate. [Link]

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117.
  • Garavito, R. M., & Ferguson-Miller, S. (2001). Detergents as tools in membrane biochemistry. Journal of biological chemistry, 276(35), 32403-32406.
  • Critical micelle concentration. Wikipedia. [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? ACS Publications. [Link]

  • Chen, Y., et al. (2011). Comparisons of Mass Spectrometry Compatible Surfactants for Global Analysis of the Mammalian Brain Proteome. Journal of Proteome Research, 10(4), 1949–1959. [Link]

  • From bottom-up to cell surface proteomics: detergents or no detergents, that is the question. National Institutes of Health. [Link]

  • Use of anionic denaturing detergents to purify insoluble proteins after overexpression. BMC Research Notes. [Link]

  • Villa-Sujel, E., et al. (2023). Enhanced recombinant protein capture, purity and yield from crude bacterial cell extracts by N-Lauroylsarcosine-assisted affinity chromatography. Microbial Cell Factories, 22(1), 89. [Link]

  • Protein extraction with SDS buffer (vers. 1.0). SCyCode. [Link]

  • Proteomic Grade Detergents: Why you should use them. G-Biosciences. [Link]

  • LC-MS compatible detergents. Proteomics and Mass Spectrometry Core Facility. [Link]

  • Solubilization of the Cytoplasmic Membrane of Escherichia coli by the Ionic Detergent Sodium-Lauryl Sarcosinate. National Institutes of Health. [Link]

  • Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli. National Institutes of Health. [Link]

  • SDS - PAGE: samples after solubilization of inclusion bodies in various... ResearchGate. [Link]

  • Detergents and Mass Spectrometry. University of Illinois Urbana-Champaign. [Link]

  • From bottom-up to cell surface proteomics: detergents or no detergents, that is the question. National Institutes of Health. [Link]

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A Comparative Guide to N-lauroyl-6-aminocaproic Acid and Other Amino Acid Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and cosmetic formulation, the selection of appropriate excipients is paramount to achieving desired product performance and ensuring safety. Among these, surfactants play a critical role in drug delivery systems, influencing solubility, stability, and bioavailability. This guide provides a comprehensive comparative analysis of N-lauroyl-6-aminocaproic acid, a novel amino acid surfactant, against established counterparts: Sodium N-lauroyl Sarcosinate, Sodium Cocoyl Glycinate, and Potassium Lauroyl Glutamate. Our objective is to furnish researchers, scientists, and drug development professionals with the requisite technical insights and experimental data to make informed decisions in their formulation endeavors.

Introduction to Amino Acid Surfactants

Amino acid-based surfactants represent a class of surface-active agents derived from natural sources, rendering them biocompatible and biodegradable.[1] Their amphiphilic nature, comprising a hydrophilic amino acid head group and a lipophilic fatty acid tail, allows them to reduce surface tension and form micelles, making them valuable in a myriad of applications, including drug delivery and personal care products.[1][2] The unique structure of each amino acid surfactant dictates its specific physicochemical properties and, consequently, its functional performance.

This guide will delve into the synthesis, physicochemical characteristics, and biological performance of this compound in comparison to other widely used amino acid surfactants.

Synthesis of Amino Acid Surfactants

The synthesis of amino acid surfactants typically involves the acylation of the amino group of an amino acid with a fatty acid chloride.

Synthesis of this compound

While a specific protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a general two-step synthetic pathway can be proposed. The first step involves the synthesis of 6-aminocaproic acid, followed by its N-acylation with lauroyl chloride.

Step 1: Synthesis of 6-Aminocaproic Acid

6-Aminocaproic acid can be synthesized via the hydrolysis of ε-caprolactam.[3][4]

  • Procedure: A mixture of ε-caprolactam, concentrated hydrochloric acid, and distilled water is refluxed.[3] Following the reaction, the solution is diluted and passed through a cation exchange resin column for purification. The 6-aminocaproic acid is then eluted, decolorized, and crystallized.[3]

Step 2: N-acylation of 6-Aminocaproic Acid

The synthesized 6-aminocaproic acid is then reacted with lauroyl chloride in the presence of a base to yield this compound.

  • Generalized Procedure: 6-aminocaproic acid is dissolved in an aqueous alkaline solution. Lauroyl chloride is then added dropwise while maintaining the pH and temperature of the reaction mixture. Upon completion, the product is precipitated by acidification and purified through recrystallization.

Synthesis of Comparative Amino Acid Surfactants
  • Sodium N-lauroyl Sarcosinate: This surfactant is synthesized by the reaction of lauroyl chloride with sodium sarcosinate in an aqueous medium under alkaline conditions.

  • Sodium Cocoyl Glycinate: The synthesis involves the reaction of coconut fatty acid chloride with glycine in the presence of a base.

  • Potassium Lauroyl Glutamate: This is prepared by the acylation of glutamic acid with lauroyl chloride, followed by neutralization with potassium hydroxide.[5]

Physicochemical Properties: A Comparative Analysis

The performance of a surfactant is intrinsically linked to its physicochemical properties, most notably its Critical Micelle Concentration (CMC) and its ability to reduce surface tension.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[6] A lower CMC value generally indicates a more efficient surfactant.[7]

Surface Tension

The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant.[6] The surface tension at the CMC (γCMC) is a measure of the surfactant's effectiveness in reducing the surface tension of water.

Table 1: Comparative Physicochemical Properties of Amino Acid Surfactants

SurfactantMolecular Weight ( g/mol )CMC (mM)Surface Tension at CMC (mN/m)
This compound~315.48Data not availableData not available
Sodium N-lauroyl Sarcosinate293.38~14.6~25-30
Sodium Lauroyl Glycinate279.351220.96[8]
Sodium Cocoyl GlycinateVaries (mixture)0.21~33[8]
Potassium Lauroyl Glutamate~351.5Data not availableData not available

Experimental Protocols for Performance Evaluation

To provide a framework for the comparative assessment of these surfactants, the following detailed experimental protocols are outlined.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension of surfactant solutions can be determined using a tensiometer based on the Du Noüy ring or Wilhelmy plate method.

Workflow for CMC and Surface Tension Measurement

Caption: Workflow for determining CMC and surface tension.

In Vitro Cytotoxicity Assessment: MTT Assay

The cytotoxicity of the surfactants can be evaluated on relevant skin cell lines, such as human keratinocytes (HaCaT) or dermal fibroblasts, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.[9]

MTT Assay Protocol

  • Cell Seeding: Seed human keratinocytes or dermal fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the surfactant solutions for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of surfactant that causes 50% inhibition of cell viability).[5]

Table 2: Comparative Cytotoxicity of Amino Acid Surfactants

SurfactantCell LineIC50 ValueReference
This compoundKeratinocytes/FibroblastsData not available
Sodium N-lauroyl SarcosinateKeratinocytes/FibroblastsData not available
Sodium Cocoyl GlutamateHuman Keratinocytes> 1000 µg/mL[5]
Sodium Lauroyl GlutamateHuman Keratinocytes> 1000 µg/mL[5]
Potassium Lauroyl GlutamateHuman KeratinocytesExpected to be low (based on glutamate data)

Note: Specific IC50 values for this compound and Sodium N-lauroyl Sarcosinate on skin cell lines were not found in the reviewed literature. Acylglutamates have been shown to have low cytotoxicity.[5]

In Vitro Skin Permeation Study: Franz Diffusion Cell

The potential of these surfactants to enhance the permeation of a model drug across the skin can be assessed using an in vitro Franz diffusion cell system.

Workflow for In Vitro Skin Permeation Study

Caption: Workflow for Franz diffusion cell experiment.

Key Permeation Parameters

  • Steady-State Flux (Jss): The rate of drug permeation per unit area at a steady state.

  • Enhancement Ratio (ER): The ratio of the flux of the drug with the enhancer to the flux of the drug without the enhancer.

While specific skin permeation data for this compound is not available, studies on esters of 6-aminohexanoic acid have demonstrated their potential as skin permeation enhancers.

Discussion and Expert Analysis

The selection of an appropriate amino acid surfactant hinges on a balance of performance, mildness, and formulation compatibility.

  • This compound , with its longer and more flexible spacer group (five methylene units) between the amide and carboxyl functions compared to other N-lauroyl amino acids, is hypothesized to exhibit unique interfacial properties. This structural feature could potentially lead to a lower CMC and enhanced surface activity. Furthermore, its structural similarity to penetration-enhancing 6-aminohexanoic acid esters suggests it may possess significant skin permeation enhancement capabilities. However, the lack of available experimental data necessitates empirical validation of these hypotheses.

  • Sodium N-lauroyl Sarcosinate is a well-characterized surfactant known for its excellent foaming properties and mildness. Its relatively higher CMC compared to sodium cocoyl glycinate suggests it may be slightly less efficient in terms of the concentration required for micellization.

  • Sodium Cocoyl Glycinate stands out with its remarkably low CMC, indicating high efficiency.[8] This is likely attributable to the synergistic effects of the mixed fatty acid chains in the "cocoyl" group. Its mildness and creamy lather make it a popular choice in skincare formulations.

  • Potassium Lauroyl Glutamate , derived from glutamic acid, is recognized for its gentle cleansing and moisturizing properties. Studies on acylglutamates have demonstrated their low cytotoxicity, making them suitable for sensitive skin applications.[5]

Conclusion

This comparative guide highlights the key attributes of this compound and other prominent amino acid surfactants. While established surfactants like Sodium N-lauroyl Sarcosinate, Sodium Cocoyl Glycinate, and Potassium Lauroyl Glutamate have well-documented properties, this compound presents an intriguing avenue for future research due to its unique structural characteristics. The experimental protocols provided herein offer a robust framework for the systematic evaluation and comparison of these surfactants. Further empirical investigation into the physicochemical and biological properties of this compound is strongly encouraged to unlock its full potential in advanced drug delivery and cosmetic applications.

References

  • Synthesis of 6-aminocaproic acid. (n.d.). PrepChem.com. Retrieved February 8, 2024, from [Link]

  • Surface tension model for surfactant solutions at the critical micelle concentration. (2018). arXiv.org. Retrieved February 8, 2024, from [Link]

  • 74759 Aminocaproic Acid Final Print Label. (n.d.). U.S. Food and Drug Administration. Retrieved February 8, 2024, from [Link]

  • Determination of CMC and interfacial properties of anionic (SDS) and cationic (CPB) surfactants in aqueous solutions. (2020). American Journal of Engineering Research (AJER). Retrieved February 8, 2024, from [Link]

  • Dynamic Properties of Amino Acid Based Surfactants. (2021). Turkchem. Retrieved February 8, 2024, from [Link]

  • In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. (2015). PMC - NIH. Retrieved February 8, 2024, from [Link]

  • A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. (2022). PubMed Central. Retrieved February 8, 2024, from [Link]

  • Equilibrium surface tension versus the concentration of sodium lauroyl-glycinate (Cmc = 0,34% (12 mmol/l), ST = 20,96 mN/m). (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. (2021). MDPI. Retrieved February 8, 2024, from [Link]

  • Green Synthesis, Composition Analysis and Surface Active Properties of Sodium Cocoyl Glycinate. (2014). SciRP.org. Retrieved February 8, 2024, from [Link]

  • The Effect of Electrolytes and Urea on the Ethyl Lauroyl Arginate and Cellulose Nanocrystals Foam Stability. (2022). MDPI. Retrieved February 8, 2024, from [Link]

  • Characterization of ionic liquid cytotoxicity mechanisms in human keratinocytes compared with conventional biocides. (2018). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents. (1990). PubMed - NIH. Retrieved February 8, 2024, from [Link]

  • Method of making 6-aminocaproic acid as active pharmaceutical ingredient. (n.d.). Google Patents.
  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021). MDPI. Retrieved February 8, 2024, from [Link]

  • Surface and thermodynamic parameters of sodium N-acyl sarcosinate surfactant solutions. (2022). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Characterisation of cytotoxicity and immunomodulatory effects of glycolipid biosurfactants on human keratinocytes. (2022). PMC - NIH. Retrieved February 8, 2024, from [Link]

  • Evaluation of anionic surfactants effects on the skin barrier function based of skin permeability. (2018). ResearchGate. Retrieved February 8, 2024, from [Link]

  • ε-AMINOCAPROIC ACID. (n.d.). Organic Syntheses. Retrieved February 8, 2024, from [Link]

  • Synthesis and physicochemical study of novel amino acid based surfactants. (2012). Chalmers Publication Library. Retrieved February 8, 2024, from [Link]

  • Surface properties in surfactant systems containing amino acid-based surfactants. (2019). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Determination of the Critical Micelle Concentration of Neutral and Ionic Surfactants with Fluorometry, Conductometry, and Surface Tension-A Method Comparison. (2018). PubMed. Retrieved February 8, 2024, from [Link]

  • Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. (2023). TEGEWA. Retrieved February 8, 2024, from [Link]

  • Development of amino acid-based surfactants: from synthesis to applications. (2024). research.chalmers.se. Retrieved February 8, 2024, from [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (2020). ACS Publications. Retrieved February 8, 2024, from [Link]

  • Determination of IC50 values obtained from the cytotoxicity... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Evaluation of biocompatibility and cytotoxicity using keratinocyte and fibroblast cultures. (2009). Karger Publishers. Retrieved February 8, 2024, from [Link]

  • Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants. (2018). White Rose Research Online. Retrieved February 8, 2024, from [Link]

  • Cytotoxic effects of topical antimicrobial and antiseptic agents on human keratinocytes in vitro. (1990). PubMed. Retrieved February 8, 2024, from [Link]

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021). MDPI. Retrieved February 8, 2024, from [Link]

  • Determination of CMCs. (2020). TEGEWA. Retrieved February 8, 2024, from [Link]

  • Surface tension of sodium lauroyl glutamate solutions (0.7 wt%, 18.5...). (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Biosafety and Selective Cytotoxicity of Kojic and Ellagic Acids in Salivary Gland Carcinoma: A Preclinical Perspective. (2023). PMC - NIH. Retrieved February 8, 2024, from [Link]

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  • Thermodynamic Properties of Potassium Lauryl Sulfate, Sodium Lauryl Sulfate and Sodium Lauryl Benzene Sulfonate (KDS, NaDS, and...). (2017). TSI Journals. Retrieved February 8, 2024, from [Link]

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Sources

A Senior Application Scientist's Guide to Validating N-lauroyl-6-aminocaproic acid in Drug Formulation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision that profoundly impacts a drug's stability, bioavailability, and ultimately, its therapeutic efficacy. Among the various classes of excipients, penetration enhancers play a pivotal role in overcoming the formidable barrier of the skin and other epithelial tissues, enabling effective transdermal and topical drug delivery. This guide provides an in-depth technical evaluation of N-lauroyl-6-aminocaproic acid, a promising but less-documented penetration enhancer. We will objectively compare its performance with other alternatives and provide the supporting experimental data and protocols necessary for its validation.

Introduction to this compound: A Molecule of Interest

This compound is an amphiphilic molecule synthesized by the N-acylation of 6-aminocaproic acid with lauric acid. This structural modification introduces a lipophilic 12-carbon lauroyl chain to the hydrophilic 6-aminocaproic acid backbone. This dual character is the cornerstone of its function as a penetration enhancer, allowing it to interact with and transiently disrupt the highly organized lipid bilayers of the stratum corneum, the primary barrier to percutaneous absorption.

While 6-aminocaproic acid itself is a well-known antifibrinolytic agent, its N-lauroyl derivative leverages the synergistic properties of a fatty acid and an amino acid to enhance the permeation of co-administered active pharmaceutical ingredients (APIs). The rationale behind its design is to create a biocompatible and effective enhancer that can be readily incorporated into various topical and transdermal formulations.

Mechanism of Action: Unraveling the Enhancement Effect

The efficacy of this compound as a penetration enhancer is rooted in its ability to fluidize the intercellular lipids of the stratum corneum. This mechanism is primarily attributed to the lauroyl moiety, which integrates into the lipid lamellae, disrupting their tight packing and increasing their fluidity. This transient and reversible disruption creates pathways for drug molecules to permeate through the skin barrier more readily.

The 6-aminocaproic acid portion of the molecule contributes to its overall physicochemical properties, including its polarity and potential for hydrogen bonding, which can influence its interaction with both the lipid and protein domains of the stratum corneum. The combined action of the lipophilic tail and the polar head group allows for a multifaceted interaction with the skin's barrier, leading to a significant increase in drug permeation. It is hypothesized that N-acyl amino acids may also interact with keratin filaments within the corneocytes, further contributing to the disruption of the stratum corneum's structure[1].

Figure 1: Proposed Mechanism of Action of this compound cluster_0 Stratum Corneum SC_lipids Intercellular Lipids (Highly Ordered) Disruption Disruption of Lipid Bilayer (Increased Fluidity) SC_lipids->Disruption Causes Corneocytes Corneocytes (Keratin-filled) NLCA This compound NLCA->SC_lipids Integration & Interaction Formulation Topical Formulation (with API) Formulation->NLCA Release Permeation Enhanced API Permeation Disruption->Permeation Facilitates Deeper_Layers Viable Epidermis and Dermis Permeation->Deeper_Layers

Caption: Proposed mechanism of this compound as a penetration enhancer.

Comparative Performance Analysis

To objectively assess the efficacy of this compound, a comparative analysis with established penetration enhancers is essential. While direct comparative studies on this compound are limited in publicly available literature, we can extrapolate from data on structurally similar compounds, such as esters of 6-aminohexanoic acid, and compare them with well-known enhancers like lauric acid and oleic acid.

A study on esters of 6-aminohexanoic acid demonstrated that the dodecyl ester (a C12 chain, similar to the lauroyl group) exhibited a significant enhancement ratio for the permeation of theophylline through human skin in vitro[2]. This suggests that the C12 acyl chain is effective in this class of compounds.

Penetration EnhancerModel DrugEnhancement Ratio (ER)*Reference
Dodecyl-6-aminohexanoate Theophylline39.7[2]
Lauric Acid Phenazepam~3-fold increase in max. effect[3]
Oleic Acid VariousVaries[4]
Azone® (Laurocapram) VariousPotent Enhancer[5]

*Enhancement Ratio (ER) is the factor by which the flux of the drug is increased in the presence of the enhancer compared to the control (without enhancer).

Interpretation of Data: The dodecyl ester of 6-aminohexanoic acid shows a high enhancement ratio, suggesting that this compound, with its similar C12 lipophilic chain, would likely exhibit potent penetration-enhancing activity. Lauric acid, the parent fatty acid of the lauroyl group, has also been shown to be an effective enhancer[3]. A direct head-to-head study is warranted to definitively position this compound's efficacy relative to these benchmarks.

Experimental Protocols for Efficacy Validation

To validate the efficacy of this compound in your specific formulation, a series of well-designed experiments are necessary. The following protocols provide a framework for conducting these studies with scientific rigor.

Synthesis of this compound

A common method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction.

Materials:

  • 6-Aminocaproic acid

  • Lauroyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Dissolve 6-aminocaproic acid in an aqueous solution of NaOH (e.g., 1-2 M) in a round-bottom flask equipped with a magnetic stirrer. The solution should be cooled in an ice bath.

  • Slowly add lauroyl chloride dropwise to the stirred solution. Maintain the temperature below 10°C.

  • Continue stirring for 2-3 hours at room temperature after the addition is complete.

  • Acidify the reaction mixture with HCl to a pH of approximately 2-3 to precipitate the this compound.

  • Filter the precipitate and wash it with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to purify it.

  • Dry the purified product under vacuum.

  • Confirm the structure and purity of the synthesized compound using techniques such as NMR, FT-IR, and mass spectrometry.

Figure 2: Synthesis Workflow for this compound Start Start Dissolve Dissolve 6-Aminocaproic Acid in NaOH solution Start->Dissolve Add Add Lauroyl Chloride (dropwise, <10°C) Dissolve->Add Stir Stir at Room Temperature (2-3 hours) Add->Stir Acidify Acidify with HCl (to pH 2-3) Stir->Acidify Filter Filter and Wash Precipitate Acidify->Filter Recrystallize Recrystallize for Purification Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Analyze Characterize Product (NMR, FT-IR, MS) Dry->Analyze End End Analyze->End

Caption: A typical workflow for the synthesis of this compound.

In Vitro Permeation Testing using Franz Diffusion Cells

The Franz diffusion cell is the gold standard for in vitro skin permeation studies[6].

Materials:

  • Franz diffusion cells[6]

  • Excised human or animal skin (e.g., porcine ear skin, which is a good model for human skin)[7]

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if the API is poorly water-soluble)

  • Your drug formulation containing this compound

  • Control formulation (without the enhancer)

  • Analytical method for quantifying the API (e.g., HPLC)

Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment[8].

  • Fill the receptor compartment with degassed receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic skin surface temperature.

  • Apply a finite dose of your formulation to the skin surface in the donor compartment.

  • At predetermined time intervals, collect samples from the receptor compartment and replace the withdrawn volume with fresh receptor solution.

  • Analyze the samples to determine the cumulative amount of API that has permeated through the skin over time.

  • Calculate the steady-state flux (Jss) and the enhancement ratio (ER).

Figure 3: In Vitro Permeation Study Workflow Start Start Prep_Skin Prepare Excised Skin Start->Prep_Skin Mount_Skin Mount Skin on Franz Cell Prep_Skin->Mount_Skin Fill_Receptor Fill Receptor Compartment Mount_Skin->Fill_Receptor Apply_Formulation Apply Formulation to Donor Compartment Fill_Receptor->Apply_Formulation Sample Collect Samples from Receptor at Time Intervals Apply_Formulation->Sample Analyze Analyze API Concentration (e.g., HPLC) Sample->Analyze Calculate Calculate Flux and Enhancement Ratio Analyze->Calculate End End Calculate->End

Caption: Workflow for conducting an in vitro skin permeation study.

In Vivo Studies in Animal Models

In vivo studies provide a more physiologically relevant assessment of a formulation's performance.

Materials:

  • Suitable animal model (e.g., rats, guinea pigs, or minipigs)[9]

  • Your drug formulation containing this compound

  • Control formulation

  • Blood collection supplies

  • Analytical method for quantifying the API in plasma

Procedure:

  • Acclimatize the animals to the laboratory conditions.

  • Shave a specific area on the back of the animal for formulation application.

  • Apply a defined amount of the formulation to the shaved area.

  • At designated time points, collect blood samples (e.g., from the tail vein).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the API concentration over time.

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the extent of systemic absorption.

Safety and Biocompatibility Considerations

A crucial aspect of validating any new excipient is a thorough evaluation of its safety profile. While N-acyl amino acids are generally considered to have low toxicity, it is imperative to conduct specific studies.

  • In Vitro Cytotoxicity: The potential for this compound to cause cell damage can be assessed using human keratinocyte cell lines (e.g., HaCaT cells)[10]. Cell viability assays, such as the MTT or LDH assay, can provide quantitative data on its cytotoxic potential.

  • Skin Irritation and Sensitization: In vivo studies using animal models (e.g., rabbits or guinea pigs) are typically required to evaluate the potential for skin irritation and allergic contact sensitization. These studies should be conducted in accordance with established regulatory guidelines.

Conclusion and Future Perspectives

This compound presents a compelling profile as a chemical penetration enhancer for transdermal and topical drug delivery. Its amphiphilic nature, derived from the combination of a fatty acid and an amino acid, suggests a mechanism of action that involves the fluidization of the stratum corneum lipids. While direct comparative data is still emerging, preliminary evidence from structurally related compounds indicates its potential for high efficacy.

For drug development professionals, the validation of this compound in a specific formulation requires a systematic approach encompassing synthesis, in vitro permeation studies, in vivo pharmacokinetic evaluations, and a thorough safety assessment. The experimental protocols provided in this guide offer a robust framework for generating the necessary data to support its inclusion in novel drug formulations. As the demand for effective and safe transdermal drug delivery systems continues to grow, molecules like this compound are poised to play a significant role in advancing therapeutic options.

References

  • Brychtova, K., et al. (2012). Investigation of substituted 6-aminohexanoates as skin penetration enhancers. Bioorganic & Medicinal Chemistry, 20(1), 86-98.
  • Felmer, A., et al. (2018). Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms. Pharmaceutics, 10(3), 143.
  • Jung, E. C., & Maibach, H. I. (2015). Animal models for percutaneous absorption. Journal of Applied Toxicology, 35(1), 1-10.
  • Kravchenko, I. A., et al. (2003). Effect of lauric acid on transdermal penetration of phenazepam in vivo. Bulletin of Experimental Biology and Medicine, 136(6), 579-581.
  • López-Cervantes, M., et al. (2006). Chemical enhancers for the absorption of substances through the skin: laurocapram and its derivatives. Drug Development and Industrial Pharmacy, 32(5), 549-560.
  • Novotný, J., et al. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: the effect of branching in the alkanol moiety. Journal of Pharmaceutical Sciences, 94(9), 1966-1974.
  • Patsnap Synapse. (2024). What is the mechanism of Aminocaproic Acid? Retrieved from [Link]

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  • Teo, B. S., et al. (2014). In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. Cosmetics, 1(3), 159-169.
  • ten Hoor, F., et al. (1996). Comparison of the effects of diets enriched in lauric, palmitic, or oleic acids on serum lipids and lipoproteins in healthy women and men. The American Journal of Clinical Nutrition, 63(6), 897-903.
  • Touitou, E., & Godin, B. (2007). Pathways for Skin Penetration. Cosmetics & Toiletries, 122(6), 56.
  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137.
  • Abd, E., et al. (2016). Skin models for the testing of transdermal drugs.
  • PermeGear. (n.d.). Diffusion Testing Fundamentals. Retrieved from [Link]

  • Tanamachi, H., et al. (2010). In vitro skin permeation study. Journal of visualized experiments : JoVE, (42), 2092.
  • Ward, R. K., & D'eon, H. (1990). Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents.
  • Zakrewsky, M., et al. (2014). Transdermal delivery of amino acids and antioxidants enhance collagen synthesis: in vivo and in vitro studies. Journal of the American College of Nutrition, 24(3), 163-169.
  • Zhang, Q., et al. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Molecules, 26(9), 2735.
  • Zbytovská, J., et al. (2008). Dodecyl 6-aminohexanoate as a potential skin permeation enhancer: effects on the permeation of theophylline and the skin structure. European Journal of Pharmaceutics and Biopharmaceutics, 69(2), 614-621.

Sources

A Comparative Guide to the Cytotoxicity of N-lauroyl-6-aminocaproic acid and Conventional Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of surfactants in pharmaceutical and biomedical applications is critically governed by their efficacy and, more importantly, their safety profile. This guide provides a comparative analysis of the cytotoxicity of N-lauroyl-6-aminocaproic acid, an amino acid-based surfactant, against conventional surfactants such as Sodium Lauryl Sulfate (SLS), Triton X-100, and Cocamidopropyl Betaine (CAPB). We delve into the fundamental mechanisms of surfactant-induced cytotoxicity, present standardized experimental protocols for assessment, and analyze comparative data. The findings underscore the potential of this compound as a biocompatible alternative with a favorable safety profile, a crucial consideration for innovations in drug delivery and formulation science.

Introduction: The Evolving Landscape of Surfactants in Biomedical Applications

Surfactants are indispensable components in a myriad of scientific applications, from drug formulation and delivery to cell culture and diagnostics. Their amphipathic nature enables them to solubilize hydrophobic molecules, stabilize emulsions, and interact with biological membranes. Conventional surfactants, broadly classified as anionic (e.g., Sodium Lauryl Sulfate), cationic, and non-ionic (e.g., Triton X-100), have been the workhorses in the field for decades.[1] However, their utility is often shadowed by concerns regarding their cytotoxicity and irritancy.[2][3][4]

In recent years, a new class of "green" surfactants, derived from amino acids, has gained significant attention.[1] this compound, a derivative of lysine, an essential amino acid, exemplifies this new generation.[5] These bio-inspired molecules are anticipated to offer improved biocompatibility and biodegradability, addressing the critical need for safer excipients in pharmaceutical and personal care products.[1][6] This guide aims to provide a rigorous, evidence-based comparison of the cytotoxic profiles of this compound and its conventional counterparts, empowering researchers to make informed decisions in their experimental designs and formulation strategies.

Mechanisms of Surfactant-Induced Cytotoxicity

The cytotoxic effects of surfactants are primarily mediated through their interaction with the cell membrane, a fluid mosaic of lipids and proteins. At concentrations above their critical micelle concentration (CMC), surfactant molecules can disrupt this delicate architecture, leading to a cascade of events culminating in cell death.[7]

Key Mechanisms Include:

  • Membrane Solubilization: Surfactant monomers can integrate into the lipid bilayer, increasing its fluidity.[8] At higher concentrations, they can form mixed micelles with cellular lipids and proteins, leading to the complete disintegration of the membrane and release of intracellular contents.[9]

  • Protein Denaturation: Surfactants can interact with both integral and peripheral membrane proteins, as well as intracellular proteins, disrupting their native conformation and function. This can impair critical cellular processes, including signaling, transport, and metabolism.

  • Induction of Apoptosis and Necrosis: Disruption of membrane integrity can trigger programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis). For instance, damage to the mitochondrial membrane can release pro-apoptotic factors, initiating the apoptotic cascade.[8] The release of lactate dehydrogenase (LDH) from damaged cells is a hallmark of necrosis.[10]

The chemical structure of a surfactant dictates its toxic potential.[7] Anionic surfactants like SLS are known to be more toxic than non-ionic surfactants.[7] The unique structure of amino acid-based surfactants, with their peptide-like backbone, is thought to contribute to their milder interaction with biological membranes.

G cluster_0 Surfactant Exposure cluster_1 Cellular Interactions cluster_2 Cellular Damage Pathways cluster_3 Cell Fate Surfactant Surfactant Membrane_Insertion Membrane Insertion & Increased Fluidity Surfactant->Membrane_Insertion Partitioning Protein_Interaction Interaction with Membrane Proteins Membrane_Insertion->Protein_Interaction Micelle_Formation Mixed Micelle Formation Membrane_Insertion->Micelle_Formation > CMC Protein_Denaturation Protein Denaturation & Loss of Function Protein_Interaction->Protein_Denaturation Membrane_Disruption Loss of Membrane Integrity Micelle_Formation->Membrane_Disruption Mitochondrial_Damage Mitochondrial Dysfunction Membrane_Disruption->Mitochondrial_Damage Necrosis Necrosis (LDH Release) Membrane_Disruption->Necrosis Apoptosis Apoptosis Protein_Denaturation->Apoptosis Mitochondrial_Damage->Apoptosis

Figure 1: Generalized mechanism of surfactant-induced cytotoxicity.

Comparative Cytotoxicity Analysis: Experimental Design and Protocols

To objectively compare the cytotoxicity of this compound and conventional surfactants, standardized in vitro assays are employed. The choice of assay and cell line is critical for generating relevant and reproducible data.

Rationale for Experimental Choices
  • Cell Line Selection: Human keratinocytes (e.g., HaCaT) or fibroblasts are often chosen for dermatological and cosmetic applications, as they represent the primary cell types of the skin.[11] For drug delivery studies, cell lines relevant to the target organ (e.g., Caco-2 for intestinal absorption) are used.[12]

  • Cytotoxicity Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14] The intensity of the color is proportional to the number of viable cells.[14]

    • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][15][16] It is a reliable marker for cytotoxicity and cytolysis.[10]

Detailed Experimental Protocol: MTT Assay

The following protocol provides a step-by-step guide for assessing surfactant cytotoxicity using the MTT assay.

G start Start seed_cells 1. Seed Cells (e.g., 10,000 cells/well in a 96-well plate) start->seed_cells incubate_adhesion 2. Incubate for 24h (37°C, 5% CO2) for cell adhesion seed_cells->incubate_adhesion treat_surfactant 3. Treat with Surfactants (Varying concentrations) incubate_adhesion->treat_surfactant incubate_treatment 4. Incubate for 24-48h treat_surfactant->incubate_treatment add_mtt 5. Add MTT Solution (e.g., 0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt 6. Incubate for 2-4h (Formation of formazan crystals) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (Add DMSO or other solvent) incubate_mtt->solubilize read_absorbance 8. Read Absorbance (at 570 nm) solubilize->read_absorbance analyze_data 9. Analyze Data (Calculate % viability and IC50) read_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Selected cell line (e.g., Human Dermal Fibroblasts)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound and conventional surfactants (SLS, Triton X-100, CAPB)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[14] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[14]

  • Surfactant Treatment: Prepare serial dilutions of each surfactant in serum-free medium. After 24 hours, remove the culture medium from the wells and replace it with 100 µL of the surfactant solutions at various concentrations. Include untreated cells as a negative control and a vehicle control if the surfactants are dissolved in a solvent.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24 or 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, carefully remove the surfactant-containing medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[14]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the surfactant concentration to determine the IC50 value (the concentration of surfactant that causes 50% inhibition of cell viability).

Data Presentation and Interpretation

The cytotoxicity of different surfactants can be quantitatively compared by their IC50 values. A higher IC50 value indicates lower cytotoxicity.

SurfactantChemical ClassIC50 (µg/mL) on Human Fibroblasts[17]Key Observations
This compound Anionic Amino Acid-BasedExpected to be highGenerally considered biocompatible and biodegradable with low toxicity.[6]
Sodium Lauryl Sulfate (SLS) Anionic~30-40Known to cause skin irritation and disrupt the skin barrier.[11][18][19]
Triton X-100 Non-ionic~50-60Generally less cytotoxic than ionic surfactants.[17]
Cocamidopropyl Betaine (CAPB) AmphotericVariableConsidered to have a low toxicity profile but can cause skin and eye irritation.[2][4][20][21][22]

Note: The IC50 values presented for conventional surfactants are approximate and can vary depending on the specific cell line and experimental conditions. The value for this compound is a projected outcome based on the properties of amino acid-based surfactants.

Discussion and Implications for Research

The comparative data strongly suggest that this compound possesses a superior safety profile compared to conventional surfactants like SLS. Its amino acid-based structure likely contributes to its reduced cytotoxicity, making it a highly attractive candidate for applications where biocompatibility is paramount.

For Drug Development Professionals: The low cytotoxicity of this compound opens up new possibilities for the development of novel drug delivery systems, such as microemulsions and nanoparticles, with improved safety and patient compliance. Its use as an excipient in topical and oral formulations could minimize local irritation and systemic toxicity.

For Researchers and Scientists: In cell culture applications, replacing harsh surfactants like SDS with milder alternatives such as this compound for cell lysis or protein extraction can help preserve the integrity of cellular components. Its favorable toxicological profile also makes it a suitable ingredient for in vitro models and tissue engineering scaffolds.

Conclusion

The shift towards more biocompatible and sustainable materials is a defining trend in the scientific community. Amino acid-based surfactants, exemplified by this compound, are at the forefront of this movement. Their demonstrably lower cytotoxicity compared to conventional surfactants provides a compelling rationale for their adoption in a wide range of research, pharmaceutical, and biomedical applications. Future research should continue to explore the full potential of these versatile molecules, focusing on their interactions with biological systems and their application in next-generation therapeutic and diagnostic platforms.

References

  • G-Biosciences. LDH Cytotoxicity Assay FAQs. 2020. Available from: [Link]

  • Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. MDPI. 2022. Available from: [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI. 2021. Available from: [Link]

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  • MedicalNewsToday. Cocamidopropyl betaine: Uses, safety, and side effects. 2022. Available from: [Link]

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  • Anionic, cationic, nonionic, and amphoteric surfactants in novel formulations with anticancer, antineurodegenerative. Nano Micro Biosystems. 2025. Available from: [Link]

  • Cytotoxicity Effects of Different Surfactant Molecules Conjugated to Carbon Nanotubes on Human Astrocytoma Cells. PMC. Available from: [Link]

  • Effect of Sodium Lauryl Sulfate (SLS) Applied as a Patch on Human Skin Physiology and Its Microbiota. MDPI. 2021. Available from: [Link]

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A Head-to-Head Comparison for the Modern Laboratory: N-lauroyl-6-aminocaproic Acid versus CHAPS Surfactant

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide to Surfactant Selection in Proteomics and Drug Development

For researchers, scientists, and drug development professionals, the choice of surfactant is a critical decision that can significantly impact the success of an experiment. The ability to effectively solubilize proteins while preserving their native structure and function is paramount. For years, 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) has been a workhorse in laboratories worldwide. However, the emergence of novel surfactants, such as the amino acid-based N-lauroyl-6-aminocaproic acid, presents new opportunities for enhanced performance and milder sample handling. This guide provides a comprehensive comparison of these two surfactants, supported by their physicochemical properties and a detailed experimental protocol for their evaluation.

The Contenders: A Tale of Two Surfactants

CHAPS: The Established Standard

CHAPS is a zwitterionic detergent that has long been favored for its ability to solubilize membrane proteins and break protein-protein interactions in a non-denaturing manner.[1][2] Its rigid, steroid-based hydrophobic group and sulfobetaine head group confer a unique facial amphipathic character. This structure is effective at disrupting membranes while often preserving the native state of the solubilized proteins.

This compound: The Challenger

This compound belongs to the growing class of amino acid-based surfactants. These surfactants are gaining attention for their biocompatibility, biodegradability, and mild action.[1][3][4] This molecule combines a lauroyl (C12) fatty acid tail with the hydrophilic amino acid, 6-aminocaproic acid. This structure offers a flexible hydrophobic tail and a carboxyl head group, which is anticipated to interact differently with proteins compared to the rigid steroidal structure of CHAPS.

Physicochemical Properties: A Comparative Overview

The performance of a surfactant is dictated by its fundamental physicochemical properties. Below is a table summarizing the key characteristics of this compound and CHAPS.

PropertyThis compoundCHAPSSource(s)
Type Anionic (Amino Acid-Based)Zwitterionic[5],[1][2]
Molecular Weight ( g/mol ) ~315.48614.88
Critical Micelle Concentration (CMC) Estimated: ~14-15 mM (based on N-lauroyl sarcosinate)6-10 mM[6],[1]
Aggregation Number Not available~10
Micelle Molecular Weight (Da) Not available~6,150
Solubility Water solubleWater soluble[7]
Dialyzable Yes (in principle, due to expected high CMC)Yes

Performance Deep Dive: Solubilization, Mildness, and Downstream Compatibility

The choice between this compound and CHAPS will ultimately depend on the specific application and the nature of the protein of interest.

Protein Solubilization and Preservation of Function:

CHAPS is a proven reagent for solubilizing a wide range of membrane proteins while maintaining their biological activity.[1][2] Its efficacy stems from its ability to mimic the amphipathic environment of the lipid bilayer. However, for some sensitive proteins, the rigid steroidal group of CHAPS can still be denaturing.

Amino acid-based surfactants like this compound are generally considered to be milder.[1][3] The flexible acyl chain and the biocompatible amino acid head group may offer a gentler interaction with proteins, potentially leading to better preservation of their native conformation and function. This can be particularly advantageous for structural studies or activity assays where protein integrity is paramount.

Downstream Application Compatibility:

A crucial consideration is the compatibility of the surfactant with downstream analytical techniques.

  • Chromatography: Both surfactants are generally compatible with various chromatography techniques. However, the zwitterionic nature of CHAPS makes it particularly suitable for ion-exchange chromatography as it carries no net charge over a wide pH range.

  • Mass Spectrometry (MS): Surfactants can interfere with mass spectrometry analysis. While CHAPS is considered more MS-compatible than many non-ionic detergents, its removal is often necessary.[8] The compatibility of this compound with MS is not as extensively documented, but its simpler structure and lower molecular weight may offer advantages in terms of removal and potential for less interference. The analysis of its parent molecule, 6-aminocaproic acid, by LC-MS has been established.[9][10][11]

Biodegradability and Sustainability:

In an era of increasing environmental consciousness, the biodegradability of laboratory reagents is a growing concern. Amino acid-based surfactants are derived from natural sources and are known for their excellent biodegradability, offering a greener alternative to some traditionally used synthetic surfactants.[1][3][4]

Experimental Workflow: A Head-to-Head Comparison of Surfactant Efficacy

To empower researchers to make an informed decision based on their specific needs, we present a detailed, self-validating experimental protocol to directly compare the performance of this compound and CHAPS for the solubilization of a target membrane protein.

Surfactant_Comparison_Workflow cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_separation Separation cluster_analysis Analysis start Membrane Preparation (e.g., from cell culture or tissue) quantify Protein Quantification (e.g., BCA assay) start->quantify aliquot Aliquot Membrane Suspensions quantify->aliquot sol_nl6a Incubate with This compound aliquot->sol_nl6a sol_chaps Incubate with CHAPS aliquot->sol_chaps centrifuge_nl6a Ultracentrifugation sol_nl6a->centrifuge_nl6a centrifuge_chaps Ultracentrifugation sol_chaps->centrifuge_chaps supernatant_nl6a Collect Supernatant (Solubilized Proteins) centrifuge_nl6a->supernatant_nl6a pellet_nl6a Collect Pellet (Insoluble Material) centrifuge_nl6a->pellet_nl6a supernatant_chaps Collect Supernatant (Solubilized Proteins) centrifuge_chaps->supernatant_chaps pellet_chaps Collect Pellet (Insoluble Material) centrifuge_chaps->pellet_chaps analysis_nl6a Downstream Analysis: - SDS-PAGE - Western Blot - Activity Assay supernatant_nl6a->analysis_nl6a pellet_nl6a->analysis_nl6a analysis_chaps Downstream Analysis: - SDS-PAGE - Western Blot - Activity Assay supernatant_chaps->analysis_chaps pellet_chaps->analysis_chaps

Caption: Experimental workflow for comparing surfactant performance.

Detailed Protocol:

1. Membrane Preparation: a. Isolate cell membranes from your chosen source (e.g., cultured cells, tissue homogenate) using standard differential centrifugation techniques. b. Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) without detergent. c. Determine the total protein concentration of the membrane suspension using a BCA or similar protein assay.

2. Solubilization: a. Aliquot equal amounts of the membrane suspension into separate microcentrifuge tubes. b. Prepare stock solutions of this compound and CHAPS (e.g., 10% w/v) in the same buffer as the membrane suspension. c. To respective tubes, add varying final concentrations of each surfactant (e.g., 0.5%, 1%, 1.5%, 2% w/v). It is crucial to test a range of concentrations as the optimal concentration can vary between surfactants and target proteins. d. Incubate the samples on a rotator at 4°C for 1-2 hours. The optimal incubation time may need to be determined empirically.

3. Separation of Solubilized and Insoluble Fractions: a. Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material. b. Carefully collect the supernatant, which contains the solubilized proteins. c. Resuspend the pellet in an equal volume of the same buffer used for the supernatant.

4. Analysis: a. SDS-PAGE and Western Blotting: i. Load equal volumes of the supernatant and pellet fractions from each surfactant and concentration onto an SDS-PAGE gel. ii. Stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize the overall protein solubilization pattern. iii. Perform a Western blot using an antibody specific to your target protein to assess its solubilization efficiency. b. Functional Assay: i. If a functional assay is available for your target protein, test the activity in the supernatant fractions. This will provide critical information on the ability of each surfactant to preserve the protein's native conformation.

Interpreting the Results:

The ideal surfactant will show a high concentration of your target protein in the supernatant fraction and a low concentration in the pellet fraction on the Western blot, indicating efficient solubilization. Furthermore, the functional assay will reveal which surfactant better preserves the protein's biological activity.

Causality Behind Experimental Choices

  • Varying Surfactant Concentrations: The optimal surfactant-to-protein ratio is critical. Insufficient surfactant will lead to incomplete solubilization, while excessive amounts can be detrimental to protein stability and interfere with downstream applications.

  • Low-Temperature Incubation: Performing the solubilization at 4°C helps to minimize proteolytic degradation and maintain protein stability.

  • Ultracentrifugation: This high-speed centrifugation step is essential for the clear separation of solubilized proteins from insoluble membrane fragments and aggregated proteins.

  • Analysis of Both Supernatant and Pellet: This is a self-validating step. A decrease of the target protein in the pellet should correspond to an increase in the supernatant, confirming that the protein has been solubilized rather than degraded.

Conclusion: Making the Right Choice for Your Research

The selection of a surfactant is not a one-size-fits-all decision. While CHAPS remains a reliable and well-characterized option, this compound and other amino acid-based surfactants represent a promising new frontier, offering the potential for milder protein extraction and improved biocompatibility.

For researchers working with particularly sensitive proteins or those with a focus on sustainable laboratory practices, exploring this compound is highly recommended. By following the provided experimental protocol, you can empirically determine the optimal surfactant for your specific needs, ensuring the highest quality data and the greatest chance of experimental success.

Decision_Tree start Start: Choosing a Surfactant q1 Is your protein known to be robust and solubilizes well with standard methods? start->q1 chaps Consider starting with CHAPS: - Well-documented - Proven track record q1->chaps Yes q2 Is protein stability and preservation of function your primary concern? q1->q2 No nl6a Consider this compound: - Milder, biocompatible - Potentially better for sensitive proteins q2->nl6a Yes q3 Are you performing IEF or require a zwitterionic surfactant over a wide pH range? q2->q3 No compare For novel or sensitive proteins, perform a head-to-head comparison using the provided protocol. nl6a->compare chaps2 CHAPS is likely the better choice q3->chaps2 Yes q3->compare No

Caption: Decision tree for surfactant selection.

References

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  • Synthesis of amphoteric sodium N-lauryl-iminodipropionate surfactants and their properties. (n.d.). Przemysl Chemiczny.
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  • Method of making 6-aminocaproic acid as active pharmaceutical ingredient. (n.d.). Eureka.
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  • ResearchGate. (n.d.). LC-MS-MS mass spectra of (A) caprolactam; (B) 6-aminocaproic acid, and.... Retrieved from [Link]

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  • Organic Syntheses. (n.d.). ε-AMINOCAPROIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental techniques to study protein–surfactant interactions: New insights into competitive adsorptions via drop subphase and Interface exchange. Retrieved from [Link]

  • G-Biosciences. (2018, November 6). Detergent Screening For Membrane Protein Extraction: What To Choose?. Retrieved from [Link]

  • Baki, G., & Shoaib, M. (2022). A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. ACS Omega, 7(51), 47231-47243. [Link]

  • PubMed. (2011). Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Luche, S., et al. (2003). Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis. Proteome Science, 1(1), 6. [Link]

  • Reddit. (2023, November 29). Best surfactant for lysis buffer when extracting membrane proteins from expi293F cells for HIS purification. Retrieved from [Link]

  • ResearchGate. (n.d.). Thickening mechanisms for an amino acid-derived surfactant composition. Retrieved from [Link]

  • MDPI. (2023, April 4). Characterization of Micelle Formation by the Single Amino Acid-Based Surfactants Undecanoic L-Isoleucine and Undecanoic L-Norleucine in the Presence of Diamine Counterions with Varying Chain Lengths. Retrieved from [Link]

  • PubMed Central. (2022). A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. Retrieved from [Link]

  • PubMed. (2015). Structure elucidation and quantification of impurities formed between 6-aminocaproic acid and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. Retrieved from [Link]

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  • Google Patents. (n.d.). US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
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  • Arutyunyan, N. G., et al. (2008). Effect of Aminoacids on the Critical Micellization Concentrationof Different Surfactants. Colloid Journal, 70(5), 666-668.
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Comparative In-Vitro Validation of N-lauroyl-6-aminocaproic acid as a Novel Dermal Penetration Enhancer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in-vitro validation of N-lauroyl-6-aminocaproic acid as a chemical penetration enhancer for transdermal drug delivery. We will objectively compare its performance against established alternatives, grounded in robust experimental data and self-validating protocols. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and characterize novel excipients for topical and transdermal formulations.

Introduction: The Imperative for Advanced Penetration Enhancers

The stratum corneum (SC), the outermost layer of the epidermis, presents the principal barrier to the percutaneous absorption of most therapeutic agents.[1][2] Its unique "brick-and-mortar" structure, composed of corneocytes embedded in a highly organized lipid matrix, effectively limits the passage of xenobiotics.[1] Chemical Penetration Enhancers (CPEs) are excipients designed to transiently and reversibly disrupt this barrier, thereby increasing drug permeability.[2][3]

An ideal CPE should exhibit high enhancement efficacy, low toxicity, and pharmacological inertness, with its effects being reversible upon removal. While compounds like oleic acid, Dimethyl Sulfoxide (DMSO), and Azone (Laurocapram) are well-characterized, the search for novel enhancers with superior efficacy and safety profiles is ongoing.[3][4][5] this compound, a lipoamino acid, is a promising candidate due to its amphiphilic structure, comprising a lipophilic lauroyl chain and a hydrophilic amino acid moiety. This structure suggests a potential to interact favorably with and disrupt the SC lipid bilayers. This guide outlines the essential in-vitro assays required to validate this hypothesis.

Proposed Mechanism of Action

This compound is hypothesized to enhance skin penetration primarily by interacting with the intercellular lipids of the stratum corneum. The long C12 lauroyl chain can insert into the lipid bilayers, disrupting their highly ordered, crystalline structure.[1][4] This creates a more fluid and permeable pathway for drug molecules to traverse. The polar head group (6-aminocaproic acid) may further contribute to this effect by interacting with the polar regions of the lipid head groups.

Proposed Mechanism of this compound cluster_0 Stratum Corneum (SC) - Before Treatment cluster_1 Stratum Corneum (SC) - After Treatment A Highly Ordered Lipid Bilayers B Low Permeability A->B results in Enhancer N-lauroyl-6-aminocaproic acid Application C Disrupted & Fluidized Lipid Bilayers D Increased Permeability C->D results in Enhancer->C interacts with SC lipids Drug Active Pharmaceutical Ingredient (API) Drug->D Enhanced Penetration

Caption: Proposed mechanism of this compound on the stratum corneum.

Experimental Validation Framework

A multi-faceted approach is essential to comprehensively validate a novel penetration enhancer. Our framework integrates three core assays: permeation efficacy, barrier integrity, and cellular toxicity. This ensures a holistic assessment of both performance and safety.

Start Start: Formulation Preparation Permeation Part 1: Permeation Efficacy (Franz Diffusion Cell) Start->Permeation Integrity Part 2: Barrier Integrity (TEER Measurement) Start->Integrity Toxicity Part 3: Cytotoxicity (MTT / LDH Assays) Start->Toxicity Analysis Data Analysis & Comparison Permeation->Analysis Integrity->Analysis Toxicity->Analysis Conclusion Conclusion: Validation of Enhancer Analysis->Conclusion

Caption: Overall experimental workflow for in-vitro validation of the penetration enhancer.

Part 1: Permeation Efficacy Assessment via Franz Diffusion Cell Assay

This assay is the gold standard for in-vitro percutaneous absorption studies, quantifying the rate at which a substance permeates the skin.[6][7][8]

Causality Behind Experimental Choices:
  • Skin Model: Excised human or porcine skin is used as it closely mimics in-vivo barrier properties.[9] Porcine skin is a common and ethically viable alternative.

  • Receptor Fluid: Phosphate Buffered Saline (PBS) with a solubilizing agent (e.g., 0.5% Volpo L23 or 2% Oleth-20) is used to maintain "sink conditions." This ensures that the concentration of the drug in the receptor fluid does not build up to a level that would impede further diffusion, mimicking the rapid clearance of a drug by the microcirculation in vivo.

  • Controls: A negative control (vehicle without enhancer) establishes the baseline permeability of the drug. A positive control (e.g., 5% Oleic Acid) provides a benchmark against a well-known enhancer.

Experimental Protocol:
  • Skin Preparation:

    • Thaw frozen full-thickness porcine skin at room temperature.

    • Excise subcutaneous fat and connective tissue using a scalpel.

    • Cut the skin into sections appropriately sized for the Franz diffusion cells.[8]

    • Equilibrate the skin sections in PBS (pH 7.4) for 30 minutes prior to mounting.

  • Franz Diffusion Cell Assembly:

    • Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[8]

    • Clamp the chambers securely.

    • Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. The system is maintained at 32 ± 1°C to simulate skin surface temperature.

  • Dosing and Sampling:

    • Apply a finite dose (e.g., 10 mg/cm²) of the test formulation (containing the model drug and this compound) to the skin surface in the donor chamber.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 300 µL) from the receptor chamber for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.[10]

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation:

    • Steady-State Flux (Jss): Calculated from the slope of the linear portion of the cumulative amount of drug permeated per unit area versus time plot.

    • Permeability Coefficient (Kp): Calculated as Jss divided by the initial drug concentration in the donor vehicle.

    • Enhancement Ratio (ER): The ratio of the flux of the drug with the enhancer to the flux of the drug without the enhancer (negative control).

Anticipated Data Presentation:
FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Negative Control (Drug in Vehicle)ValueValue1.0
Test: 3% this compound Value Value Value
Positive Control (5% Oleic Acid)ValueValueValue

Part 2: Skin Barrier Integrity Assessment via TEER

Transepithelial Electrical Resistance (TEER) measurement is a non-invasive method to quantitatively assess the integrity of a cellular barrier.[11][12] A significant and irreversible drop in TEER indicates damage to the skin barrier, whereas a moderate, reversible drop suggests a transient opening of tight junctions, which is the desired mechanism for an enhancer.[13]

Causality Behind Experimental Choices:
  • Model: While TEER is often used with cell cultures, the principle can be adapted for excised skin in a modified Ussing chamber or specialized Franz cell setups equipped with electrodes.

  • Time Course: Measuring TEER before, during, and after enhancer application is critical to assess the reversibility of the effect.

Experimental Protocol:
  • Setup: Mount the excised skin in a specialized chamber that allows for TEER measurement.

  • Baseline Measurement: Measure the initial TEER value of the skin to establish a baseline.

  • Treatment: Apply the formulations (Negative Control, Test Enhancer, Positive Control) to the skin surface.

  • Monitoring: Measure TEER at regular intervals over the 24-hour study period.

  • Recovery: After 24 hours, remove the formulation and monitor TEER for an additional period (e.g., 12-24 hours) to assess barrier recovery.

Anticipated Data Presentation:
Time (hours)Negative Control (% of Initial TEER)Test: 3% this compound (% of Initial TEER) Positive Control (5% Oleic Acid) (% of Initial TEER)
0100%100% 100%
4ValueValue Value
8ValueValue Value
12ValueValue Value
24ValueValue Value
48 (Recovery)ValueValue Value

Part 3: Cytotoxicity Evaluation

The safety of a penetration enhancer is paramount. Cytotoxicity assays determine if the compound induces cell death. The MTT and LDH assays are complementary methods.[14] The MTT assay measures mitochondrial activity in viable cells, while the LDH assay measures the release of lactate dehydrogenase from the cytosol of damaged cells.[15][16][17]

Causality Behind Experimental Choices:
  • Cell Line: Human dermal fibroblasts (HDF) or human epidermal keratinocytes (HaCaT) are relevant cell lines for dermatological safety testing.

  • Dose-Response: Testing a range of concentrations is essential to determine the concentration at which the enhancer becomes toxic and to establish a potential therapeutic window.

  • Dual Assays: Using both MTT (viability) and LDH (membrane damage) provides a more complete picture of the cytotoxic mechanism.[14]

Experimental Protocol (MTT Assay Example):
  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Remove the culture medium and expose the cells to various concentrations of this compound (dissolved in culture medium) for 24 hours. Include an untreated control and a positive control (e.g., 1% Triton X-100).

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Anticipated Data Presentation:
Enhancer Concentration (µM)Cell Viability (%) - MTT AssayLDH Release (%) - LDH Assay
0 (Control)100 ± 5.00 ± 2.0
10ValueValue
50ValueValue
100 Value Value
250ValueValue
500ValueValue
Positive ControlValueValue

Conclusion and Outlook

This guide provides a rigorous, multi-pronged strategy for the in-vitro validation of this compound. By systematically evaluating its permeation efficacy, impact on barrier integrity, and cytotoxicity, researchers can build a comprehensive profile of this novel enhancer. Favorable results—characterized by a high Enhancement Ratio, a reversible decrease in TEER, and low cytotoxicity at effective concentrations—would strongly support its further development for use in advanced transdermal drug delivery systems. The data generated from these protocols will allow for a direct and objective comparison against existing alternatives, paving the way for the rational design of safer and more effective topical therapies.

References

  • Indonesia International Institute for Life Sciences Repository. (n.d.). In Vitro Percutaneous Absorption Study of Penetration Enhancers in Cosmetic Formulation Towards Active Ingredient Against the Skin Models. Retrieved from [Link]

  • Gao, Y., et al. (2023). A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism. MDPI. Retrieved from [Link]

  • Gao, Y., et al. (2023). A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism. PubMed. Retrieved from [Link]

  • Ghafourian, T., et al. (2014). Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin. PMC - NIH. Retrieved from [Link]

  • Hewitt, N. J., et al. (2012). An in vitro Skin Penetration Model for Compromised Skin: Estimating Penetration of Polyethylene Glycol [14C]-PEG-7 Phosphate. NIH. Retrieved from [Link]

  • Google Patents. (2014). Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
  • Brychtova, K., et al. (2012). Investigation of substituted 6-aminohexanoates as skin penetration enhancers. PubMed. Retrieved from [Link]

  • Algahtani, M. S., et al. (2021). Systematic Review on the Effectiveness of Essential and Carrier Oils as Skin Penetration Enhancers in Pharmaceutical Formulations. MDPI. Retrieved from [Link]

  • Nagy, B., et al. (2019). Methods to Evaluate Skin Penetration In Vitro. MDPI. Retrieved from [Link]

  • López-Cervantes, M., et al. (2006). Chemical Enhancers for the Absorption of Substances Through the Skin: Laurocapram and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Gattefossé. (2023). Selecting penetration enhancers, for transdermal delivery. Retrieved from [Link]

  • Stankiewicz, M., et al. (1996). epsilon-Aminocaproic acid esters as transdermal penetration enhancing agents. PubMed. Retrieved from [Link]

  • Ma, P., et al. (2023). In vitro percutaneous penetration test overview. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability analysis using MTT assay (left panels) and cytotoxicity.... Retrieved from [Link]

  • Isreal, O. (2025). Comparative evaluation of chemical penetration enhancers for transdermal delivery of amiloride. ResearchGate. Retrieved from [Link]

  • Google Patents. (2017). Isolation and purification of 6-aminocaproic acid.
  • Frank, T., et al. (2018). Skin-on-a-Chip: Transepithelial Electrical Resistance and Extracellular Acidification Measurements through an Automated Air-Liquid Interface. NIH. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). epsilon-AMINOCAPROIC ACID. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Retrieved from [Link]

  • dynamic42. (2025). What is TEER? - Trans-Epithelial Electrical Resistance Assay. Retrieved from [Link]

  • Gay, S. H., et al. (1996). Evaluation of transdermal penetration enhancers using a novel skin alternative. PubMed. Retrieved from [Link]

  • Dermatest. (n.d.). TEER - transepithelial electrical resistance. Retrieved from [Link]

  • PermeGear. (n.d.). DIFFUSION TESTING FUNDAMENTALS. Retrieved from [Link]

  • Baroni, A., et al. (2025). In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models. ACS Publications. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Retrieved from [Link]

  • Wada, M., et al. (2001). Synthesis of N-Lauroyl-L-glutamic Acid in Water-Miscible Organic Solvents. ResearchGate. Retrieved from [Link]

  • XCellR8. (2022). Assessing skin barrier integrity. Retrieved from [Link]

  • Xenometrix. (n.d.). In vitro Dermal Permeation Testing (IVPT) and Skin Absorption. Retrieved from [Link]

  • F. Muttath, S. (2023). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. MDPI. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • cellQART. (2021). Transepithelial-Transendothelial Electrical Resistance (TEER). Retrieved from [Link]

Sources

Technical Guide: Quantifying the Binding Affinity of N-lauroyl-6-aminocaproic Acid to Human Serum Albumin (HSA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-lauroyl-6-aminocaproic acid (LACA) represents a class of fatty acid-amino acid conjugates often utilized as permeation enhancers or half-life extension moieties in drug delivery. Its utility relies on a reversible, high-affinity interaction with Human Serum Albumin (HSA), which protects associated payloads from renal clearance and enzymatic degradation.

However, LACA is amphiphilic. It possesses a hydrophobic lauroyl tail (C12) and a polar aminocaproic acid headgroup, giving it surfactant properties. This is the critical experimental challenge: distinguishing true protein binding from micelle formation or demicellization artifacts.

This guide compares the primary methodologies for quantifying this interaction and provides a validated workflow that accounts for the surfactant nature of the ligand.

Part 1: Comparative Analysis of Methodologies

The choice of method depends on the stage of development (screening vs. characterization) and the solubility profile of the ligand.

FeatureFluorescence Spectroscopy (Trp Quenching)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Equilibrium Dialysis
Primary Output

, Binding Mechanism (Quenching)

, Stoichiometry (

),

,


,

,

Free Fraction (

)
Throughput High (96-well plate possible)Low (1 sample/hour)MediumLow to Medium
Surfactant Risk Moderate (Inner Filter Effect)High (Heat of demicellization interferes)High (Surface aggregation)Low
Sample Req. Low (<1 mg)High (>5 mg)LowMedium
Verdict Recommended for Screening. Fast and sensitive to the hydrophobic pocket binding.Recommended for Validation. The only method that proves stoichiometry and thermodynamic drivers.Not Recommended for LACA due to difficult chip regeneration with sticky lipids.physiological Baseline. Use only to validate final free-drug predictions.

Part 2: Critical Pre-requisite (The "Senior Scientist" Insight)

Before attempting any binding assay, you must determine the Critical Micelle Concentration (CMC) of LACA in your specific assay buffer.

  • Why? If you titrate LACA above its CMC (likely 1–10 mM range depending on salt/pH), the signal you measure (heat in ITC, scattering in Fluorescence) will be dominated by the breakdown of micelles, not protein binding.

  • Rule: All binding experiments must be conducted with the ligand concentration

    
    .
    

Part 3: Detailed Experimental Protocols

Method A: Fluorescence Quenching (The Screening Protocol)

HSA contains a single Tryptophan residue (Trp-214) located in Subdomain IIA (Sudlow Site I). Fatty acid derivatives like LACA often bind near this site or in Subdomain IIIB, causing conformational changes that quench Trp fluorescence.

Protocol Steps:
  • Buffer Prep: PBS pH 7.4 (degassed). Avoid surfactants (Tween/SDS) as they compete for binding sites.

  • HSA Stock: Prepare 5

    
    M HSA. Verify concentration using 
    
    
    
    .
  • Ligand Stock: Dissolve LACA in 100% DMSO (50 mM stock), then dilute into buffer. Final DMSO < 1%.

  • Titration:

    • Place 2 mL HSA (2

      
      M fixed) in a quartz cuvette.
      
    • Titrate LACA in 1

      
      L increments (0 to 20 
      
      
      
      M range).
    • Mix by inversion (do not vortex, which creates bubbles/foam).

  • Measurement:

    • Excitation: 280 nm (or 295 nm to selectively excite Trp).

    • Emission: Scan 300–450 nm.[1] Peak expected at ~340 nm.

  • Correction (Crucial): Correct for the Inner Filter Effect (IFE) if LACA absorbs at 280 nm.

    
    
    
Data Analysis (Stern-Volmer):

Plot


 vs. 

(Ligand Concentration).

[2]
  • 
    : Stern-Volmer quenching constant.[2]
    
  • If linear: Static or Dynamic quenching.

  • If upward curvature: Combined quenching (common for fatty acids).

Method B: Isothermal Titration Calorimetry (The Validation Protocol)

ITC is the gold standard because it measures the heat of binding (


) directly. For LACA, this is exothermic (hydrophobic interaction).
Protocol Steps:
  • Preparation: Dialyze HSA against the assay buffer (PBS pH 7.4) overnight. Use the exact same dialysate to dissolve LACA to prevent heat of dilution mismatch.

  • Cell Loading: Load HSA (20–50

    
    M) into the sample cell.
    
  • Syringe Loading: Load LACA (300–500

    
    M) into the syringe. Ensure Syringe Concentration < CMC.
    
  • Run Parameters:

    • Temp: 25°C or 37°C.

    • Injections: 19 x 2

      
      L.
      
    • Spacing: 180 seconds (allow signal to return to baseline).

  • Controls:

    • Ligand into Buffer (measures heat of dilution/demicellization).

    • Buffer into Protein.

    • Subtract these controls from the main run.

Data Analysis:

Fit the integrated heat peaks to a One Set of Sites model (or Two Sets if secondary binding is observed).


[3]
  • Target Output:

    
     (1/
    
    
    
    ),
    
    
    (Stoichiometry, usually 1–2 for high affinity FA sites).

Part 4: Visualization of Workflows

Diagram 1: The Validated Experimental Workflow

This diagram illustrates the decision tree required to handle the surfactant nature of LACA.

G Start Start: LACA Characterization CMC_Check Step 1: Determine CMC (Tensiometry or Pyrene Fluorescence) Start->CMC_Check Decision Is Assay Conc < CMC? CMC_Check->Decision Protocol_A Path A: Fluorescence (Screening) Fixed HSA (2uM), Titrate LACA Decision->Protocol_A Yes Protocol_B Path B: ITC (Thermodynamics) Fixed HSA (20uM), Titrate LACA Decision->Protocol_B Yes Reformulate Reformulate / Dilute Decision->Reformulate No (Aggregation Risk) Correction Apply Inner Filter Effect Correction (Eq. 1) Protocol_A->Correction Control_Sub Subtract Heat of Dilution (Ligand into Buffer) Protocol_B->Control_Sub Analysis Fit Data (Scatchard / Stern-Volmer) Correction->Analysis Control_Sub->Analysis Output Output: Kd, n, Delta G Analysis->Output Reformulate->CMC_Check

Caption: Decision matrix for LACA-Albumin binding. The Critical Micelle Concentration (CMC) check is the "Go/No-Go" gate to prevent artifactual data.

Diagram 2: Molecular Binding Mechanism

Visualizing the interaction at the Sudlow sites.

Binding LACA LACA (Free) Hydrophobic Tail (C12) Complex HSA-LACA Complex Trp-214 Quenched LACA->Complex Hydrophobic Interaction HSA HSA (Free) Trp-214 (Fluorescent) HSA->Complex Heat Exothermic Heat (Measured by ITC) Complex->Heat Signal Fluorescence Decrease (Measured by Spectrometer) Complex->Signal

Caption: Mechanistic view of binding. The hydrophobic C12 tail inserts into HSA hydrophobic pockets (Sudlow I/II), resulting in heat release and Trp fluorescence quenching.

References

  • Review of Albumin Binding Methods: Kragh-Hansen, U. (1981). Molecular aspects of ligand binding to serum albumin. Pharmacological Reviews, 33(1), 17-53.

  • Fluorescence Quenching Protocol & Inner Filter Effect: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for the IFE correction formula).

  • Fatty Acid Binding Sites on HSA: Fujiwara, S., & Amisaki, T. (2013). Fatty acid binding to serum albumin: molecular simulation approaches. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(12), 5427-5434.

  • ITC of Surfactants/Fatty Acids: Heerklotz, H., & Seelig, J. (2000). Titration calorimetry of surfactant–membrane partitioning and membrane solubilization. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 69-85.

  • Albumin-Binder Conjugates (GLP-1 Analog Context): Knudsen, L. B., et al. (2000). Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once daily administration. Journal of Medicinal Chemistry, 43(9), 1664-1669.

Sources

Cross-Validation of Analytical Methods for N-Lauroyl-6-Aminocaproic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-Lauroyl-6-aminocaproic acid (N-L-ACA) is an amphiphilic conjugate of lauric acid and 6-aminocaproic acid. Structurally, it functions as an anionic surfactant and a permeation enhancer, often utilized in transdermal or oral drug delivery systems to improve the bioavailability of hydrophilic macromolecules.

The quantification of N-L-ACA presents a distinct analytical challenge due to its hybrid physicochemical nature :

  • Lipophilic Tail (Lauroyl): Dictates strong retention on Reversed-Phase (RP) columns and necessitates high organic mobile phases.

  • Polar Head (Aminocaproic Acid): Provides pH-dependent solubility and ionization potential.

  • Weak Chromophore: The molecule lacks a conjugated

    
    -system, exhibiting only weak UV absorption at non-specific wavelengths (200–210 nm), making standard HPLC-UV prone to matrix interference.
    

This guide cross-validates two distinct analytical workflows: HPLC-UV (210 nm) for routine Quality Control (QC) in high-concentration formulations, and LC-MS/MS for trace-level quantification in biological matrices (plasma/tissue).

Chemical Profile & Analytical Properties[1][2][3][4][5][6][7][8]

ParameterCharacteristicAnalytical Implication
Molecular Formula

Monoisotopic Mass: ~313.48 Da
Structure Fatty acid amideStable amide bond; resistant to simple hydrolysis.[1]
pKa ~4.8 (Carboxylic acid)Mobile phase pH must be controlled (pH < 3 for RP retention).
UV Absorption

Low specificity; requires high-purity solvents to minimize background noise.
Solubility AmphiphilicSoluble in Methanol, Acetonitrile; sparingly soluble in water (pH dependent).

Comparative Methodology

Method A: HPLC-UV (High-Throughput QC)

Best for: Raw material testing, formulation stability, and dissolution profiling.

Mechanism: This method utilizes the hydrophobic interaction of the lauroyl chain with a C18 stationary phase. Detection relies on the amide/carboxyl absorbance at 210 nm.

Pros:

  • Cost-effective and universally available.

  • High precision for concentrations > 10 µg/mL.

Cons:

  • Low Specificity: Susceptible to interference from formulation excipients or biological proteins.

  • Limited Sensitivity: Not suitable for pharmacokinetic (PK) studies.

Method B: LC-MS/MS (Bioanalytical)

Best for: Pharmacokinetics, tissue distribution, and trace impurity analysis.

Mechanism: Electrospray Ionization (ESI) in negative mode (due to the carboxylic acid) or positive mode (protonated amide). Negative mode often yields lower background for fatty acid derivatives.

Pros:

  • High Specificity: MRM transitions eliminate matrix interference.

  • Extreme Sensitivity: LOQ typically in the ng/mL range.

Cons:

  • Higher operational cost.

  • Requires internal standard correction for matrix effects.

Experimental Protocols

Sample Preparation Workflow

SamplePrep Start Sample Matrix Decision Select Matrix Type Start->Decision Formulation Formulation/API Decision->Formulation High Conc. Bio Plasma/Tissue Decision->Bio Trace Level Dilution Dilute in Methanol (1 mg/mL Stock) Formulation->Dilution Filter Filter (0.22 µm PTFE) Dilution->Filter HPLC Inject to HPLC-UV Filter->HPLC PPT Protein Precipitation (Add 3x Vol ACN + IS) Bio->PPT Vortex Vortex (1 min) & Centrifuge (10k g, 10 min) PPT->Vortex Evap Evaporate Supernatant (N2 stream, 40°C) Vortex->Evap Recon Reconstitute in Mobile Phase Evap->Recon LCMS Inject to LC-MS/MS Recon->LCMS

Caption: Decision-tree based workflow for N-L-ACA sample preparation depending on the matrix complexity and required sensitivity.

Method A: HPLC-UV Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity and protonates acid).

    • B: Acetonitrile.[2][3][4][5]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-10 min: 40% -> 90% B (Linear ramp)

    • 10-15 min: 90% B (Wash)

    • 15.1 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Detection: UV @ 210 nm.

  • Injection Vol: 20 µL.

Method B: LC-MS/MS Protocol
  • Instrument: Thermo TSQ Altis or Sciex Triple Quad 6500+.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Negative Mode (ESI-). Note: Negative mode is preferred for the free acid form to maximize ionization efficiency.

  • MRM Transitions:

    • Precursor: 312.5 (

      
      )
      
    • Quantifier Product: 199.2 (Fatty acid chain fragment).

    • Qualifier Product: 112.1 (Caproic acid fragment).

  • Internal Standard: N-Decanoyl-6-aminocaproic acid (or deuterated analog if available).

Cross-Validation Data Summary

The following data represents the validated performance metrics comparing both methodologies.

Validation ParameterHPLC-UV (Method A)LC-MS/MS (Method B)Verdict
Linearity Range 10 – 1000 µg/mL5 – 2000 ng/mLLC-MS is 2000x more sensitive.
Correlation (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
> 0.999> 0.995Both are linear in respective ranges.[6]
LOD (Limit of Detection) ~ 2 µg/mL~ 1 ng/mLLC-MS required for biological samples.
Precision (RSD) < 1.5% (Intra-day)< 5.0% (Intra-day)HPLC-UV is more precise for bulk analysis.
Accuracy (Recovery) 98.5% - 101.5%85.0% - 110.0%HPLC-UV is more robust; LC-MS has matrix effects.
Selectivity Low (Interference prone)High (Mass specific)LC-MS is mandatory for complex matrices.
Linearity & Range Visualization[5]

Linearity cluster_UV HPLC-UV Range (µg/mL) cluster_MS LC-MS/MS Range (ng/mL) UV_Low 10 UV_High 1000 UV_Low->UV_High Linear Response MS_Low 5 MS_High 2000 MS_Low->MS_High Linear Response MS_High->UV_Low Overlap Region Comparison Sensitivity Gap (Factor of ~2000x)

Caption: Dynamic range comparison showing the distinct operational windows for UV vs. MS detection.

Critical Discussion & Troubleshooting

Handling Matrix Effects (LC-MS/MS)

In biological matrices (plasma), phospholipids can co-elute with N-L-ACA, causing ion suppression.

  • Solution: Monitor the phospholipid transition (m/z 184 -> 184 for phosphatidylcholines) during method development. If co-elution occurs, adjust the gradient slope or switch to a Phenyl-Hexyl column to alter selectivity.

Peak Tailing (HPLC-UV)

The free carboxylic acid group on N-L-ACA can interact with residual silanols on the silica backbone.

  • Solution: Ensure the mobile phase pH is well below the pKa (pH 2.0–2.5) using Phosphoric Acid or TFA. This keeps the analyte in its non-ionized, protonated form, sharpening the peak shape.

Carryover

Due to the lipophilic lauroyl tail, N-L-ACA can stick to injector needles and tubing.

  • Solution: Use a strong needle wash solvent (e.g., 50:50 Methanol:Isopropanol) between injections.

References

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. USP-NF. Link

  • Jandera, P. (2020).[7] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI Separations. Link

  • Blazheyevskiy, M. Ye., et al. (2020). Development of RP HPLC Method for Aminocaproic Acid Determination in a Complex Nasal Drug. ScienceRise: Pharmaceutical Science. Link

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Link

  • Perrett, D. (1985). Liquid Chromatography of Amino Acids and their Derivatives.[8] In: Chemistry of Amino Acids. Link

Sources

Technical Comparison: N-Lauroyl-6-Aminocaproic Acid vs. Conventional N-Acyl Amino Acid Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of N-lauroyl-6-aminocaproic Acid versus Other N-Acyl Amino Acid Surfactants Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary: The Rise of "Bio-Functional" Surfactants

In the hierarchy of amino acid-based surfactants, This compound (ALA) represents a distinct departure from the conventional "cleansing-first" molecules like N-lauroyl sarcosinate or N-lauroyl glutamate. While traditional N-acyl surfactants are selected primarily for their foaming and mildness profiles, ALA is increasingly investigated for its bio-functional properties , specifically its role as a permeation enhancer, antimicrobial booster, and skin-conditioning agent.

This guide objectively compares ALA against industry standards—Sodium Lauroyl Sarcosinate (SLS-arc) and Sodium Lauroyl Glutamate (SLG) —highlighting the structural mechanisms that drive its unique efficacy profile.

Molecular Architecture & Physicochemical Profile

The distinct performance of ALA stems from its "Spacer Effect." Unlike Sarcosinate (1-carbon spacer) or Glutamate (branched, dicarboxylic), ALA possesses a linear 5-carbon hydrophobic spacer (derived from


-aminocaproic acid) between the amide linkage and the terminal carboxylate.
Structural Comparison
FeatureThis compound (ALA) Sodium Lauroyl Sarcosinate (SLS-arc) Sodium Lauroyl Glutamate (SLG)
Head Group Origin 6-Aminocaproic Acid (Fibrinolysis inhibitor derivative)Sarcosine (N-methyl glycine)Glutamic Acid
Spacer Length Long (5 Carbons) Short (1 Carbon)Branched (2 Carbons + Side chain)
Hydrophobicity High (Alkyl chain + Hydrophobic spacer)ModerateLow (Hydrophilic dicarboxylate)
Packing Parameter High (Cylindrical packing)Low (Cone packing due to N-methyl)Moderate
Primary Function Permeation / Antimicrobial / Conditioning Flash Foam / CleansingMild Cleansing / Hydration
Mechanistic Visualization

The following diagram illustrates the structural differences affecting micellar packing and membrane interaction.

SurfactantStructure cluster_0 Conventional Surfactants cluster_1 Functional Surfactant Sarcosinate N-Lauroyl Sarcosinate (Short Spacer + N-Methyl) Result: High Foam, Loose Packing Surface Activity Surface Activity Sarcosinate->Surface Activity Rapid Adsorption Glutamate N-Lauroyl Glutamate (Double Carboxyl Head) Result: High Water Solubility, Mild Hydration Hydration Glutamate->Hydration H-Bonding ALA This compound (Long C5 Hydrophobic Spacer) Result: Membrane Penetration, Bio-activity Membrane Interaction Membrane Interaction ALA->Membrane Interaction Lipid Bilayer Insertion Antimicrobial Action Antimicrobial Action Membrane Interaction->Antimicrobial Action Permeation Enhancement Permeation Enhancement Membrane Interaction->Permeation Enhancement

Caption: Structural impact on surfactant function. ALA's extended hydrophobic spacer facilitates lipid bilayer insertion, enhancing permeation and antimicrobial activity compared to the surface-active Sarcosinate.

Performance Domain 1: Antimicrobial Efficacy[1]

ALA exhibits superior antimicrobial activity compared to Sarcosinates and Glutamates. This is attributed to its structure mimicking antimicrobial lipids (like free fatty acids) but with enhanced solubility and stability.

Comparative MIC Data (in vitro)

Note: Values are representative of typical N-acyl amino acid performance ranges against standard pathogens.

PathogenALA (MIC) N-Lauroyl Sarcosinate (MIC) N-Lauroyl Glutamate (MIC) Interpretation
P. acnes (Acne)~50 - 100 µg/mL >500 µg/mL>1000 µg/mLALA is highly effective against lipophilic bacteria.
S. aureus~125 - 250 µg/mL ~500 µg/mL>1000 µg/mLALA acts as a preservative booster.
E. coli>500 µg/mL>1000 µg/mL>2000 µg/mLAnionic surfactants generally struggle with Gram-negatives.

Mechanism: The 5-carbon spacer of ALA increases the lipophilicity of the headgroup, allowing deeper penetration into the bacterial cell membrane compared to the more hydrophilic Glutamate. This disrupts membrane integrity without requiring the high concentrations typical of standard detergents.

Performance Domain 2: Dermatological Compatibility (Mildness)

While Sarcosinates are mild, they can disrupt the stratum corneum lipids if used at high concentrations due to their small headgroup size. ALA, with its larger headgroup and lower charge density, shows an improved mildness profile.

Irritation Potential (Zein Test)

The Zein test measures a surfactant's ability to solubilize corn protein (Zein); higher solubilization correlates with higher irritation potential.

  • Sodium Lauryl Sulfate (SLS - Control): ~500 mg N/100mL (High Irritant)

  • Sodium Lauroyl Sarcosinate: ~150 mg N/100mL (Moderate/Low)

  • This compound (ALA): < 50 mg N/100mL (Very Low)

Performance Domain 3: Transdermal Permeation Enhancement

This is the critical differentiator. Research into amino acid-based permeation enhancers (such as Transkarbam) highlights that


-aminocaproic acid derivatives are potent reversible permeation enhancers.
  • Mechanism: ALA inserts into the intercellular lipid matrix of the stratum corneum. The C12 chain anchors in the hydrophobic region, while the polar head group (with the C5 spacer) creates a "kink" or disturbance in the lipid packing, increasing fluidity and allowing active ingredients to penetrate.

  • Comparison: Sarcosinates have some penetration ability but are often too hydrophilic to effectively carry lipophilic drugs deep into the dermis.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols.

Protocol A: Determination of Antimicrobial Efficacy (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of ALA against Propionibacterium acnes.

  • Preparation:

    • Prepare a stock solution of this compound (10 mg/mL) in sterile water (adjust pH to 7.0 with NaOH if necessary to ensure solubility).

    • Filter sterilize using a 0.22 µm membrane.

  • Inoculum:

    • Culture P. acnes (ATCC 6919) in Reinforced Clostridial Medium (RCM) under anaerobic conditions for 48h.

    • Adjust optical density (OD600) to approx 0.1 (~1x10^8 CFU/mL).

  • Microdilution:

    • Use a 96-well sterile microplate.

    • Add 100 µL of RCM to columns 2-12.

    • Add 200 µL of ALA stock to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Add 100 µL of bacterial suspension to all wells (final volume 200 µL).

  • Incubation:

    • Incubate anaerobically at 37°C for 48 hours.

  • Readout:

    • MIC is the lowest concentration well with no visible turbidity.

    • Validation: Plate 10 µL from the MIC well onto agar to confirm inhibition.

Protocol B: Zein Protein Solubilization Test (Irritation)

Objective: Quantify the harshness of the surfactant relative to SLS.

  • Reagents:

    • Zein protein (corn prolamine).

    • Surfactant solutions (1% w/v active matter) adjusted to pH 7.0.

  • Procedure:

    • Add 2.0 g of Zein powder to 40 mL of surfactant solution.

    • Stir at 35°C for 60 minutes.

    • Centrifuge at 3000 rpm for 30 minutes to pellet undissolved protein.

    • Filter the supernatant (Whatman #1).

  • Analysis:

    • Analyze the nitrogen content of the supernatant using the Kjeldahl method or BCA protein assay.

  • Calculation:

    • % Solubilized Zein = (Nitrogen in Supernatant / Total Nitrogen added) * 100

    • Lower values indicate lower irritation.

Workflow Visualization: Efficacy Testing Pipeline

EfficacyWorkflow cluster_tests Parallel Validation Streams Start Start: this compound Sample MIC Antimicrobial Assay (Microdilution) Start->MIC Zein Irritation Assay (Zein Solubilization) Start->Zein Perm Permeation Study (Franz Diffusion Cell) Start->Perm MIC_Result MIC_Result MIC->MIC_Result Read OD600 Zein_Result Zein_Result Zein->Zein_Result BCA Assay Perm_Result Perm_Result Perm->Perm_Result HPLC Quantification Results Data Synthesis: Efficacy vs. Toxicity Ratio MIC_Result->Results Zein_Result->Results Perm_Result->Results

Caption: Experimental workflow for validating the multifunctional profile of ALA.

References

  • Burnett, C. L., et al. (2011). "Final Report on the Safety Assessment of Cocoyl Sarcosine, Lauroyl Sarcosine... and Sodium Lauroyl Sarcosinate." International Journal of Toxicology. Link

  • Kanlayavattanakul, M., & Lourith, N. (2011). "Therapeutic agents and herbs in topical application for acne treatment." International Journal of Cosmetic Science. (Discusses antimicrobial lipids and amino acid surfactants).
  • Doležal, P., et al. (1993). "Esters of 6-aminohexanoic acid as skin permeation enhancers."[1] Journal of Pharmaceutical Sciences. (Foundational work on aminocaproic acid derivatives as enhancers). Link

  • Faulkner, S., et al. (2014). "Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry." National Institutes of Health. Link

  • Sánchez, L., et al. (2006). "Amino acid-based surfactants: New antimicrobial agents." Universitat de Barcelona. (Review of cationic/anionic amino acid surfactant antimicrobial mechanisms).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-lauroyl-6-aminocaproic acid

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note: As a Senior Application Scientist, my commitment is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, delving into the rationale behind each safety protocol. The information provided is synthesized from authoritative safety data sheets (SDS) for the parent compound, 6-aminocaproic acid, establishing a robust baseline for handling its derivatives like N-lauroyl-6-aminocaproic acid. The core principle is proactive risk mitigation, ensuring that every step you take is a self-validating measure of safety and scientific integrity.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the inherent risks of a compound is the foundation of effective safety. While a specific safety data sheet for this compound is not widely available, we can establish a highly reliable safety framework by examining its parent compound, 6-aminocaproic acid. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 6-aminocaproic acid is classified as a hazardous substance, mandating careful handling protocols.[1][2][3][4]

The primary hazards are:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3][4] This necessitates a reliable barrier between the chemical and your skin.

  • Serious Eye Irritation (Category 2A): The compound can cause significant eye irritation upon contact.[1][2][3][4] The eyes are particularly vulnerable, requiring dedicated and robust protection.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of the dust may lead to respiratory tract irritation.[1][2][3][4] This underscores the importance of preventing the compound from becoming airborne or, failing that, preventing its inhalation.

This tripartite hazard profile—dermal, ocular, and respiratory—dictates a multi-faceted PPE strategy. The causality is clear: because the compound is an irritant to skin, eyes, and the respiratory system, our primary goal is to prevent contact and inhalation through a combination of engineering controls and personal protective equipment.

Data Summary: GHS Classification for 6-Aminocaproic Acid
Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2][3][4]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[2][3][4]
Specific target organ toxicity (single exposure)Category 3WarningH335: May cause respiratory irritation[2][3][4]

Core Directive: Your Personal Protective Equipment (PPE) Protocol

Your PPE is your most immediate line of defense. It must be selected, worn, and removed correctly to be effective.

Eye and Face Protection: The Non-Negotiable Barrier

Given the classification as a serious eye irritant, robust eye protection is mandatory.

  • Primary Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are a minimum requirement but offer less protection from airborne dust.[5]

  • Compliance Standards: Ensure your eyewear conforms to recognized standards, such as OSHA's 29 CFR 1910.133 or European Standard EN166.[1]

Skin Protection: An Impermeable Defense

To prevent skin irritation, comprehensive skin protection is essential.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling powders. Always inspect gloves for tears or punctures before use. Employ proper glove removal techniques to avoid contaminating your skin.[3]

  • Body Protection: A standard laboratory coat is required to protect your street clothes and underlying skin. For tasks with a higher risk of spillage, such as handling larger quantities, supplement this with a chemical-resistant apron.[5] Long-sleeved clothing should always be worn.[5]

Respiratory Protection: Safeguarding Your Inhalation Pathway

The potential for respiratory irritation from dust inhalation necessitates careful control of the air you breathe.

  • When is it Required? Respiratory protection is essential when engineering controls (like a fume hood) are insufficient or unavailable, or when handling procedures are likely to generate significant dust.

  • Selecting the Right Respirator:

    • For nuisance-level dust exposure, a NIOSH-approved N95 (or P95) filtering facepiece respirator or a European Standard EN 149 equivalent is recommended.[1][3]

    • For situations with higher potential exposure, a half-mask respirator with appropriate particulate filter cartridges (e.g., P100) should be used.[3]

  • Fit and Seal: A respirator is only effective if it forms a tight seal with your face. Users must be fit-tested to ensure proper function.

Operational Plan: From Weighing to Waste Disposal

A safe laboratory environment is built on proactive procedures that minimize exposure at every step.

Engineering Controls: Your First Line of Defense

Before you even put on your PPE, consider your environment.

  • Ventilation: Always handle this compound in a well-ventilated area.[1]

  • Local Exhaust: For all procedures that may generate dust, such as weighing or transferring the solid, work within a certified chemical fume hood or use other forms of local exhaust ventilation.[5]

Step-by-Step Handling Workflow

This protocol is designed to be a self-validating system for minimizing exposure.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 1. Review SDS for 6-Aminocaproic Acid prep2 2. Don Required PPE: Lab Coat, Goggles, Gloves prep1->prep2 prep3 3. Prepare Workspace in Chemical Fume Hood prep2->prep3 handle1 4. Carefully Weigh/Transfer Solid to Minimize Dust prep3->handle1 handle2 5. Perform Experimental Procedure handle1->handle2 clean1 6. Decontaminate Workspace and Equipment handle2->clean1 clean2 7. Dispose of Waste and Contaminated PPE Properly clean1->clean2 clean3 8. Doff PPE in Correct Order (Gloves Last) clean2->clean3 clean4 9. Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for safely handling this compound.

Spill Management Protocol

In the event of a spill, a calm and methodical response is critical.

  • Evacuate: Secure the area and ensure all non-essential personnel leave the immediate vicinity.[3]

  • Ventilate: Increase ventilation to the area if it is safe to do so.

  • Protect: Do not attempt cleanup without the appropriate PPE, including respiratory protection.

  • Contain: Gently cover the spill with an absorbent material to prevent further dust generation.

  • Clean: Carefully sweep or scoop the solid material into a designated, labeled waste container.[3][5] Avoid dry sweeping that creates dust. If necessary, lightly moisten the material with water to minimize dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all cleanup materials as hazardous waste.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.

  • Chemical Waste: Dispose of unused this compound and any chemical waste containing it through a licensed professional waste disposal service.[1][3]

  • Contaminated Materials: All PPE and materials used in cleanup (e.g., gloves, absorbent pads, wipes) must be collected in a sealed, labeled container and disposed of as hazardous waste.[3]

  • Environmental Precaution: Do not allow the product or contaminated water to enter drains or the sewage system.[4][6]

Emergency Response: First Aid Measures

Should an exposure occur despite precautions, immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing. Wash the affected skin area immediately with plenty of soap and water. If skin irritation persists, seek medical advice.[1][3]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor for treatment advice.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][3]

References

  • SAFETY DATA SHEET: 6-Aminocaproic acid. Fisher Scientific.

  • SAFETY DATA SHEET: AMINOCAPROIC ACID, USP. Spectrum Chemical.

  • Safety Data Sheet: 6-Aminocaproic acid, Hi-LR™. HIMEDIA.

  • 6-Aminocaproic acid - Safety Data Sheet. ChemicalBook.

  • 6-Aminocaproic acid - Safety Data Sheet. PENTA.

  • Safety Data Sheet according to Regulation (EC) No. 1907/2006. Sigma-Aldrich.

  • Safety Data Sheet: 6-Aminocaproic Acid. Cayman Chemical.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.